molecular formula C6H9N3 B1590354 2-Hydrazinyl-6-methylpyridine CAS No. 5315-24-2

2-Hydrazinyl-6-methylpyridine

Cat. No.: B1590354
CAS No.: 5315-24-2
M. Wt: 123.16 g/mol
InChI Key: RDVGWJKUYXVTSO-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-methylpyridine (CAS 5315-24-2) is a valuable hydrazine-based reagent primarily used in analytical chemistry to significantly enhance the detection of low-abundance molecules. Its core research value lies in its application as a derivatization agent for improving the sensitivity of Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) analysis. This is particularly crucial for the quantitative analysis of steroid hormones, such as androgens like 5α-dihydrotestosterone (DHT), testosterone, and androstenedione, which circulate at very low concentrations in biological samples like human plasma . Derivatization with such hydrazine-based reagents improves analytical sensitivity by introducing a permanently charged group that dramatically increases ionization efficiency during the electrospray ionization (ESI) process in mass spectrometry . This allows researchers to achieve precise quantitation of low-abundance androgens using smaller sample volumes, which is essential for clinical studies, pediatric patients, and preclinical research in small animals . The compound must be stored in an inert atmosphere, sealed, and kept in a freezer under -20°C to maintain stability . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use of any kind . Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methylpyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N3/c1-5-3-2-4-6(8-5)9-7/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVGWJKUYXVTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544536
Record name 2-Hydrazinyl-6-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5315-24-2
Record name 2-Hydrazinyl-6-methylpyridine
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Record name 2-hydrazinyl-6-methylpyridine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the synthesis of 2-hydrazinyl-6-methylpyridine, a pivotal building block in medicinal chemistry and materials science. The primary focus is the conversion of 2-chloro-6-methylpyridine via nucleophilic aromatic substitution (SNAr) with hydrazine hydrate. This guide is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical principles, practical field insights, and rigorous safety protocols.

Strategic Overview: The SNAr Approach

The synthesis of this compound from its chloro-precursor is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring, while aromatic, possesses an inherent electronic characteristic that makes it amenable to such transformations. The ring nitrogen atom acts as a potent electron-withdrawing group, reducing the electron density at the C2 (α) and C4 (γ) positions. This polarization renders the C2 carbon susceptible to attack by a strong nucleophile like hydrazine.

The reaction proceeds via a two-step addition-elimination mechanism. Initially, the hydrazine molecule attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. In the subsequent, typically rapid, elimination step, the chloride ion is expelled as the leaving group, and the aromaticity of the pyridine ring is restored, yielding the final product. The presence of the methyl group at the C6 position has a minimal electronic effect on the reaction but is a key structural feature of the target molecule.

Reaction Mechanism Visualization

Figure 1: SNAr Mechanism for Hydrazinolysis

Critical Safety Mandate: Handling Hydrazine Hydrate

Hydrazine and its hydrate are highly toxic, corrosive, suspected carcinogens, and potentially explosive.[1][2][3] Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls : All manipulations involving hydrazine hydrate must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[3]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required.

    • Gloves : Wear chemical-resistant gloves (nitrile is a minimum requirement).[3] Always consult a glove compatibility chart.

    • Eye Protection : Chemical splash-proof goggles and a full-face shield are mandatory.[3]

    • Body Protection : A flame-resistant lab coat and closed-toe shoes are essential.[2]

  • Handling and Storage : Store hydrazine hydrate in a cool, well-ventilated area away from heat, ignition sources, and incompatible materials like oxidizing agents and metals.[1][4] Keep containers tightly sealed, preferably under an inert atmosphere (e.g., nitrogen).[1]

  • Spill and Waste Management : Have a spill kit ready containing an inert absorbent material (e.g., sand, vermiculite).[4] Do not allow waste to enter drains.[1][2] All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container for disposal by trained professionals.[3][5]

  • First Aid :

    • Inhalation : Immediately move the person to fresh air and seek urgent medical attention.[2]

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][4]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[2]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][5]

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis. Researchers should perform their own risk assessment and optimization based on their laboratory conditions.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
2-chloro-6-methylpyridineC₆H₆ClN127.5718368-63-3Starting material. Ensure high purity.
Hydrazine Hydrate (~80%)N₂H₄·H₂O50.067803-57-8Corrosive, toxic. Use a significant molar excess.
Methanol (MeOH)CH₃OH32.0467-56-1Anhydrous grade recommended. Acts as the reaction solvent.
Deionized WaterH₂O18.027732-18-5Used for recrystallization.
Celite®/Diatomaceous Earth-61790-53-2Optional, for filtration of fine precipitates.

Experimental Workflow

workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis charge 1. Charge Flask - 2-chloro-6-methylpyridine - Methanol add 2. Add Hydrazine Hydrate - Add slowly at room temp. charge->add Stir reflux 3. Heat to Reflux - Monitor for 24-48h add->reflux Attach condenser cool 4. Cool to Room Temp. reflux->cool evap 5. Concentrate - Remove solvent in vacuo cool->evap recrys 6. Recrystallize - Dissolve residue in hot MeOH - Add H2O until cloudy - Cool slowly to crystallize evap->recrys isolate 7. Isolate Product - Filter via vacuum - Wash with cold H2O - Dry under vacuum recrys->isolate char 8. Characterize - 1H NMR, 13C NMR, MS isolate->char

Figure 2: Step-by-Step Experimental Workflow
Step-by-Step Methodology

  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-methylpyridine (5.0 g, 39.2 mmol).

  • Solvent Addition : Add 100 mL of methanol to the flask and stir until the starting material is fully dissolved.

  • Nucleophile Addition : While stirring at room temperature, carefully add 80% hydrazine hydrate (12.3 g, 196 mmol, 5.0 equivalents) to the solution. Note: A slight exotherm may be observed.

  • Reaction : Heat the reaction mixture to reflux (approx. 65°C) using a heating mantle. Allow the reaction to proceed under reflux for 24 to 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Remove the methanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • Purification : To the resulting residue, add a minimum amount of hot methanol to dissolve the solid. While the solution is still hot, add deionized water dropwise until a persistent cloudiness appears. Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.

  • Isolation : Collect the crystalline product by vacuum filtration, washing the solid with a small amount of cold water. Dry the product under vacuum to a constant weight.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analysis MethodExpected Results
Appearance White to off-white crystalline solid.
¹H NMR (400 MHz, CDCl₃)See Table 2 for detailed assignments. Expect signals for the methyl group, three distinct pyridine ring protons, and exchangeable hydrazine protons.[6][7]
¹³C NMR (100 MHz, CDCl₃)Expect 5 distinct aromatic carbon signals and 1 aliphatic carbon signal for the methyl group.
Mass Spectrometry (ESI+) Molecular Formula: C₆H₉N₃.[8] Monoisotopic Mass: 123.08.[8] Expected [M+H]⁺: m/z 124.09.
Infrared (IR) Spectroscopy Characteristic N-H stretching bands (approx. 3200-3400 cm⁻¹), C=N and C=C stretching bands for the pyridine ring (approx. 1500-1600 cm⁻¹).
Table 2: Predicted ¹H NMR Spectral Data

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Assignments are based on analogous structures.[6][7][9]

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)Notes
-CH₃~2.40singlet (s)-Typical chemical shift for a methyl group on a pyridine ring.
H-3 / H-5~6.50 - 6.70doublet (d)~7-8 HzThe two protons ortho to the unsubstituted positions will appear as doublets.
H-4~7.30 - 7.50triplet (t)~7-8 HzThe proton at the 4-position will be split by the adjacent H-3 and H-5 protons.
-NH₂~3.80broad s-These protons are exchangeable with D₂O and their signal may be broad.
-NH~6.00broad s-This proton is also exchangeable with D₂O. Its chemical shift can be highly variable.

Conclusion

The synthesis of this compound from 2-chloro-6-methylpyridine is a robust and scalable process dominated by the principles of nucleophilic aromatic substitution. The key to a successful and safe synthesis lies in the careful management of reaction conditions and, most importantly, the stringent handling of hydrazine hydrate. By following the detailed protocols and safety mandates outlined in this guide, researchers can confidently produce this valuable chemical intermediate for further application in their scientific endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydrazinyl-6-methylpyridine is a heterocyclic organic compound of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. Its unique structural motif, featuring a pyridine ring substituted with a hydrazinyl and a methyl group, confers a range of chemical properties that make it a valuable building block for the synthesis of novel bioactive molecules. The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The hydrazinyl moiety is a versatile functional group, acting as a potent nucleophile and a precursor for the formation of various heterocyclic systems, such as pyrazoles and triazoles, which are also prevalent in many therapeutic agents.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these characteristics is paramount for its effective utilization in drug design, synthesis, and formulation. This document is intended for researchers, scientists, and drug development professionals, offering both a summary of known properties and detailed experimental protocols for their determination, ensuring a foundation of scientific integrity and practical applicability.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental properties. These parameters govern its behavior in both chemical and biological systems.

Structure:

Caption: 2D structure of this compound.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉N₃--INVALID-LINK--[1]
Molecular Weight 123.16 g/mol --INVALID-LINK--[1]
Melting Point 54-56 °C--INVALID-LINK--[2]
Boiling Point 80-85 °C at 0.5 Torr--INVALID-LINK--[2]
pKa (Predicted) 9.73 ± 0.70--INVALID-LINK--[2]
LogP (Predicted) 0.67562--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 50.94 Ų--INVALID-LINK--[1]
Hydrogen Bond Donors 2--INVALID-LINK--[1]
Hydrogen Bond Acceptors 3--INVALID-LINK--[1]
Rotatable Bonds 1--INVALID-LINK--[1]
Appearance Off-white to yellow solid--INVALID-LINK--[2]

Synthesis

A common synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with hydrazine. A general procedure is outlined below, based on the reaction of 2-chloro-6-methylpyridine with hydrazine hydrate.[2]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-6-methylpyridine (1.0 eq) with an excess of hydrazine hydrate (10.0 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 119 °C) and maintain for 36-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the excess hydrazine hydrate under reduced pressure.

    • Dilute the residue with deionized water.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as petroleum ether, to afford this compound as a solid.[2]

G cluster_0 Synthesis Workflow start Start Materials: 2-chloro-6-methylpyridine Hydrazine hydrate reaction Reaction: Reflux at 119 °C, 36-48h start->reaction 1. Combine workup Workup: - Remove excess hydrazine - Aqueous extraction - Dry and concentrate reaction->workup 2. After completion purification Purification: Recrystallization workup->purification 3. Crude product product Product: This compound purification->product 4. Pure solid

Caption: General workflow for the synthesis of this compound.

Solubility

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.[5]

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original solubility based on the measured concentration and the dilution factor.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a definitive, assigned experimental spectrum for this compound is not published, the expected chemical shifts can be predicted based on its structure and data from similar compounds.

Predicted ¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.3-7.4 (t, 1H): Pyridine ring proton at position 4.

  • δ 6.4-6.6 (d, 1H): Pyridine ring proton at position 5.

  • δ 6.3-6.5 (d, 1H): Pyridine ring proton at position 3.

  • δ 7.2-7.3 (s, 1H): -NH proton.

  • δ 4.0-4.1 (s, 2H): -NH₂ protons.

  • δ 2.2-2.3 (s, 3H): -CH₃ protons.

Note: The chemical shifts of the -NH and -NH₂ protons are highly dependent on solvent and concentration and may exchange with residual water in the solvent.

Experimental Protocol: NMR Spectral Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 30° pulse, 1-2 second relaxation delay, 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 30° pulse, 2-5 second relaxation delay, 1024-4096 scans.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • 3300-3500 cm⁻¹: N-H stretching vibrations of the hydrazinyl group.[6]

  • 3000-3100 cm⁻¹: Aromatic C-H stretching vibrations of the pyridine ring.[7]

  • 2850-2960 cm⁻¹: Aliphatic C-H stretching vibrations of the methyl group.[7]

  • 1580-1620 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • 1450-1500 cm⁻¹: N-H bending vibrations.

Experimental Protocol: IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid this compound onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. For hydrazine-containing compounds, derivatization is often employed for quantification.[8]

Expected UV-Vis Absorption:

This compound is expected to exhibit absorption maxima in the UV region, likely with multiple bands corresponding to π-π* transitions within the pyridine ring. A study on a similar compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, showed absorption maxima around 238, 280, and 350 nm in various solvents.[7]

Experimental Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Spectrum Acquisition: Record the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) using a spectrophotometer, with the pure solvent as a blank.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

G cluster_1 Spectroscopic Analysis Workflow sample This compound Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy (ATR) sample->ir uv UV-Vis Spectroscopy sample->uv structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure uv->structure

Caption: Workflow for the spectroscopic characterization of this compound.

Stability

The chemical stability of a drug candidate is a critical factor for its development. While specific stability studies for this compound are not extensively reported, its structure suggests potential liabilities. Hydrazines can be susceptible to oxidation. The stability of this compound should be evaluated under various conditions, including different pH values, temperatures, and in the presence of light and oxidizing agents.

Experimental Protocol: Preliminary Stability Assessment

  • Solution Preparation: Prepare solutions of this compound in various buffers (e.g., pH 2, 7.4, 9) and solvents.

  • Stress Conditions: Store the solutions under different conditions:

    • Elevated temperature (e.g., 40 °C, 60 °C).

    • Exposure to light (photostability).

    • In the presence of an oxidizing agent (e.g., H₂O₂).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Quantification: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

Conclusion

This compound is a compound with significant potential in the synthesis of novel chemical entities for drug discovery. This guide has provided a comprehensive overview of its key physicochemical properties, including its molecular structure, synthesis, solubility, and spectroscopic characteristics. While some of the presented data is based on predictions and analysis of analogous structures due to a lack of extensive experimental reports for this specific molecule, the detailed experimental protocols provided herein offer a clear and scientifically sound pathway for researchers to determine these properties with high confidence. A thorough understanding and experimental validation of these physicochemical parameters are essential for unlocking the full potential of this compound in the development of new therapeutics.

References

2-Hydrazinyl-6-methylpyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydrazinyl-6-methylpyridine: A Key Building Block for Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and its proven potential as a scaffold in the discovery of novel therapeutic agents. This document is structured to provide not just data, but actionable insights grounded in established chemical principles and field-proven applications.

Core Compound Identification and Properties

This compound is a bifunctional molecule featuring a nucleophilic hydrazine group and a pyridine ring, a privileged scaffold in medicinal chemistry.[1][2][3][4] This combination makes it a versatile precursor for constructing a wide array of more complex heterocyclic systems.

Identifier Value
Chemical Name This compound
Synonyms (6-methylpyridin-2-yl)hydrazine; 2-Methyl-6-hydrazinopyridine
CAS Number 5315-24-2
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Canonical SMILES CC1=NC(=CC=C1)NN
InChIKey RDVGWJKUYXVTSO-UHFFFAOYSA-N

Table 1: Core Identifiers for this compound.

Quantitative physicochemical data is crucial for experimental design, including solvent selection, reaction temperature, and purification strategies.

Property Value Significance in Research & Development
Appearance Off-white to yellow solidProvides a preliminary check for material purity.
Melting Point 54-56 °CUseful for purity assessment and setting drying temperature limits.
Boiling Point 80-85 °C @ 0.5 TorrIndicates the compound can be purified by vacuum distillation.
Predicted XLogP3 0.8Suggests moderate lipophilicity, a key parameter in drug design for cell membrane permeability.[5]
Predicted Mass Spec [M+H]⁺: 124.08693 m/zEssential data for reaction monitoring and product confirmation via LC-MS.[5]

Table 2: Key Physicochemical Properties.

Synthesis Protocol and Mechanistic Considerations

The most direct and industrially relevant synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a corresponding halopyridine. The 2-chloro derivative is a common and cost-effective starting material.

G SM 2-Chloro-6-methylpyridine (Starting Material) Reaction Nucleophilic Aromatic Substitution (SNAr) Reflux, 100-130 °C SM->Reaction Reagent Hydrazine Hydrate (N₂H₄·H₂O) (Nucleophile & Reagent) Reagent->Reaction Solvent Solvent System (e.g., Water, Ethanol, or neat) Solvent->Reaction Workup Post-Reaction Workup (Solvent Removal, Extraction) Reaction->Workup Purification Purification (Recrystallization or Vacuum Distillation) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2-Chloro-6-methylpyridine

This protocol is based on established methods for hydrazinolysis of chloropyridines.[6] The core of this reaction is the displacement of the chloride, which is activated by the ring nitrogen, by the highly nucleophilic hydrazine.

Materials:

  • 2-Chloro-6-methylpyridine

  • Hydrazine hydrate (80% solution in water or anhydrous)

  • Solvent (e.g., ethanol or water, can also be run neat)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-6-methylpyridine (1.0 eq) with an excess of hydrazine hydrate (5-10 eq). The large excess of hydrazine serves as both the nucleophile and the reaction solvent, driving the reaction to completion.

  • Heating: Heat the reaction mixture to reflux (typically 110-130 °C) and maintain for 12-36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup - Solvent Removal: After cooling to room temperature, remove the excess hydrazine hydrate under reduced pressure using a rotary evaporator. Causality: This step is critical to simplify the subsequent extraction process.

  • Workup - Extraction: Dilute the resulting residue with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether or ethanol/water) or by vacuum distillation to afford the pure this compound.

Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the versatile reactivity of its hydrazine moiety. This group is a powerful nucleophile and a precursor for forming stable nitrogen-nitrogen bonds, which are key components of many bioactive heterocyclic scaffolds.[7]

G cluster_0 Key Reactive Sites cluster_1 Common Reactants cluster_2 Resulting Bioactive Scaffolds 2H6MP This compound Pyrazole Pyrazoles 2H6MP->Pyrazole Cyclocondensation Hydrazone Hydrazones 2H6MP->Hydrazone Condensation Thiadiazole Thiadiazoles / Triazoles 2H6MP->Thiadiazole Cyclization Oxadiazole Oxadiazoles 2H6MP->Oxadiazole Cyclization Diketone 1,3-Diketones / β-Ketoesters Diketone->Pyrazole Aldehyde Aldehydes / Ketones Aldehyde->Hydrazone CS2 CS₂ / Isothiocyanates CS2->Thiadiazole Acid Carboxylic Acids / Acyl Chlorides Acid->Oxadiazole

Caption: Reactivity of this compound leading to common bioactive heterocycles.

Key Synthetic Transformations:
  • Formation of Pyrazoles: The Knorr pyrazole synthesis and related cyclocondensation reactions with 1,3-dicarbonyl compounds (e.g., β-ketoesters) are cornerstone reactions. The resulting pyrazole ring, attached to the 6-methylpyridine scaffold, is a common motif in kinase inhibitors and other targeted therapies.[8]

  • Synthesis of Hydrazones: Condensation with aldehydes and ketones readily forms hydrazones. This linkage is not just a simple derivative; hydrazones themselves are a class of bioactive molecules and serve as key intermediates for synthesizing further heterocyclic systems like thiazoles.[9][10] The combination of a pyridine ring, a thiazole, and a hydrazone linker has been explored for developing novel antimycobacterial agents.[9]

  • Construction of Fused Ring Systems: The hydrazine group facilitates the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines, which are structurally similar to purines and have been developed as anticancer and antidiabetic agents.[11] This is achieved by reacting this compound with appropriate reagents to first form an intermediate which then undergoes intramolecular cyclization.

The presence of the pyridine ring is not passive. Its nitrogen atom influences the molecule's basicity, solubility, and, most importantly, its ability to form hydrogen bonds with biological targets like enzymes and receptors, enhancing pharmacokinetic properties.[3]

Safety and Handling

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols. While a specific, comprehensive toxicology profile is not widely published, data from structurally related compounds like 2-hydrazinopyridine and other pyridine derivatives provide a basis for a cautious approach.[12]

  • General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] Avoid generating dust.

  • Health Hazards: Based on related compounds, potential hazards include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[14]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[14][15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its dual functionality allows for the straightforward synthesis of pyrazoles, hydrazones, and fused heterocyclic systems that are central to many drug discovery programs. Understanding its synthesis, reactivity, and handling is essential for any researcher aiming to leverage the power of the pyridine scaffold in developing next-generation therapeutics.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-hydrazinyl-6-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific heterocyclic compound. We will explore predicted spectral data based on established principles of substituent effects on the pyridine nucleus, outline a robust experimental protocol for data acquisition, and provide insights into the interpretation of the resulting spectra.

Introduction: The Structural Elucidation of a Key Building Block

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate stems from the reactive hydrazinyl group, which can be further functionalized to create a diverse array of more complex molecules, including pyrazoles and other heterocyclic systems.[3] Accurate structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution.

This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. Due to the limited availability of public, peer-reviewed experimental spectra for this specific compound, our analysis is built upon the foundational understanding of how methyl and hydrazinyl substituents influence the electronic environment of the pyridine ring. This approach not only offers a reliable forecast of the expected spectral features but also serves as an educational tool for understanding structure-spectra correlations in substituted pyridines.[4]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the methyl protons, the hydrazinyl protons, and the three aromatic protons on the pyridine ring. The chemical shifts of these aromatic protons are influenced by the electronic effects of the electron-donating hydrazinyl and methyl groups.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃2.3 - 2.5Singlet-
NH₂4.0 - 5.0Broad Singlet-
NH7.0 - 8.0Broad Singlet-
H-36.3 - 6.5Doublet7.5 - 8.5
H-47.2 - 7.4Triplet7.5 - 8.5
H-56.5 - 6.7Doublet7.5 - 8.5

Note: Predictions are based on analysis of related pyridine derivatives in a non-polar solvent like CDCl₃. Chemical shifts can vary with solvent and concentration.

Rationale for Predicted Chemical Shifts and Multiplicities
  • Methyl Protons (CH₃): The methyl group at the C-6 position is expected to appear as a sharp singlet in the upfield region (δ 2.3-2.5 ppm), characteristic of methyl groups attached to an aromatic ring.[5]

  • Hydrazinyl Protons (NH and NH₂): The protons on the hydrazinyl group are exchangeable and often appear as broad singlets. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. In many cases, they may be broad and difficult to observe.

  • Aromatic Protons (H-3, H-4, H-5): The pyridine ring protons will form an AX₂ or more complex spin system.

    • The electron-donating nature of both the hydrazinyl and methyl groups increases the electron density on the pyridine ring, causing the aromatic protons to shift upfield compared to unsubstituted pyridine (α-H: δ 8.5, β-H: δ 7.0, γ-H: δ 7.5 ppm).[6]

    • H-4: This proton is expected to be the most downfield of the aromatic protons, appearing as a triplet due to coupling with both H-3 and H-5.

    • H-3 and H-5: These protons are in ortho positions to the electron-donating substituents and are expected to be shifted significantly upfield. They will likely appear as doublets due to coupling with H-4.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃20 - 25
C-2160 - 165
C-3105 - 110
C-4135 - 140
C-5110 - 115
C-6155 - 160

Note: Predictions are based on analysis of related pyridine derivatives.

Rationale for Predicted Chemical Shifts
  • Methyl Carbon (CH₃): The methyl carbon will appear at a characteristic upfield chemical shift.[7]

  • Pyridine Ring Carbons:

    • C-2 and C-6: These carbons, directly attached to the nitrogen and the electron-donating substituents, will be the most downfield carbons in the aromatic region.[8]

    • C-4: The chemical shift of C-4 will be significantly influenced by the para-like relationship with the substituents.

    • C-3 and C-5: These carbons will be shifted upfield due to the ortho and para directing nature of the substituents.

Experimental Workflow for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a systematic approach to sample preparation and instrument setup is crucial. The following protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a good starting point for its low viscosity and ability to dissolve a wide range of organic compounds. For compounds with limited solubility or to observe exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The choice of solvent is critical as it can influence the chemical shifts of labile protons.[9]

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm). If not present, a small amount can be added.

Instrument Setup and Data Acquisition

The following diagram outlines the logical workflow for acquiring and processing the NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup_1h Setup ¹H Experiment lock_shim->setup_1h setup_13c Setup ¹³C Experiment lock_shim->setup_13c acquire_1h Acquire ¹H Spectrum setup_1h->acquire_1h ft Fourier Transform acquire_1h->ft acquire_13c Acquire ¹³C Spectrum setup_13c->acquire_13c acquire_13c->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate integrate_peakpick Integrate and Peak Pick calibrate->integrate_peakpick assign Assign Signals to Structure integrate_peakpick->assign

Caption: A typical workflow for NMR spectral analysis.

Recommended Acquisition Parameters
  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-32 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

Data Interpretation and Structural Validation

The final step is to correlate the experimental data with the known structure of this compound.

  • ¹H NMR Spectrum:

    • Confirm the presence of a singlet for the methyl group.

    • Analyze the aromatic region to identify the doublet, triplet, and doublet pattern.

    • Integrate the signals to confirm the proton ratios (3H for CH₃, 1H for each aromatic proton).

  • ¹³C NMR Spectrum:

    • Identify the six distinct carbon signals.

    • Compare the observed chemical shifts with the predicted values.

  • Two-Dimensional (2D) NMR: For unambiguous assignment, especially in more complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

    • COSY: Will show correlations between coupled protons (e.g., H-3 with H-4, and H-4 with H-5).

    • HSQC: Will show correlations between each proton and the carbon to which it is directly attached.[10]

The following diagram illustrates the key structural features and their expected NMR correlations.

molecule_structure cluster_molecule This compound cluster_1h_nmr ¹H NMR Assignments cluster_13c_nmr ¹³C NMR Assignments mol H_Me CH₃: ~2.4 ppm (s) H_NH NH/NH₂: broad H_3 H-3: ~6.4 ppm (d) H_4 H-4: ~7.3 ppm (t) H_5 H-5: ~6.6 ppm (d) C_Me CH₃: ~22 ppm C_2 C-2: ~162 ppm C_3 C-3: ~107 ppm C_4 C-4: ~138 ppm C_5 C-5: ~112 ppm C_6 C-6: ~157 ppm

Caption: Molecular structure and predicted NMR assignments.

Conclusion

This technical guide provides a robust framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging predictive analysis based on the well-understood principles of substituent effects in pyridine chemistry, researchers can anticipate the key spectral features of this important molecule. The detailed experimental protocol offers a reliable methodology for acquiring high-quality NMR data, ensuring accurate and efficient structural characterization. This comprehensive approach, combining theoretical prediction with practical guidance, is essential for advancing research and development in fields where this compound serves as a critical molecular scaffold.

References

solubility and stability of 2-Hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Hydrazinyl-6-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of this compound (C₆H₉N₃), a critical heterocyclic building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the methodologies for determining both kinetic and thermodynamic solubility in aqueous and organic media. Furthermore, a detailed framework for assessing the compound's intrinsic stability through forced degradation studies—encompassing hydrolytic, oxidative, photolytic, and thermal stress—is presented. The causality behind experimental design and potential degradation pathways are explored, emphasizing the susceptibility of the hydrazine moiety. All discussions are grounded in established analytical techniques, with a focus on developing a robust, stability-indicating HPLC-UV method for accurate quantification. This guide serves as a practical resource for anticipating and mitigating challenges related to the physicochemical properties of this compound in a research and development setting.

Introduction

This compound is a substituted pyridine derivative that serves as a key intermediate and structural motif in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its utility stems from the reactive hydrazine group (-NHNH₂) attached to the pyridine core, which allows for the facile construction of more complex heterocyclic systems like pyrazoles, triazoles, and pyridazines.

The successful transition of any new chemical entity from discovery to a viable product is fundamentally dependent on its physicochemical properties. Among the most critical of these are solubility and stability.[2] Poor aqueous solubility can severely limit bioavailability and complicate formulation, while chemical instability can lead to loss of potency and the formation of potentially toxic degradants.[2][3] Therefore, a thorough understanding and early characterization of these attributes for a key intermediate like this compound are not merely academic exercises; they are prerequisites for efficient process development, formulation design, and regulatory compliance.

This guide is designed to provide a senior-level perspective on evaluating the solubility and stability of this compound. We will move beyond simple data reporting to explain the scientific rationale behind the experimental protocols, enabling researchers to not only replicate the methods but also to adapt them to their specific needs.

Core Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is essential before embarking on detailed solubility or stability studies. These parameters often provide predictive insights into the compound's behavior.

PropertyValueSource / Comment
Chemical Name (6-methylpyridin-2-yl)hydrazineIUPAC Nomenclature
Synonyms This compound, 2-Picoline-6-hydrazine-
CAS Number 5315-24-2[4]
Molecular Formula C₆H₉N₃[5]
Molecular Weight 123.16 g/mol [5]
Appearance Colorless to pale yellow solid/oil[1][6] (Analog data)
Melting Point 41-44 °C (for 2-Hydrazinopyridine analog)
Boiling Point 90-92 °C @ 1 mmHg (for 2-Hydrazinopyridine analog)
Predicted XlogP 0.8[5]
pKa (Predicted) 9.72 ± 0.70 (for 2-Hydrazinopyridine analog)[6] (Likely refers to the pyridinium ion)

The predicted XlogP of 0.8 suggests a relatively balanced hydrophilic-lipophilic character. The basicity of the pyridine nitrogen and the hydrazine group indicates that the compound's solubility will be highly dependent on pH.[2]

Solubility Profile: A Dual Perspective

In drug discovery and development, solubility is not a single value but is assessed in two primary forms: kinetic and thermodynamic. Understanding the distinction is crucial for interpreting data correctly.

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer.[7][8] It is a high-throughput measurement that reflects the solubility of potentially metastable or amorphous forms and is useful for early-stage screening.[9]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of its most stable solid form. This "gold standard" measurement is lower than kinetic solubility and is critical for late-stage development and formulation.

Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility, a cornerstone for biopharmaceutical and formulation assessment.

Causality: The shake-flask method is the definitive approach because it allows the system to reach a true thermodynamic equilibrium between the dissolved solute and the solid, crystalline material.[8][9] The extended incubation period (24-48 hours) ensures that any supersaturated or metastable states have resolved into the most stable, and typically least soluble, crystalline form. Centrifugation and filtration are critical steps to remove all undissolved solids before analysis.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of glass vials.

  • Solvent Addition: To each vial, add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 2.0 HCl buffer, pH 7.4 phosphate-buffered saline, pH 9.0 borate buffer).

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours.

  • Phase Separation: After incubation, allow the vials to stand for 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind the compound).

  • Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 5.2). Calculate the solubility in mg/mL or µM.

Thermodynamic_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_analysis Sample Processing & Analysis start Weigh excess solid (this compound) add_buffer Add aqueous buffer (e.g., pH 7.4 PBS) start->add_buffer shake Seal & Shake (24-48h at 25°C) add_buffer->shake centrifuge Centrifuge to pellet solid shake->centrifuge Equilibrium Reached sample Collect supernatant centrifuge->sample quantify Quantify concentration via HPLC-UV sample->quantify result Report Thermodynamic Solubility (mg/mL) quantify->result Forced_Degradation_Overview cluster_stress parent This compound (in solution) acid Acid Hydrolysis (0.1M HCl, 60°C) parent->acid base Base Hydrolysis (0.1M NaOH, RT) parent->base oxid Oxidation (3% H₂O₂, RT) parent->oxid therm Thermal (80°C, solid & solution) parent->therm photo Photolytic (ICH Light Box) parent->photo analysis Analyze all samples with Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis outcome Identify Degradation Pathways Elucidate Degradant Structures Determine Intrinsic Stability analysis->outcome

References

An In-depth Technical Guide to the Reactivity of 2-Hydrazinyl-6-methylpyridine with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Synthetic Potential of a Versatile Pyridine Scaffold

To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive exploration into the reactivity of 2-hydrazinyl-6-methylpyridine with carbonyl compounds. This seemingly straightforward condensation reaction opens a gateway to a vast and functionally rich class of molecules: the pyridyl-hydrazones. These compounds are not mere synthetic curiosities; they are potent chelating agents, biologically active scaffolds, and versatile building blocks in supramolecular chemistry and catalysis.

This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to provide a narrative grounded in mechanistic understanding and practical application. We will delve into the "why" behind the "how," exploring the causal relationships that govern experimental choices and outcomes. Every protocol is presented as a self-validating system, designed for reproducibility and robust characterization. By synthesizing foundational organic chemistry principles with contemporary applications, this guide aims to empower you to harness the full synthetic potential of this compound in your research endeavors.

Core Principles of Reactivity: The Nucleophilic Heart of this compound

At its core, the reaction between this compound and a carbonyl compound (an aldehyde or a ketone) is a classic nucleophilic addition-elimination reaction, leading to the formation of a hydrazone.[1] The hydrazine moiety (–NHNH₂) is the key player, with the terminal nitrogen atom acting as a potent nucleophile.

The presence of the 6-methylpyridine ring imparts specific electronic and steric characteristics that influence this reactivity:

  • Electronic Effects: The pyridine ring is an electron-withdrawing group, which slightly reduces the nucleophilicity of the attached hydrazine compared to a simple alkylhydrazine. However, the nitrogen atoms within the pyridine ring can also participate in hydrogen bonding and act as proton acceptors, which can influence the reaction mechanism, particularly under catalytic conditions.

  • Steric Hindrance: The methyl group at the 6-position introduces a degree of steric hindrance around the hydrazine linkage. While this effect is generally minimal for reactions with aldehydes, it can play a more significant role in the reaction kinetics with bulky ketones.

  • Chelating Potential: The resulting hydrazone possesses a strategically positioned set of nitrogen atoms (from the pyridine ring and the imine bond) that are ideal for coordinating with metal ions.[2] This inherent chelating ability is a cornerstone of the diverse applications of these compounds.

The Reaction Mechanism: A Stepwise Journey to Hydrazone Formation

The formation of a hydrazone from this compound and a carbonyl compound proceeds through a two-step mechanism, the rate of which is highly pH-dependent.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the hydrazone.

The overall reaction is reversible, and the position of the equilibrium can be influenced by factors such as the removal of water.

Diagram of the Hydrazone Formation Mechanism

Caption: Mechanism of hydrazone formation.

The Critical Role of pH in Reaction Kinetics

The rate of hydrazone formation is exquisitely sensitive to the pH of the reaction medium.

  • Acidic Conditions (pH 4-6): In this range, the reaction is typically fastest. A catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. However, at very low pH, the hydrazine itself becomes protonated, rendering it non-nucleophilic and halting the reaction.

  • Neutral to Basic Conditions: Under neutral or basic conditions, the reaction can be sluggish. While the hydrazine is more nucleophilic, the carbonyl group is less electrophilic. In some cases, the reaction can be driven to completion by removing water, for example, by using a Dean-Stark apparatus.

Synthetic Methodologies and Practical Considerations

The synthesis of hydrazones from this compound is generally a straightforward and high-yielding process. The choice of solvent and catalyst is crucial for optimizing the reaction conditions.

General Experimental Protocol: Synthesis of a Pyridyl-Hydrazone

This protocol provides a robust starting point for the synthesis of a wide range of hydrazones from this compound.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Ethanol (or other suitable solvent like methanol)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of warm ethanol.

  • Carbonyl Addition: To this solution, add the carbonyl compound (1.0-1.1 eq.).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the reaction mixture at room temperature or gently reflux for a period of 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the hydrazone product often precipitates from the solution upon cooling. The solid can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Diagram of the General Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Ethanol B Add Carbonyl Compound (Aldehyde/Ketone) A->B C Add Catalytic Acetic Acid B->C D Stir at Room Temp or Reflux (1-4h) C->D E Monitor by TLC D->E F Cool to Precipitate Product E->F Reaction Complete G Filter the Solid F->G H Recrystallize from Suitable Solvent G->H

Caption: General workflow for hydrazone synthesis.

Characterization of Pyridyl-Hydrazones: A Spectroscopic and Structural Toolkit

Thorough characterization is essential to confirm the structure and purity of the synthesized hydrazones. A combination of spectroscopic techniques is typically employed.

Spectroscopic Analysis
Technique Key Observables for Hydrazone Formation
¹H NMR - Disappearance of the aldehyde proton signal (around 9-10 ppm).- Appearance of a new imine proton signal (–N=CH–) typically in the range of 8-9 ppm.- A signal for the N-H proton, which can be broad and may exchange with D₂O.
¹³C NMR - Disappearance of the carbonyl carbon signal (around 190-210 ppm).- Appearance of a new imine carbon signal (–N=C–) in the region of 140-160 ppm.
FT-IR - Disappearance of the C=O stretching band of the carbonyl starting material (around 1680-1720 cm⁻¹).- Appearance of a C=N stretching vibration in the range of 1590-1650 cm⁻¹.[3]- Presence of an N-H stretching band around 3200-3400 cm⁻¹.
Mass Spectrometry - The molecular ion peak corresponding to the calculated mass of the hydrazone product.
X-ray Crystallography: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray diffraction provides definitive proof of structure and offers insights into the molecule's conformation and intermolecular interactions. For hydrazones derived from 2-hydrazinylpyridine, studies have shown that the molecules often adopt an E configuration about the C=N bond and can form extensive hydrogen bonding networks in the solid state.[4][5]

Applications in Drug Development and Beyond: The Functional Significance of Pyridyl-Hydrazones

The true value of the hydrazones derived from this compound lies in their diverse applications, which stem from their unique structural and electronic properties.

Antimicrobial and Anticancer Agents

A vast body of research has demonstrated the potent biological activities of hydrazone derivatives. The presence of the azomethine (–N=CH–) linkage is a key pharmacophore that imparts a broad spectrum of activities.

  • Antimicrobial Activity: Hydrazones have shown significant activity against a range of bacterial and fungal pathogens.[6][7][8] The mechanism of action is often attributed to their ability to chelate essential metal ions in microbial cells or to interfere with enzymatic processes.

  • Anticancer Activity: Many hydrazone derivatives have been investigated as potential anticancer agents.[9] Their mode of action can involve the inhibition of key enzymes, induction of apoptosis, or interference with cell cycle progression. The ability to coordinate with metal ions is also being explored for the development of metallodrugs with enhanced cytotoxic effects.

Coordination Chemistry and Catalysis

The pyridyl-hydrazone scaffold is an excellent ligand for a wide variety of transition metals. The resulting metal complexes have found applications in catalysis and materials science.

  • Ligand Design: The N,N-donor set of the pyridyl-hydrazone ligand allows for the formation of stable five- or six-membered chelate rings with metal ions. This predictable coordination behavior makes them attractive for the design of functional metal complexes.

  • Catalytic Applications: Transition metal complexes of hydrazones have been employed as catalysts in a range of organic transformations, including oxidation and polymerization reactions.[10][11][12] For instance, palladium complexes of hydrazone ligands have shown catalytic activity in cross-coupling reactions.[10]

Conclusion and Future Outlook

The reaction of this compound with carbonyl compounds is a powerful and versatile tool for the synthesis of a diverse array of pyridyl-hydrazones. The operational simplicity of this reaction, coupled with the rich functional properties of the products, ensures its continued relevance in modern chemical research.

For researchers in drug development, the pyridyl-hydrazone scaffold offers a promising starting point for the design of novel antimicrobial and anticancer agents. The ease of structural modification by varying the carbonyl component allows for the rapid generation of compound libraries for structure-activity relationship studies.

In the realm of materials science and catalysis, the exceptional chelating ability of these ligands opens up avenues for the development of new metal complexes with tailored electronic and steric properties. The exploration of their catalytic potential is an area ripe for further investigation.

As our understanding of the intricate interplay between molecular structure and function deepens, the pyridyl-hydrazones derived from this compound are poised to play an increasingly important role in the advancement of science and technology.

References

The Versatile Synthon: A Technical Guide to the Applications of 2-Hydrazinyl-6-methylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydrazinyl-6-methylpyridine has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a coordinating pyridine ring, enables the construction of a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of the principal applications of this compound, with a focus on its utility in the synthesis of pyrazole-containing heterocycles, the formation of functional hydrazone ligands for catalysis, and its role as a key starting material in the development of medicinally relevant compounds. Through detailed mechanistic discussions, validated experimental protocols, and comprehensive data analysis, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important reagent.

Introduction: The Strategic Value of this compound

The pyridine nucleus is a privileged scaffold in medicinal chemistry and materials science, while the hydrazine functional group is a cornerstone for the construction of nitrogen-containing heterocycles. The combination of these two entities in a single molecule, this compound, creates a powerful synthon with pre-installed structural and functional features. The methyl group at the 6-position provides a subtle steric and electronic perturbation that can be exploited to fine-tune the properties of its derivatives.

The primary utility of this reagent stems from the high nucleophilicity of the hydrazine group, which readily participates in condensation and cyclization reactions. The adjacent pyridine ring, meanwhile, can act as a directing group, a ligand for metal catalysts, or a key pharmacophoric element. This guide will dissect the most impactful applications of this molecule, providing both the theoretical framework and practical methodologies for its successful implementation in a research setting.

Core Application: Synthesis of Pyrazole Derivatives via Knorr Cyclization

One of the most powerful and widely used applications of this compound is in the synthesis of 1-substituted pyrazoles through the Knorr pyrazole synthesis. This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, leading to the formation of a stable, five-membered aromatic pyrazole ring.

Mechanistic Rationale

The reaction proceeds through a well-established pathway. The more nucleophilic terminal nitrogen of the hydrazine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound (e.g., acetylacetone) to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the internal nitrogen of the hydrazine attacks the second carbonyl group. Subsequent dehydration of the resulting heterocyclic intermediate yields the aromatic pyrazole ring. The pyridine moiety remains as a substituent on the pyrazole nitrogen, yielding a 2-(pyrazol-1-yl)-6-methylpyridine scaffold.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Hydrazine This compound Diketone Acetylacetone (1,3-Diketone) Initial_Attack Nucleophilic Attack (Hydrazone Formation) Diketone->Initial_Attack Cyclization Intramolecular Cyclization Initial_Attack->Cyclization Hydrazone Intermediate Dehydration Dehydration Cyclization->Dehydration Cyclic Intermediate Product_Node 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyridine Dehydration->Product_Node

Figure 1: Knorr Pyrazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyridine

This protocol provides a reliable method for the synthesis of the title compound, a representative example of the Knorr cyclization using this compound.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol or Glacial Acetic Acid

  • Sodium Sulfate (anhydrous)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add acetylacetone (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent such as ethyl acetate or dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to afford 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyridine as a solid.[1][2]

Data Presentation: Characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyridine

The successful synthesis of the target compound is confirmed by spectroscopic analysis. The following table summarizes typical characterization data.

Analysis Expected Result
Appearance White to off-white solid
¹H NMR Signals corresponding to two pyrazole methyl groups (~2.2-2.6 ppm), one pyrazole C-H proton (~6.0 ppm), and three pyridine ring protons in the aromatic region. The pyridine methyl group will appear around 2.5 ppm.
¹³C NMR Resonances for the methyl groups, the pyrazole and pyridine ring carbons.
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₃N₃).

Hydrazone Synthesis: Gateways to Ligand Design and Medicinal Chemistry

The condensation of this compound with various aldehydes and ketones provides a straightforward route to a wide range of (6-methylpyridin-2-yl)hydrazone derivatives. These compounds are not only stable and easily synthesized but also serve as versatile intermediates for more complex molecular designs.

Synthesis and Structure

The formation of hydrazones is a robust and high-yielding reaction, typically carried out by refluxing the hydrazine and the carbonyl compound in an alcoholic solvent, often with a catalytic amount of acid.[3][4] The resulting hydrazone can exist as E/Z isomers, with the E isomer generally being the thermodynamically more stable product.[5]

Hydrazone_Formation Aldehyde Aromatic Aldehyde (e.g., Pyridine-2-carboxaldehyde) Reaction Reaction Aldehyde->Reaction Hydrazone Hydrazone Reaction->Hydrazone

Figure 2: General Synthesis of a (6-methylpyridin-2-yl)hydrazone.
Application as Ligands in Homogeneous Catalysis

The hydrazone scaffold derived from this compound incorporates multiple nitrogen donor atoms, making it an excellent candidate for the synthesis of pincer-type or chelating ligands for transition metal catalysis. The pyridine nitrogen, the imine nitrogen, and potentially another donor atom from the aldehyde/ketone fragment can coordinate to a metal center, creating a stable complex.[6]

These complexes, particularly with palladium, have shown promise in cross-coupling reactions such as the Suzuki-Miyaura coupling.[7] The defined geometry and tunable electronic properties of the hydrazone ligand can influence the activity and selectivity of the catalyst.

Role in Medicinal Chemistry and Drug Development

The hydrazone linkage (-NH-N=C-) is a recognized pharmacophore, and derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[8][9][10][11][12] The ability to easily synthesize a library of hydrazones from this compound by varying the aldehyde or ketone component makes this an attractive strategy for lead discovery.

Furthermore, the pyrazole and hydrazone derivatives of this compound have been investigated as potential kinase inhibitors.[13][14][15] The pyridine and pyrazole/hydrazone moieties can form key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases, making them promising scaffolds for the development of targeted cancer therapies.

Synthesis of Fused Heterocyclic Systems

Beyond simple pyrazoles and hydrazones, this compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as[8][10][16]triazolo[4,3-a]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their presence in a number of biologically active molecules. The synthesis often involves the acylation of the hydrazine followed by an intramolecular cyclization/dehydration reaction.

Conclusion

This compound is a synthon of considerable strategic importance in organic chemistry. Its utility is demonstrated in the efficient construction of pyrazoles, the facile synthesis of versatile hydrazone ligands, and as a starting point for the discovery of new bioactive molecules. The straightforward and robust nature of its primary reactions, coupled with the functional and structural diversity of the resulting products, ensures that this compound will continue to be a valuable tool for synthetic chemists in both academic and industrial research. This guide has provided a comprehensive overview of its key applications, complete with the necessary theoretical background and practical protocols to facilitate its use in the laboratory.

References

An In-depth Technical Guide to the Theoretical and Computational Study of 2-Hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the theoretical and computational methodologies for the characterization of 2-hydrazinyl-6-methylpyridine, a molecule of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical foundations and practical, field-proven insights into its synthesis, spectroscopic analysis, and biological evaluation.

Introduction

Hydrazone derivatives are a well-established class of compounds in drug discovery, known for a wide spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The presence of the azometine group (-NHN=CH-) is a key structural feature contributing to their diverse pharmacological profiles.[1][2] this compound serves as a crucial precursor for the synthesis of a variety of hydrazone derivatives, making its detailed characterization essential for the development of new therapeutic agents. This guide will delve into a synergistic approach, combining experimental techniques with computational chemistry to provide a holistic understanding of this molecule.

PART 1: Synthesis and Spectroscopic Characterization

A fundamental aspect of studying any novel compound is its synthesis and structural elucidation. This section outlines a general, yet robust, protocol for the synthesis of this compound and its subsequent characterization using various spectroscopic techniques.

Synthesis Protocol

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable leaving group on the pyridine ring with hydrazine hydrate. A common and effective precursor is 2-chloro-6-methylpyridine.

Experimental Workflow: Synthesis of this compound

start Start: 2-chloro-6-methylpyridine & Hydrazine Hydrate reflux Reflux Reaction (e.g., in Ethanol) start->reflux Mix monitor Monitor Reaction (TLC) reflux->monitor Periodically monitor->reflux Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify characterize Characterization (NMR, FT-IR, Mass Spec) purify->characterize end End: Pure this compound characterize->end

Caption: A generalized workflow for the synthesis and purification of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-6-methylpyridine in a suitable solvent such as ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution. The use of excess hydrazine hydrate helps to drive the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then subjected to an aqueous work-up, which may involve neutralization and extraction with an appropriate organic solvent like ethyl acetate.[4]

  • Drying and Concentration: The combined organic layers are dried over an anhydrous salt, such as sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[4]

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to obtain pure this compound.

Spectroscopic Characterization

The synthesized this compound is characterized by a suite of spectroscopic techniques to confirm its structure.

FT-IR Spectroscopy:

Infrared spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands expected for this compound include:

Vibrational ModeExpected Wavenumber (cm⁻¹)Reference
N-H stretching (hydrazine)3300-3500[5]
C-H stretching (aromatic)3000-3100[5]
C-H stretching (methyl)2910-2961[5]
C=N and C=C stretching (pyridine ring)1589-1650[5]

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methyl protons, and the protons of the hydrazine group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the methyl group.

UV-Vis Spectroscopy:

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound in a suitable solvent, such as ethanol or chloroform, is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions within the pyridine ring and the hydrazine moiety.[6]

PART 2: Theoretical and Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the structural, electronic, and reactive properties of molecules.

Computational Methodology

The choice of a suitable functional and basis set is crucial for obtaining accurate theoretical results. A widely used and reliable combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[7][8]

Workflow for Computational Analysis

start Start: Initial Molecular Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_minima Verify True Minima (No Imaginary Frequencies) freq_calc->verify_minima verify_minima->geom_opt Re-optimize homo_lumo HOMO-LUMO Analysis verify_minima->homo_lumo Verified mep Molecular Electrostatic Potential (MEP) Analysis homo_lumo->mep nbo Natural Bond Orbital (NBO) Analysis mep->nbo end End: Comprehensive Theoretical Characterization nbo->end

Caption: A standard workflow for the computational analysis of this compound using DFT.

Molecular Geometry Optimization

The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule.

Vibrational Analysis

Following geometry optimization, a frequency calculation is performed. This serves two purposes:

  • Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Prediction of Vibrational Spectra: The calculated vibrational frequencies can be compared with the experimental FT-IR and Raman spectra to validate the computational model.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule.

  • HOMO: Represents the ability of a molecule to donate an electron.

  • LUMO: Represents the ability of a molecule to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.[9][10]

Visualization of HOMO and LUMO

cluster_homo HOMO cluster_lumo LUMO homo_img homo_label Electron-rich regions, prone to electrophilic attack. lumo_img lumo_label Electron-deficient regions, prone to nucleophilic attack.

Caption: A conceptual representation of HOMO and LUMO electron density distributions.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[11][12] The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).[11]

Expected MEP for this compound

For this compound, the regions of highest electron density (red) are expected to be located around the nitrogen atoms of the pyridine ring and the hydrazine moiety, making them susceptible to electrophilic attack. The hydrogen atoms, particularly those of the hydrazine group, are expected to be in regions of positive potential (blue), indicating their susceptibility to nucleophilic attack.

PART 3: Biological Evaluation

Given the known antimicrobial activity of hydrazone derivatives, a logical next step is to evaluate the biological potential of this compound and its derivatives.[13][14][15]

Antimicrobial Screening Protocol

A standard method for assessing antimicrobial activity is the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).[14]

Experimental Workflow: Antimicrobial Screening

start Start: Pure this compound prepare_stock Prepare Stock Solution (e.g., in DMSO) start->prepare_stock serial_dilute Serial Dilution in 96-well Plate prepare_stock->serial_dilute add_bacteria Inoculate with Bacterial Suspension serial_dilute->add_bacteria incubate Incubate at 37°C for 24 hours add_bacteria->incubate read_results Read Results (Visually or with Plate Reader) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End: Antimicrobial Activity Profile determine_mic->end

References

Navigating the Synthesis of Novel Pyridine Derivatives: A Technical Guide to the Safe Handling of 2-Hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinyl-6-methylpyridine, a key building block in the synthesis of novel pharmaceutical compounds, presents a unique set of handling challenges due to its inherent reactivity and toxicity. This guide, designed for the experienced researcher, provides a comprehensive overview of the critical safety and handling precautions necessary to mitigate risks when working with this versatile yet hazardous chemical. By understanding the causality behind these safety protocols, scientists can foster a culture of safety and ensure the integrity of their research.

Compound Profile and Inherent Hazards

This compound, also known as 6-Methyl-2-hydrazinopyridine, is a substituted pyridine derivative with the molecular formula C₆H₉N₃.[1][2] Its utility in medicinal chemistry is significant; however, its chemical structure also confers a distinct hazard profile that demands rigorous adherence to safety protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of safe handling.

PropertyValueSource
Molecular Weight 123.16 g/mol [1]
Appearance Solid[3]
Melting Point 40 - 45 °C / 104 - 113 °F[4]
Boiling Point 208 - 209 °C / 406 - 408 °F

Note: Physical properties can vary slightly between suppliers and based on the purity of the substance.

Toxicological Profile: A Multi-faceted Threat

The primary concern when handling this compound is its significant toxicity. The compound is classified with multiple hazard statements that underscore the need for stringent safety measures.[5]

  • Acute Toxicity: It is harmful if swallowed, toxic in contact with skin, and fatal if inhaled. This multi-route toxicity necessitates a comprehensive approach to exposure prevention.

  • Corrosivity: It causes severe skin burns and eye damage. This is a critical consideration for the selection of appropriate personal protective equipment.

  • Sensitization: May cause an allergic skin reaction.[5] Repeated exposure can lead to sensitization, resulting in significant allergic reactions upon subsequent contact.

  • Carcinogenicity: The compound is suspected of causing cancer. This long-term health hazard demands the utmost care to minimize any potential exposure.

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects. Proper disposal is crucial to prevent environmental contamination.

Engineering Controls: The First Line of Defense

The most effective way to mitigate the risks associated with this compound is to implement robust engineering controls that isolate the handler from the chemical.

Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood. The fume hood provides critical ventilation to prevent the inhalation of dust or vapors, which can be fatal.

Ventilation

Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[6][7] This helps to dilute any fugitive emissions and maintain a safe ambient air quality in the laboratory.

Personal Protective Equipment (PPE): The Essential Barrier

When engineering controls are in place, appropriate PPE provides the necessary final barrier between the researcher and the hazardous substance. The selection of PPE should be based on a thorough risk assessment of the planned procedures.

Hand Protection
  • Gloves: Wear nitrile rubber gloves as a minimum standard.[8] Given the compound's toxicity upon skin contact, it is imperative to inspect gloves for any signs of degradation or perforation before and during use.[8][9] For prolonged or high-risk procedures, consider double-gloving.

Eye and Face Protection
  • Safety Glasses and Face Shield: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[4][9] In addition to safety glasses, a face shield is required when there is a risk of splashes or aerosol generation.[10]

Skin and Body Protection
  • Laboratory Coat: A flame-retardant and chemical-resistant laboratory coat is mandatory.

  • Full-Body Protection: For larger scale operations or when there is a significant risk of exposure, a full-body chemical suit may be necessary.[9]

Respiratory Protection
  • Respirator: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required if there is any potential for exposure outside of a fume hood or in the event of a ventilation failure.

Safe Handling and Experimental Workflow

A systematic and cautious approach to handling this compound is crucial for preventing exposure and ensuring the safety of all laboratory personnel.

Workflow Diagram: From Receipt to Disposal

G cluster_0 Pre-Handling cluster_1 Handling & Experimentation cluster_2 Post-Handling Receipt & Inspection Receipt & Inspection Secure Storage Secure Storage Receipt & Inspection->Secure Storage Transport to Fume Hood Transport to Fume Hood Secure Storage->Transport to Fume Hood Weighing & Transfer Weighing & Transfer Transport to Fume Hood->Weighing & Transfer Reaction Setup Reaction Setup Weighing & Transfer->Reaction Setup Work-up & Purification Work-up & Purification Reaction Setup->Work-up & Purification Decontamination Decontamination Work-up & Purification->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have an emergency plan in place and ensure that a safety shower and eyewash station are accessible.[4][7]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any dust.

    • Use a dedicated set of spatulas and weighing boats.

    • Close the container tightly immediately after use.[6]

  • Reaction Setup:

    • When setting up reactions, add this compound slowly to the reaction mixture to control any potential exothermic events.

    • Ensure the reaction vessel is adequately vented to a scrubbing system if there is a possibility of generating gaseous byproducts.

  • Post-Reaction:

    • Quench the reaction carefully, being mindful of any potential for unreacted starting material.

    • All work-up and purification steps should be conducted in the fume hood.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Inhalation Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Spill Response
  • Minor Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[6]

    • Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[7][8]

    • Decontaminate the spill area.

  • Major Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are essential for maintaining a safe laboratory environment and preventing environmental contamination.

Storage
  • Store this compound in a tightly closed, properly labeled container.[6][8]

  • The storage area should be cool, dry, and well-ventilated.[1][8]

  • Store in a locked cabinet or an area with restricted access.

  • Keep it segregated from incompatible materials such as strong oxidizing agents and strong acids.[7][8]

Disposal
  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[5][6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.[6]

Conclusion

This compound is a valuable reagent in the pursuit of new therapeutic agents. However, its significant hazard profile necessitates a culture of safety built on a foundation of knowledge, preparedness, and strict adherence to established protocols. By embracing the principles outlined in this guide, researchers can confidently and safely unlock the synthetic potential of this important molecule.

References

Introduction: The Versatile Scaffold of 2-Hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydrazinyl-6-methylpyridine and its Analogs for Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydrazinyl group (-NHNH2) at the 2-position and a methyl group at the 6-position.[1][2] This seemingly simple molecule and its analogs serve as a cornerstone in synthetic and medicinal chemistry. The strategic placement of the nucleophilic hydrazinyl group and the electron-donating methyl group on the pyridine core imparts a unique reactivity profile, making it a valuable synthon for the construction of more complex molecular architectures.[3][4]

The significance of this scaffold lies in its proven and potential applications in drug discovery and materials science. The hydrazinyl moiety is a highly versatile functional group, readily undergoing condensation reactions with carbonyl compounds to form hydrazones, which are themselves a class of compounds with a broad spectrum of biological activities.[3][5][6] Furthermore, the hydrazinyl group can participate in cyclization reactions to generate a variety of heterocyclic systems, such as pyrazoles, triazoles, and pyrimidines, which are prevalent in many approved drugs.[7][8][9] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound and its analogs, with a particular focus on their role in medicinal chemistry.

Core Synthesis and Chemical Reactivity

The synthetic accessibility of 2-hydrazinylpyridines is a key factor in their widespread use. The most common and direct approach involves the nucleophilic aromatic substitution of a suitable leaving group, typically a halogen, on the pyridine ring with hydrazine hydrate.[10][11][12]

General Synthesis of 2-Hydrazinylpyridines

The synthesis of 2-hydrazinylpyridine derivatives generally starts from a corresponding halopyridine. For instance, this compound can be synthesized from 2-chloro-6-methylpyridine. The reaction is typically carried out by heating the halopyridine with an excess of hydrazine hydrate, which acts as both the nucleophile and often as the solvent.[13] The reaction conditions can be modified, for example, by using a different solvent or by performing the reaction in a microchannel reactor to improve yield and safety.[13]

A typical synthesis process involves mixing a pyridine halide with hydrazine hydrate and a solvent, followed by refluxing the mixture.[10][11] After the reaction is complete, post-treatment steps such as cooling, crystallization, and filtration are performed to isolate the 2-hydrazinopyridine derivative.[10][11]

G Halopyridine 2-Halo-6-methylpyridine Reaction Reaction (Heating/Reflux) Halopyridine->Reaction Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Reaction Solvent Solvent (e.g., Butanol, DMF) Solvent->Reaction Workup Workup (Cooling, Crystallization, Filtration) Reaction->Workup Product This compound Purified_Product Purified Product Workup->Purified_Product

Caption: General synthesis of this compound.

Key Reactions of the Hydrazinyl Moiety

The hydrazinyl group is the primary site of reactivity in this compound, enabling the synthesis of a diverse array of derivatives.

  • Formation of Hydrazones: The most common reaction is the condensation with aldehydes and ketones to form hydrazones. This reaction is typically acid-catalyzed and proceeds readily to give the corresponding N-substituted hydrazone derivatives. These hydrazones are not just stable products but also important intermediates for further chemical transformations.[5][14][15] The azometine group (-NHN=CH-) in hydrazones is a key pharmacophore responsible for a wide range of biological activities.[6]

  • Cyclization to Pyrazoles: 2-Hydrazinylpyridines can react with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings.[7][16] This is a powerful method for constructing pyrazolyl-pyridine scaffolds, which are found in numerous biologically active molecules.[17] The reaction conditions can influence the regioselectivity of the cyclization.[16][18]

  • Synthesis of Fused Heterocycles: The hydrazinyl group can also be a key component in the synthesis of fused heterocyclic systems, such as triazolopyridines and pyrimidopyridines, through reactions with appropriate bifunctional reagents.[8]

Applications in Medicinal Chemistry

The derivatives of this compound have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.

Antimicrobial Activity

Hydrazone derivatives of various heterocyclic systems, including pyridine, have been extensively studied for their antimicrobial properties.[5][14][15][19] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][19] The mode of action is often related to the chelation of metal ions essential for microbial growth or the inhibition of specific enzymes.[3]

For instance, a series of pyridine-appended 2-hydrazinylthiazole derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis.[20] Several of these compounds exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range.[20]

Compound TypeOrganismActivity (MIC/MBC/Inhibition)Reference
Steroidal HydrazonesB. cereusGood antibacterial activity[19]
Steroidal HydrazonesVarious fungiModerate to good antifungal activity (MIC: 0.37–3.00 mg/mL)[19]
Pyrazoline and Hydrazone DerivativesVarious bacteria and fungiModerate antimicrobial activity (MIC: 32-512 µg/mL)[14][15]
Pyridine-appended 2-hydrazinylthiazolesM. tuberculosis H37RvExcellent antitubercular activity (MIC: 6.79 µM for compound 3b)[20]
Hydrazide-hydrazone derivativesB. subtilis, E. coli, S. aureus, K. pneumoniaeSignificant antibacterial activity (Inhibition zones: 16-20.4 mm)[6]
Enzyme Inhibition

The structural features of this compound analogs make them suitable candidates for enzyme inhibitors.

  • Monoamine Oxidase (MAO) Inhibition: Hydrazine and hydrazone derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are important targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[21] Certain synthesized hydrazone derivatives have shown potent and selective inhibition of hMAO-A with IC50 values in the nanomolar range.[21]

  • Carbonic Anhydrase (CA) Inhibition: Pyrazolo[4,3-c]pyridine sulfonamides, which can be synthesized from hydrazinylpyridine precursors, have been investigated as inhibitors of carbonic anhydrases.[17] Some of these compounds have demonstrated potent inhibition of human CA isoforms I and II, with Ki values in the nanomolar range.[17]

  • Other Enzyme Targets: Derivatives have also been explored as inhibitors of other enzymes, such as α-glucosidase and α-amylase, which are relevant targets for the management of type 2 diabetes.[22]

G Start This compound Condensation Condensation Reaction Start->Condensation Aldehyde Aldehyde/Ketone Aldehyde->Condensation Hydrazone Hydrazone Derivative Condensation->Hydrazone Screening Biological Screening Hydrazone->Screening Antimicrobial Antimicrobial Activity Screening->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Screening->Enzyme_Inhibition Anticancer Anticancer Activity Screening->Anticancer

Caption: Workflow for synthesis and screening of hydrazone analogs.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methods.[13]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-methylpyridine (1 eq.).

  • Addition of Reagents: To the flask, add hydrazine hydrate (10 vol).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the starting material is consumed, cool the reaction mixture to room temperature and dilute it with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Synthesis of a Hydrazone Derivative

This is a general protocol for the synthesis of a hydrazone from this compound.

  • Dissolution: Dissolve this compound (1 eq.) in a suitable solvent such as ethanol in a round-bottom flask.

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1 eq.) to the solution.

  • Catalysis: Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a few hours. Monitor the reaction by TLC.

  • Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Wash the collected solid with a cold solvent or purify by recrystallization to obtain the pure hydrazone derivative.

Conclusion and Future Perspectives

This compound and its analogs represent a privileged scaffold in medicinal chemistry. Their straightforward synthesis and the versatile reactivity of the hydrazinyl group allow for the creation of large and diverse libraries of compounds. The demonstrated broad-spectrum biological activities, including antimicrobial and enzyme inhibitory effects, underscore the therapeutic potential of this class of molecules. Future research in this area will likely focus on the rational design of more potent and selective analogs, the elucidation of their mechanisms of action, and the exploration of new therapeutic applications. The continued development of novel synthetic methodologies will further expand the chemical space accessible from this versatile building block, paving the way for the discovery of next-generation therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Pyrazole Derivatives Using 2-Hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyrazole derivatives form a cornerstone of modern medicinal chemistry, exhibiting a vast range of pharmacological activities.[1][2] This guide provides a detailed technical overview and actionable protocols for the synthesis of a specific, high-value subclass: 1-(6-methylpyridin-2-yl)-pyrazoles. We focus on the strategic use of 2-hydrazinyl-6-methylpyridine as a key precursor. The primary synthetic route detailed is the Knorr pyrazole synthesis, a robust and versatile cyclocondensation reaction with 1,3-dicarbonyl compounds.[3][4] This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, and data presentation to facilitate the generation of novel pyrazole-based molecular entities.

Scientific Foundation & Mechanistic Overview

The synthesis of pyrazoles predominantly relies on the reaction between a hydrazine derivative and a 1,3-dielectrophilic compound.[5] The most established and widely employed method is the Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound as the dielectrophile.[1][3][4]

The Knorr Pyrazole Synthesis Mechanism

The reaction is typically catalyzed by acid and proceeds through a two-stage mechanism:

  • Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the more sterically accessible or electronically favorable carbonyl. This step, followed by dehydration, forms a hydrazone intermediate.

  • Cyclization and Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization forms a non-aromatic dihydroxy-pyrazolidine intermediate, which subsequently undergoes dehydration to yield the stable, aromatic pyrazole ring.[3][6]

The use of this compound as the hydrazine component introduces a 6-methylpyridine moiety onto the N1 position of the pyrazole core. This substituent is of particular interest in drug design as the pyridine nitrogen can serve as a hydrogen bond acceptor, modulate the compound's pKa, and influence its pharmacokinetic profile.

Workflow Experimental Workflow for Pyrazole Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization reagents 1. Reagent Preparation - this compound - 1,3-Dicarbonyl Compound - Solvent reaction 2. Reaction Setup - Dissolve & Mix Reagents - Reflux or Microwave reagents->reaction Combine monitoring 3. Reaction Monitoring - Thin Layer Chromatography (TLC) reaction->monitoring Sample periodically workup 4. Product Isolation - Cool reaction - Precipitate with water monitoring->workup Upon completion filtration 5. Filtration - Collect crude solid workup->filtration purification 6. Purification - Recrystallization or - Column Chromatography filtration->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (Confirm MW) purification->ms final_product Pure Pyrazole Derivative nmr->final_product ms->final_product

References

Application Notes and Protocols for the Condensation of 2-Hydrazinyl-6-methylpyridine with Diketones

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyrazolyl-Pyridines in Medicinal Chemistry

The synthesis of pyrazole-containing heterocyclic compounds is a cornerstone of modern medicinal chemistry. The pyrazole moiety is a privileged scaffold, appearing in numerous FDA-approved drugs due to its ability to engage in a variety of biological interactions.[1][2] When fused or linked to other heterocyclic systems, such as pyridine, the resulting pyrazolyl-pyridine core offers a three-dimensional architecture with a unique distribution of hydrogen bond donors and acceptors, as well as tunable lipophilicity. This makes them highly attractive candidates for targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[3]

The condensation of 2-hydrazinyl-6-methylpyridine with 1,3-diketones, a variation of the classical Knorr pyrazole synthesis, provides a direct and efficient route to a diverse range of 1-(6-methylpyridin-2-yl)-1H-pyrazoles.[4] This application note provides a detailed experimental protocol for this condensation reaction, an exploration of the underlying mechanism, and guidance on the characterization of the resulting products. The protocols herein are designed to be robust and adaptable for the synthesis of compound libraries for high-throughput screening and for the targeted synthesis of specific analogues in drug discovery programs.

Reaction Mechanism and Regioselectivity

The condensation of a hydrazine with a 1,3-diketone proceeds via the Knorr pyrazole synthesis pathway. The reaction is typically acid-catalyzed and involves the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.

When an unsymmetrical 1,3-diketone is employed, the reaction can potentially yield two regioisomeric pyrazole products. The regiochemical outcome is influenced by a combination of steric and electronic factors of both the hydrazine and the diketone, as well as the reaction conditions. The initial nucleophilic attack of the hydrazine will preferentially occur at the more electrophilic or less sterically hindered carbonyl carbon of the diketone.[5] For this compound, the electronic properties of the pyridine ring can also influence the nucleophilicity of the hydrazine nitrogens.

Diagram of the General Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product hydrazine This compound hydrazone Hydrazone Intermediate hydrazine->hydrazone + Diketone - H₂O diketone 1,3-Diketone diketone->hydrazone cyclic_intermediate Cyclic Hemiaminal hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole 1-(6-Methylpyridin-2-yl)-1H-pyrazole cyclic_intermediate->pyrazole Dehydration - H₂O

Caption: General workflow for the Knorr pyrazole synthesis.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the condensation of this compound with both a symmetrical (acetylacetone) and an unsymmetrical (benzil, which is a 1,2-diketone and will rearrange to a 1,3-dicarbonyl system under acidic conditions or react directly to form a different heterocyclic system) diketone. For the purpose of this protocol, we will focus on the more common 1,3-diketone condensation. A protocol for a representative symmetrical diketone (acetylacetone) and an aromatic diketone (dibenzoylmethane) are provided.

Protocol 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyridine

This protocol details the reaction with a symmetrical diketone, acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.23 g, 10 mmol) in 30 mL of ethanol.

  • Reagent Addition: To the stirred solution, add acetylacetone (1.00 g, 10 mmol) followed by glacial acetic acid (0.5 mL) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of deionized water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and wash with a small amount of ethyl acetate.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Diagram of the Experimental Workflow

G A 1. Dissolve this compound in Ethanol B 2. Add Acetylacetone and Glacial Acetic Acid A->B C 3. Reflux for 4-6 hours B->C D 4. Monitor by TLC C->D E 5. Cool and remove solvent C->E Reaction Complete F 6. Aqueous work-up and Neutralization E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry and filter G->H I 9. Purify (Chromatography/ Recrystallization) H->I J 10. Characterize Product I->J

Caption: Step-by-step experimental workflow.

Protocol 2: Synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methylpyridine

This protocol details the reaction with an aromatic diketone, dibenzoylmethane.

Materials:

  • This compound

  • Dibenzoylmethane (1,3-diphenyl-1,3-propanedione)

  • Glacial Acetic Acid

  • Ethanol or n-Butanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.23 g, 10 mmol) and dibenzoylmethane (2.24 g, 10 mmol) in 40 mL of ethanol or n-butanol.

  • Catalyst Addition: Add glacial acetic acid (1 mL) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. The higher boiling point of n-butanol may be beneficial for less reactive diketones. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation: Expected Outcomes

The following table summarizes the expected products and typical yields for the condensation of this compound with representative diketones.

DiketoneProduct NameMolecular FormulaExpected Yield (%)
Acetylacetone2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyridineC₁₁H₁₃N₃80-90
Dibenzoylmethane2-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methylpyridineC₂₁H₁₇N₃75-85

Characterization of Products

A thorough characterization of the synthesized pyrazolyl-pyridine derivatives is essential to confirm their identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the pyrazole and pyridine ring protons. The methyl groups on the pyrazole ring (from acetylacetone) will typically appear as singlets in the 2.0-2.5 ppm region. The pyridine and aromatic protons will resonate in the downfield region (7.0-9.0 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carbons of the pyrazole and pyridine rings, as well as the methyl and any other substituent carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C=N and C=C stretching vibrations for the aromatic rings in the 1500-1650 cm⁻¹ region. The absence of a strong C=O stretching band (from the diketone) and N-H stretching bands (from the hydrazine) will indicate the completion of the reaction.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the product, which should correspond to the expected molecular formula. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) will be a key indicator.

References

The Versatility of 2-Hydrazinyl-6-methylpyridine in Transition Metal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The field of coordination chemistry continually seeks versatile ligands that can impart unique electronic and steric properties to metal centers, thereby enabling novel applications in catalysis, materials science, and medicine. Among these, nitrogen-containing heterocyclic ligands have proven to be particularly fruitful scaffolds. This guide provides an in-depth exploration of 2-hydrazinyl-6-methylpyridine, a bidentate ligand with significant potential for the development of innovative transition metal complexes. We will delve into its synthesis, coordination behavior, and the burgeoning applications of its metallic adducts, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction to this compound as a Ligand

This compound is a derivative of pyridine featuring a hydrazinyl (-NHNH₂) group at the 2-position and a methyl group at the 6-position. This strategic placement of functional groups confers several advantageous properties upon the molecule when it acts as a ligand. The pyridine nitrogen and the terminal nitrogen of the hydrazinyl group can chelate to a metal center, forming a stable five-membered ring. The methyl group provides steric hindrance that can influence the coordination geometry and reactivity of the resulting complex.

The presence of the hydrazinyl moiety is particularly significant. It can act as a simple donor, but it can also undergo condensation reactions with aldehydes and ketones to form hydrazone ligands in situ. This versatility allows for the facile synthesis of a wide array of Schiff base-type ligands with tunable electronic and steric properties, directly influencing the characteristics of the final metal complex.

Synthesis of the Ligand: this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable leaving group at the 2-position of the 6-methylpyridine ring with hydrazine. A common and effective precursor is 2-chloro-6-methylpyridine. The following protocol is adapted from general procedures for the synthesis of hydrazinopyridines.[1][2]

Protocol 1: Synthesis of this compound

Materials:

  • 2-Chloro-6-methylpyridine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-6-methylpyridine (1 equivalent) in ethanol.

  • Addition of Hydrazine: To this solution, add an excess of hydrazine hydrate (typically 5-10 equivalents). The large excess is used to favor the monosubstitution product and minimize the formation of bis-pyridine hydrazine byproducts.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation.

  • Extraction: To the residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure ligand.

Synthesis of Transition Metal Complexes

The coordination of this compound to transition metals can be achieved by direct reaction with metal salts. The ligand can coordinate as a neutral bidentate ligand or, upon deprotonation of the hydrazinyl group, as a monoanionic bidentate ligand. Furthermore, as mentioned, it can serve as a precursor for the in situ formation of hydrazone ligands. The following are generalized protocols for the synthesis of transition metal complexes.

Protocol 2: General Synthesis of a Metal(II) Complex with this compound

Materials:

  • This compound

  • A metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)

  • Methanol or Ethanol

  • Schlenk flask or round-bottom flask

  • Stirring plate

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in warm methanol or ethanol in a flask.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change and/or the formation of a precipitate is often observed.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a few hours to ensure complete complexation.

  • Isolation: The resulting solid complex can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Recrystallization: If necessary, single crystals suitable for X-ray diffraction can be grown by slow evaporation of a dilute solution of the complex or by vapor diffusion.

Characterization of the Ligand and its Complexes

A suite of analytical techniques is essential for the unambiguous characterization of the synthesized ligand and its metal complexes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the organic ligand. Upon complexation, changes in the chemical shifts of the pyridine and hydrazinyl protons can provide evidence of coordination.

  • Infrared (IR) Spectroscopy: The N-H stretching frequencies of the hydrazinyl group in the ligand will shift upon coordination to a metal center. The appearance of new bands at lower frequencies can be attributed to M-N vibrations.

  • UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ion and charge-transfer bands, which are indicative of the coordination environment.

  • Mass Spectrometry (MS): ESI-MS is a valuable tool for determining the mass-to-charge ratio of the complex, confirming its composition.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.[3][4]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the calculated values for the proposed formula of the complex.

TechniqueKey Observables for this compound Complexes
¹H NMR Shift in pyridine and NH proton signals upon coordination.
IR Shift of ν(N-H) bands to lower wavenumbers; appearance of new ν(M-N) bands.
UV-Vis d-d transition bands characteristic of the metal ion's geometry; Ligand-to-metal or metal-to-ligand charge transfer bands.
Mass Spec Molecular ion peak corresponding to the expected formula of the complex.
X-ray Definitive bond lengths, angles, and coordination geometry.

Application Notes

Transition metal complexes of this compound and its derivatives have shown promise in a variety of applications, primarily in catalysis and medicinal chemistry.

Catalytic Applications

The redox activity of transition metals, modulated by the electronic properties of the this compound ligand, makes these complexes potential catalysts for a range of organic transformations.

  • Oxidation of Alcohols: Cobalt and iron complexes of hydrazone ligands have been shown to be effective catalysts for the microwave-assisted oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using tert-butylhydroperoxide (TBHP) as an oxidant.[5][6] The proposed mechanism often involves the formation of a high-valent metal-oxo species that abstracts a hydrogen atom from the alcohol.

graph "Catalytic_Cycle" { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

M_II [label="M(II) Complex"]; M_IV_O [label="M(IV)=O Intermediate"]; Substrate_Adduct [label="M(II)-Substrate Adduct"]; Product_Release [label="Product Release"];

M_II -> Substrate_Adduct [label="Substrate Binding"]; Substrate_Adduct -> M_IV_O [label="Oxidant Activation (e.g., TBHP)"]; M_IV_O -> Product_Release [label="H-atom Abstraction"]; Product_Release -> M_II [label="Product Dissociation"]; }

A generalized catalytic cycle for the oxidation of alcohols.
Medicinal Applications

The ability of the ligand and its complexes to interact with biological macromolecules such as DNA and proteins has led to their investigation as potential therapeutic agents.

  • Anticancer Activity: Copper(II) and nickel(II) complexes of ligands structurally similar to this compound have demonstrated significant in vitro cytotoxicity against various cancer cell lines, including SK-OV-3, MGC80-3, and HeLa cells.[3] Some copper complexes have shown IC₅₀ values in the low micromolar range, comparable or even superior to the established anticancer drug cisplatin.[4] The proposed mechanisms of action often involve the induction of apoptosis through a mitochondrial dysfunction pathway, characterized by the generation of reactive oxygen species (ROS) and the activation of caspases.[3]

  • Antimicrobial Activity: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. This is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism. Hydrazone complexes of various transition metals have shown activity against both Gram-positive and Gram-negative bacteria.[7][8]

ApplicationMetal CenterExample ActivityReference
Anticancer Copper(II)IC₅₀ = 2.60 µM (MGC80-3 cells)[3]
Anticancer Nickel(II)Cytotoxic against HeLa cells[3]
Antimicrobial Various M(II)Active against E. coli and S. aureus[7]
Catalysis Cobalt(III)Oxidation of alcohols (up to 96% yield)[5]
graph "Drug_Action_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

Complex [label="Metal Complex"]; Cell_Uptake [label="Cellular Uptake"]; ROS_Generation [label="ROS Generation"]; Mitochondrial_Damage [label="Mitochondrial Damage"]; Apoptosis [label="Apoptosis"];

Complex -> Cell_Uptake; Cell_Uptake -> ROS_Generation; ROS_Generation -> Mitochondrial_Damage; Mitochondrial_Damage -> Apoptosis; }

Proposed mechanism of anticancer activity for some metal complexes.

Conclusion and Future Outlook

This compound represents a highly versatile and accessible ligand for the development of novel transition metal complexes. Its straightforward synthesis, tunable electronic and steric properties (especially through hydrazone formation), and the diverse reactivity of its metal complexes make it an attractive target for further research. The demonstrated potential in catalysis and medicinal chemistry underscores the importance of continued investigation into the coordination chemistry of this ligand with a broader range of transition metals. Future work should focus on elucidating detailed reaction mechanisms, exploring a wider array of catalytic transformations, and conducting in vivo studies to validate the therapeutic potential of these promising compounds.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyridine-Based Hydrazone Schiff Bases

Schiff bases, compounds featuring the characteristic azomethine or imine group (-C=N-), represent a cornerstone of synthetic chemistry due to their relative ease of synthesis and remarkable versatility.[1][2][3] When the amine precursor is a hydrazine derivative, the resulting Schiff bases are termed hydrazones, which possess a unique C=N-N linkage. This application note focuses specifically on the synthesis of Schiff bases derived from 2-Hydrazinyl-6-methylpyridine, a precursor of significant interest in medicinal chemistry and materials science.

The integration of a pyridine ring, a privileged scaffold in numerous pharmaceuticals, with the hydrazone moiety creates ligands with exceptional chelating properties and a wide spectrum of biological activities.[4] These compounds have demonstrated potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[4][5][6] The nitrogen atom of the pyridine ring, the two nitrogen atoms of the hydrazine bridge, and a potential donor atom from the aldehyde or ketone fragment can coordinate with transition metal ions, often leading to complexes with enhanced biological potency compared to the free ligands.[2][6] This guide provides a comprehensive overview of the synthetic mechanism, a detailed experimental protocol, and critical characterization techniques for these valuable compounds.

Reaction Mechanism: The Nucleophilic Addition-Elimination Pathway

The formation of a Schiff base from this compound and a carbonyl compound (aldehyde or ketone) is a classic example of a nucleophilic addition-elimination reaction, often referred to as a condensation reaction because a molecule of water is eliminated.[7]

The process can be dissected into two primary stages:

  • Nucleophilic Addition: The terminal nitrogen atom of the hydrazine group (-NH2) in this compound acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate known as a carbinolamine (or hemiaminal). This step is generally reversible.

  • Dehydration (Elimination): The carbinolamine intermediate is typically unstable and readily undergoes dehydration to form the stable C=N double bond. This elimination of a water molecule is the rate-determining step and is often accelerated by the presence of an acid catalyst. The catalyst protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (-OH2+), which facilitates its departure and the subsequent formation of the imine.[7]

The overall reaction is an equilibrium process. To drive the reaction to completion, it is common practice to remove the water formed, for instance, by using a Dean-Stark apparatus or by carrying out the reaction in a solvent where water has low solubility.[8]

References

Application Notes and Protocols for the Characterization of 2-Hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydrazinyl-6-methylpyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a pyridine ring with a hydrazinyl group, make it a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of both a basic pyridine nitrogen and a reactive hydrazinyl moiety allows for diverse chemical modifications, leading to compounds with potential applications as antimicrobial, anticancer, and anti-inflammatory agents.[1]

Accurate and comprehensive characterization of this compound and its reaction products is paramount to ensure the identity, purity, and quality of synthesized compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key analytical techniques for the thorough characterization of this important molecule. The protocols and insights provided are grounded in established scientific principles and aim to equip the user with the necessary tools for robust and reliable analysis.

Chromatographic Analysis for Purity Determination

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds, making it well-suited for the analysis of many pyridine derivatives.[2] Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is a good starting point as it provides excellent retention and separation for a broad range of moderately polar to non-polar compounds.[2]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is crucial for achieving good peak shape for basic compounds like pyridines by suppressing the interaction of the analyte with residual silanol groups on the stationary phase.[3]

  • Detection: A UV detector is commonly used for pyridine derivatives as the pyridine ring exhibits strong UV absorbance. A photodiode array (PDA) detector can provide additional information about the spectral purity of the peaks.

Experimental Protocol: RP-HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with a PDA detector)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Expected Chromatographic Data

CompoundRetention Time (min)Purity (%)
This compound~ 8-12> 98%
Starting Materials (e.g., 2-chloro-6-methylpyridine)~ 15-18< 1%
Impurities/By-productsVariable< 1%

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity and Impurities integrate->quantify

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4] For this compound, derivatization may be necessary to improve its volatility and thermal stability, although direct analysis is also possible.

Causality Behind Experimental Choices:

  • Column: A mid-polar to polar capillary column (e.g., with a polyethylene glycol or wax-type stationary phase) is generally suitable for the analysis of pyridine derivatives.

  • Injector and Detector Temperatures: It is crucial to maintain the injector and detector temperatures high enough to ensure efficient volatilization of the analyte without causing thermal degradation.

  • Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds. For higher sensitivity and selectivity, a Nitrogen-Phosphorus Detector (NPD) can be employed.

Experimental Protocol: GC Analysis of this compound

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and an FID or NPD detector.

  • Column: DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 240 °C

    • Final Hold: 5 min at 240 °C

  • Detector Temperature: 280 °C (FID)

  • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

ProtonChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
CH₃~ 2.4s3H-
Pyridine-H~ 6.5 - 7.5m3H-
NH~ 4.5 (broad)s1H-
NH₂~ 3.8 (broad)s2H-

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
CH₃~ 24
Pyridine-C~ 105 - 158
C-NHNH₂~ 160

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire standard ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural information.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques.

Expected Mass Spectral Data (ESI-MS)

  • [M+H]⁺: m/z 124.0869 (for C₆H₉N₃)[5]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source. This can be a standalone instrument or coupled with an HPLC system (LC-MS).

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Logical Relationship of Analytical Techniques

Analytical_Logic cluster_synthesis Synthesis cluster_purification Purification & Purity cluster_structure Structural Elucidation cluster_confirmation Final Confirmation synthesis Synthesis of This compound hplc HPLC synthesis->hplc gc GC synthesis->gc nmr NMR (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms ftir FTIR synthesis->ftir confirmation Confirmed Structure & Purity hplc->confirmation gc->confirmation nmr->confirmation ms->confirmation ftir->confirmation

Caption: Interrelation of analytical techniques for characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected FTIR Spectral Data

Functional GroupWavenumber (cm⁻¹)
N-H stretch (hydrazine)3300 - 3400 (two bands)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=N, C=C stretch (pyridine ring)1500 - 1600
N-H bend (hydrazine)1600 - 1650

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Trustworthiness and Self-Validating Systems

The reliability of the characterization of this compound relies on a multi-technique approach where the results from each method corroborate one another.

  • Orthogonal Techniques: Employing both HPLC and GC provides a more comprehensive assessment of purity, as some impurities may be more amenable to one technique over the other.[2][4]

  • Cross-Verification: The molecular weight determined by MS should be consistent with the structure proposed by NMR and FTIR.

  • Reference Standards: Whenever possible, comparison of the analytical data with that of a certified reference standard provides the highest level of confidence in the identity and purity of the material.

By integrating the data from these complementary analytical techniques, researchers can confidently establish the identity, purity, and structural integrity of this compound, ensuring the quality and reliability of their research and development efforts.

References

Application Notes & Protocols: A Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines Using 2-Hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system in modern medicinal chemistry.[1][2] Its rigid, planar structure, which is a fusion of pyrazole and pyrimidine rings, serves as a versatile scaffold for developing therapeutic agents.[1] These compounds have garnered significant attention for their wide spectrum of biological activities, most notably as potent protein kinase inhibitors in targeted cancer therapy.[3][4] Derivatives have shown promise in treating non-small cell lung cancer (NSCLC), melanoma, and other malignancies by targeting kinases like EGFR, B-Raf, and MEK.[3][4][5] The synthetic accessibility and the ability to readily functionalize the scaffold at multiple positions make it an attractive target for combinatorial library design and drug discovery.[1][2]

This guide provides an in-depth exploration of a key synthetic route to this important class of molecules, focusing on the use of 2-hydrazinyl-6-methylpyridine as the foundational building block. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and offer expert insights to navigate common experimental challenges.

The Core Reaction: Mechanism of Cyclocondensation

The cornerstone of synthesizing pyrazolo[1,5-a]pyrimidines from a hydrazine precursor is the cyclocondensation reaction with a 1,3-bielectrophilic compound, most commonly a 1,3-dicarbonyl derivative or its synthetic equivalent.[1][6] The reaction proceeds through a well-established cascade of intramolecular reactions.

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of the more reactive terminal nitrogen of the hydrazine group onto one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. This forms a hydrazone intermediate. The subsequent steps are driven by the proximity of the reacting groups, leading to a thermodynamically stable, aromatic fused-ring system.

  • Initial Condensation: The hydrazine attacks a carbonyl group, leading to the formation of a transient carbinolamine, which rapidly dehydrates to yield a hydrazone intermediate.

  • First Cyclization (Pyrazole Formation): The endocyclic pyridine nitrogen is not involved in the initial ring formation. Instead, the internal nitrogen of the hydrazone moiety attacks the second carbonyl group. This intramolecular cyclization, followed by dehydration, forms the stable 5-membered pyrazole ring. At this stage, we have formed a 3-amino-1-(6-methylpyridin-2-yl)-1H-pyrazole derivative in situ.

  • Second Cyclization (Pyrimidine Formation): The newly formed exocyclic amino group of the pyrazole ring then undergoes a condensation reaction with the carbonyl group derived from the initial pyridine ring's side chain (this is a conceptual rearrangement for the final ring system). More accurately, the amino group of the in situ formed aminopyrazole attacks the second carbonyl of the 1,3-dicarbonyl partner. A final intramolecular cyclization and dehydration step forms the 6-membered pyrimidine ring, yielding the final fused pyrazolo[1,5-a]pyrimidine system.

The overall transformation is a highly efficient method for constructing the bicyclic scaffold in a single synthetic operation.

Caption: General mechanism for pyrazolo[1,5-a]pyrimidine formation.

Experimental Protocols: From Reagents to Purified Product

The following protocols are designed to be self-validating, with clear steps and rationale. They represent common transformations using commercially available starting materials.

Protocol 1: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
  • Principle: This protocol utilizes acetylacetone, a symmetric 1,3-dicarbonyl compound, for a straightforward synthesis of a trisubstituted pyrazolo[1,5-a]pyrimidine. The symmetry of the dicarbonyl eliminates issues of regioselectivity.

  • Materials & Reagents:

    • This compound

    • Acetylacetone (2,4-pentanedione)

    • Glacial Acetic Acid (as solvent and catalyst)

    • Ethanol

    • Saturated Sodium Bicarbonate solution

    • Anhydrous Magnesium Sulfate

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Standard glassware for work-up and filtration

  • Step-by-Step Procedure:

    • To a 100 mL round-bottom flask, add this compound (1.23 g, 10 mmol).

    • Add glacial acetic acid (20 mL) and stir to dissolve.

    • Add acetylacetone (1.10 g, 11 mmol, 1.1 eq) dropwise to the stirring solution at room temperature.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

  • Work-up and Purification:

    • Pour the cooled reaction mixture slowly into 100 mL of ice-cold water with stirring.

    • Neutralize the solution by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • A solid precipitate should form. Collect the crude product by vacuum filtration and wash the filter cake with cold water.

    • Recrystallize the crude solid from ethanol/water to yield the pure product as a crystalline solid.

    • Dry the purified product under vacuum.

  • Characterization:

    • ¹H NMR: Expect signals corresponding to the three methyl groups and the aromatic protons on the pyrazolo[1,5-a]pyrimidine core.

    • Mass Spec (MS): Calculate the expected molecular weight and look for the corresponding M+ peak.

  • Safety Precautions: Handle glacial acetic acid in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Regioselective Synthesis of 2-Ethyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine
  • Principle: This protocol demonstrates the use of an unsymmetrical 1,3-dicarbonyl, 1-phenyl-1,3-pentanedione. The reaction's regioselectivity is governed by the differential reactivity of the two carbonyl groups. Typically, the hydrazine will preferentially attack the more electrophilic carbonyl (the one less sterically hindered or adjacent to an electron-withdrawing group). In this case, the attack is expected at the ethyl-ketone carbonyl, leading to the phenyl group at position 5.

  • Materials & Reagents:

    • This compound

    • 1-Phenyl-1,3-pentanedione

    • Ethanol

    • Concentrated Hydrochloric Acid (catalytic amount)

    • Ethyl Acetate and Hexanes (for chromatography)

    • Silica Gel

  • Step-by-Step Procedure:

    • In a 50 mL round-bottom flask, dissolve this compound (0.62 g, 5 mmol) and 1-phenyl-1,3-pentanedione (0.88 g, 5 mmol) in ethanol (15 mL).

    • Add 2-3 drops of concentrated hydrochloric acid to the mixture.

    • Heat the solution to reflux for 8 hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Work-up and Purification:

    • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude residue by column chromatography on silica gel, using a gradient of hexanes/ethyl acetate as the eluent.

    • Combine the fractions containing the desired product and evaporate the solvent to obtain a pure solid.

  • Expert Insight: The choice of an acidic or basic catalyst can sometimes influence the regiochemical outcome. It is advisable to perform a small-scale test reaction and confirm the structure of the major isomer by 2D NMR techniques (NOESY or HMBC) if the regioselectivity is uncertain.

Comparative Data of Synthetic Routes

The choice of 1,3-dicarbonyl synthon directly dictates the substitution pattern on the final pyrazolo[1,5-a]pyrimidine core. This allows for the systematic construction of a diverse chemical library.

1,3-Dicarbonyl Compound Product Typical Conditions Expected Yield Key Feature
Acetylacetone2,5,7-Trimethylpyrazolo[1,5-a]pyrimidineAcetic Acid, Reflux75-85%Simple, symmetric substitution
Dibenzoylmethane7-Methyl-2,5-diphenylpyrazolo[1,5-a]pyrimidineAcetic Acid, Reflux70-80%Aryl substitution at C2 and C5
Ethyl AcetoacetateEthyl 5-hydroxy-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylateSodium Ethoxide, Ethanol60-75%Forms a pyrimidinone tautomer
Trifluoroacetylacetone5-Methyl-7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineEthanol, H⁺ cat., Reflux80-90%Introduction of a trifluoromethyl group for bioactivity modulation

General Experimental Workflow

The path from starting materials to a fully characterized final compound follows a standardized laboratory sequence. This workflow ensures reproducibility and purity of the target molecule.

Caption: Standard laboratory workflow for synthesis and purification.

Trustworthiness: Troubleshooting and Field-Proven Insights

  • Problem: Low Yields.

    • Causality: Incomplete reaction or degradation of starting materials/product.

    • Solution: Ensure anhydrous conditions if reagents are moisture-sensitive. Increase reaction time or temperature moderately. Check the purity of the starting this compound, as it can degrade over time.

  • Problem: Formation of a Mixture of Regioisomers.

    • Causality: Using an unsymmetrical 1,3-dicarbonyl where both carbonyls have similar reactivity.[1]

    • Solution: Alter the reaction conditions. A switch from acidic to basic catalysis (or vice-versa) can favor one isomer. Lowering the reaction temperature may also increase selectivity. If inseparable, consider a multi-step synthesis where the pyrazole ring is formed first in a controlled manner.

  • Problem: Difficult Purification.

    • Causality: The product may have similar polarity to unreacted starting material or byproducts.

    • Solution: If recrystallization fails, column chromatography is the method of choice. A shallow solvent gradient is often necessary to achieve good separation. For basic products, using an alumina column instead of silica gel can prevent product degradation or streaking.

References

Application Notes & Protocols: Catalytic Applications of Metal Complexes with 2-Hydrazinyl-6-methylpyridine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the catalytic applications of metal complexes featuring the 2-hydrazinyl-6-methylpyridine ligand and its derivatives. This guide delves into the synthesis of these complexes, their diverse catalytic roles, detailed experimental protocols, and the underlying mechanistic principles that govern their reactivity.

Introduction: The Versatility of Hydrazinyl-Pyridine Ligands in Catalysis

In the landscape of modern catalysis, the design of ligands is paramount. The ligand framework not only stabilizes the central metal ion but also meticulously tunes its electronic and steric properties, thereby dictating the catalyst's activity, selectivity, and stability. The this compound scaffold has emerged as a privileged ligand system due to its unique structural attributes.

The inherent architecture of this ligand, featuring a pyridine nitrogen, a reactive hydrazinyl moiety (-NHNH₂), and a sterically influential methyl group, offers multiple coordination sites. The hydrazinyl group can readily condense with aldehydes or ketones to form hydrazone derivatives. These resulting Schiff base ligands are highly versatile, often acting as bidentate (N,N) or tridentate (N,N,O) chelators, forming stable and well-defined complexes with a wide array of transition metals.[1][2] This guide explores the synthesis of these powerful catalytic tools and their application in transformative chemical reactions.

Synthesis and Characterization of the Metal Complexes

The foundation of utilizing these catalysts lies in their robust synthesis and thorough characterization. The general approach involves a two-step process: formation of the hydrazone ligand followed by complexation with a suitable metal salt.

Protocol 1: General Synthesis of a 2-(R-ylidenehydrazinyl)-6-methylpyridine Ligand

This protocol describes the condensation reaction to form the Schiff base ligand, a necessary precursor for the metal complex.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (e.g., 2-hydroxybenzaldehyde) (1.0 eq)

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add the corresponding aldehyde or ketone to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Protocol 2: General Synthesis of a Metal Complex

This protocol outlines the chelation of the synthesized ligand to a metal center.

Materials:

  • Synthesized Hydrazone Ligand (e.g., from Protocol 1) (2.0 eq)

  • Metal(II) salt (e.g., Cu(OAc)₂, Ni(OAc)₂, PdCl₂) (1.0 eq)

  • Methanol or Ethanol

Procedure:

  • Dissolve the hydrazone ligand in hot ethanol or methanol in a round-bottom flask.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 30 minutes to 3 hours at 65-80°C.[3] A color change or precipitation often indicates complex formation.

  • After cooling, filter the precipitated metal complex.

  • Wash the solid with cold methanol and diethyl ether to remove unreacted starting materials.[3]

  • Dry the final complex under vacuum.

Characterization:

  • FT-IR Spectroscopy: Confirms coordination by observing shifts in key vibrational bands. A shift in the C=N (azomethine) stretching frequency (typically 1605 cm⁻¹ for the free ligand) to a lower wavenumber (1562-1600 cm⁻¹) indicates its involvement in coordination.[3] The appearance of new bands in the far-IR region (400-600 cm⁻¹) can be attributed to M-N and M-O stretching vibrations.[3]

  • UV-Vis Spectroscopy: Provides information about the electronic transitions and coordination geometry of the metal center.

  • NMR Spectroscopy: Confirms the structure of diamagnetic complexes in solution.

  • Elemental Analysis: Determines the empirical formula and confirms the ligand-to-metal ratio.

Catalytic Applications and Mechanistic Considerations

Metal complexes derived from this compound are active in several key organic transformations. Their efficacy stems from the ligand's ability to modulate the redox properties of the metal center and provide a stable coordination environment.

Application 1: Electrocatalytic Hydrogen Evolution Reaction (HER)

The search for cost-effective catalysts for hydrogen production is a critical area of renewable energy research. Nickel complexes bearing pyridyl aroyl hydrazone ligands have demonstrated significant activity in the electrocatalytic reduction of protons to produce hydrogen gas.[4]

Mechanism: These reactions are proposed to follow a ligand-centered metal-assisted pathway. Instead of forming a traditional metal-hydride intermediate, the pyridyl hydrazone ligand itself acts as a proton relay and redox-active site. The catalytic cycle involves the reduction of the ligand, protonation at a ligand nitrogen atom, and subsequent proton-coupled electron transfer steps to release H₂. The metal's role is to facilitate the electron transfer and stabilize the ligand-based radical intermediates.[4]

Diagram: Proposed Ligand-Centered HER Pathway

HER_Pathway cluster_cycle Catalytic Cycle A [Ni(II)L₂] B [Ni(II)L(L•⁻)]⁻ A->B + e⁻ C [Ni(II)(HL)(L•⁻)] B->C + H⁺ D [Ni(II)(HL)(HL•)]⁺ C->D + H⁺ D->A - H₂ - e⁻ Hydrogen H₂ D->Hydrogen Proton 2H⁺ Proton->C Proton->D Electron 2e⁻ Electron->B

Caption: Simplified catalytic cycle for H₂ evolution.

Application 2: N-Alkylation of Hydrazides

Ruthenium(II) half-sandwich complexes containing acylhydrazone ligands are highly effective catalysts for the N-alkylation of hydrazides with alcohols.[5] This reaction is significant as it provides a direct and atom-economical route to substituted hydrazides, which are important building blocks in pharmaceuticals and agrochemicals.

Mechanism: The catalytic cycle is believed to involve a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

  • The ruthenium catalyst oxidizes the primary or secondary alcohol to the corresponding aldehyde or ketone, releasing a ruthenium-hydride species.

  • The hydrazide substrate condenses with the in situ-generated aldehyde/ketone to form a hydrazone intermediate.

  • The ruthenium-hydride species then reduces the C=N bond of the newly formed hydrazone to yield the N-alkylated product and regenerate the active Ru(II) catalyst.

Table 1: Performance of a Ruthenium-Hydrazone Catalyst in N-Alkylation [5]

EntryHydrazide SubstrateAlcoholProduct Yield (%)
1BenzhydrazideBenzyl alcohol95%
2Benzhydrazide1-Phenylethanol92%
3IsonicotinohydrazideBenzyl alcohol90%
4Benzhydrazide1-Butanol85%

Detailed Protocol: Ruthenium-Catalyzed N-Alkylation of Benzhydrazide

This protocol provides a step-by-step methodology for a representative catalytic application.

Materials:

  • [(p-cymene)RuCl(L)] catalyst (where L is a hydrazone ligand) (1 mol%)

  • Benzhydrazide (1.0 mmol)

  • Benzyl alcohol (1.2 mmol)

  • K₂CO₃ (20 mol%)

  • Toluene (3 mL)

  • Inert atmosphere (Nitrogen or Argon)

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Standard glassware for workup

  • Column chromatography setup

Diagram: Experimental Workflow for N-Alkylation

Workflow A 1. Add Reactants to Schlenk Tube (Catalyst, Hydrazide, K₂CO₃, Toluene) B 2. Purge with Inert Gas (N₂/Ar) A->B C 3. Add Benzyl Alcohol via Syringe B->C D 4. Heat Reaction at 110°C for 12h C->D E 5. Cool to Room Temperature D->E F 6. Workup: Filter, Evaporate Solvent E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product (NMR, MS) G->H

References

Application Notes and Protocols: Derivatization of 2-Hydrazinyl-6-methylpyridine for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Hydrazinyl-6-methylpyridine Scaffold

In the landscape of medicinal chemistry, the pyridine nucleus is a privileged scaffold, integral to the structure of numerous therapeutic agents. When functionalized with a hydrazinyl moiety at the 2-position and a methyl group at the 6-position, the resulting compound, this compound, emerges as a highly versatile and reactive building block for the synthesis of a diverse array of heterocyclic compounds. The presence of the nucleophilic hydrazinyl group (-NHNH₂) adjacent to the pyridine ring allows for facile derivatization through condensation and cyclization reactions, leading to the formation of stable and medicinally relevant scaffolds such as pyrazoles and hydrazones (Schiff bases).[1][2]

The strategic placement of the methyl group at the 6-position can influence the molecule's lipophilicity and steric profile, potentially modulating its interaction with biological targets. These derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4][5] This guide provides detailed protocols for the derivatization of this compound and highlights the therapeutic potential of the resulting molecular entities.

Core Derivatization Strategies and Mechanistic Insights

The primary derivatization pathways for this compound involve its reaction with 1,3-dicarbonyl compounds to yield pyrazoles and with aldehydes or ketones to form hydrazones.

Pyrazole Synthesis via Knorr Cyclocondensation

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. The reaction proceeds through an initial condensation of one of the hydrazine's nitrogen atoms with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

The regioselectivity of the reaction (i.e., which nitrogen atom of the hydrazine attacks which carbonyl group) can be influenced by the steric and electronic nature of the substituents on both reactants and the reaction conditions. For an unsymmetrical dicarbonyl compound, a mixture of regioisomers is possible.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Hydrazine This compound Intermediate1 Initial Condensation (Hydrazone formation) Hydrazine->Intermediate1 Nucleophilic attack Diketone 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Diketone->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Tautomerization & Ring Closure Pyrazole Pyrazolyl-pyridine Derivative Intermediate2->Pyrazole Dehydration

Caption: Knorr Pyrazole Synthesis Workflow.

Hydrazone (Schiff Base) Formation

The condensation reaction between the hydrazinyl group of this compound and an aldehyde or ketone results in the formation of a hydrazone, a class of compounds also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The resulting C=N double bond in the hydrazone linkage is a key structural feature that can be crucial for biological activity. The planarity of this bond and the potential for E/Z isomerism can influence how the molecule fits into the binding pocket of a biological target.

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Hydrazine This compound Intermediate1 Nucleophilic Addition Hydrazine->Intermediate1 Attack on Carbonyl Carbonyl Aldehyde or Ketone Carbonyl->Intermediate1 Intermediate2 Carbinolamine Intermediate Intermediate1->Intermediate2 SchiffBase Hydrazone (Schiff Base) Intermediate2->SchiffBase Dehydration

Caption: Hydrazone (Schiff Base) Formation Workflow.

Experimental Protocols

Protocol 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyridine

This protocol details the synthesis of a pyrazole derivative from this compound and acetylacetone. The resulting compound combines the pyridine and pyrazole scaffolds, both of which are known to exhibit a wide range of biological activities.[1][3]

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of ethanol.

  • Add acetylacetone (11 mmol, 1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (5-10 drops) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with 30 mL of saturated sodium bicarbonate solution to neutralize the acetic acid, followed by 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyridine.[6]

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Compound Starting Materials Reaction Conditions Typical Yield Reference
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyridineThis compound, AcetylacetoneEthanol, Acetic acid (cat.), Reflux70-85%Adapted from[6]
Protocol 2: Synthesis of a Hydrazone (Schiff Base) Derivative

This protocol describes the general procedure for the synthesis of a hydrazone by condensing this compound with a substituted aromatic aldehyde. These Schiff bases are valuable intermediates and have shown significant antimicrobial and anticancer activities.[7][8][9]

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (10 mmol) in 25 mL of absolute ethanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve the substituted benzaldehyde (10 mmol) in a minimum amount of absolute ethanol.

  • Add the aldehyde solution dropwise to the stirred solution of this compound.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture at reflux for 2-4 hours. The formation of a precipitate may be observed.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture in an ice bath to facilitate complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain the pure hydrazone derivative.

Characterization: The synthesized hydrazone should be characterized by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Derivative Type Reactants Reaction Conditions Typical Yield Reference
Hydrazone (Schiff Base)This compound, Substituted AldehydeEthanol, Acetic acid (cat.), Reflux80-95%Adapted from[4][10]

Medicinal Chemistry Applications and Biological Activity

The derivatization of this compound opens a gateway to a plethora of compounds with significant therapeutic potential.

Antimicrobial Activity

Both pyrazole and hydrazone derivatives of pyridine have demonstrated potent activity against a range of microbial pathogens. The presence of the azomethine group (-N=C-) in hydrazones is often crucial for their antimicrobial action. These compounds can interfere with essential cellular processes in bacteria and fungi.[1][3][11]

Compound Class Target Organisms Reported Activity (MIC) Reference
Pyrazolyl-pyridinesStaphylococcus aureus, Escherichia coli, Candida albicans62.5–125 µg/mL[12]
Pyridine-based HydrazonesGram-positive and Gram-negative bacteria32-512 µg/mL[11]
Pyrazole DerivativesXanthomonas campestris, Aspergillus nigerPotent inhibition noted[1]
Anticancer Activity

The pyridine-pyrazole and pyridine-hydrazone hybrid molecules have emerged as promising anticancer agents. Their mechanism of action can vary, including the inhibition of specific kinases, induction of apoptosis, and disruption of cell cycle progression.[4][5][8] The ability to easily modify the substituents on the pyrazole or the aromatic ring of the hydrazone allows for the fine-tuning of their cytotoxic activity and selectivity towards cancer cells.

Compound Class Cancer Cell Lines Reported Activity (IC₅₀) Reference
Pyridine-Schiff Base ComplexesHeLa, SW620, A549, MCF-7Low µM range[9]
Pyrazole-based Schiff BasesA549 (Lung), Caco-2 (Colon)40.99 - 49.40 µM[10]
Pyridine-Hydrazone ComplexesBel-7402, HeLa, MCF-71.47-4.12 µM[4]

Conclusion and Future Perspectives

This compound is a readily accessible and highly valuable scaffold for the generation of diverse heterocyclic libraries for drug discovery. The straightforward and efficient protocols for its conversion into pyrazoles and hydrazones, coupled with the significant biological activities of these derivatives, underscore its importance in medicinal chemistry. Future research should focus on expanding the library of derivatives through combinatorial approaches, exploring a wider range of biological targets, and optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The insights and protocols provided herein serve as a robust foundation for researchers and drug development professionals to harness the full potential of this versatile chemical entity.

References

Troubleshooting & Optimization

troubleshooting common side reactions in 2-Hydrazinyl-6-methylpyridine condensations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting common side reactions in condensations involving 2-Hydrazinyl-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of hydrazone formation with this versatile reagent. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Introduction to the Chemistry

The condensation of this compound with aldehydes and ketones is a fundamental transformation for synthesizing pyridyl hydrazones. These products are valuable intermediates in medicinal chemistry, often serving as precursors to more complex heterocyclic systems or as ligands for metal catalysis. The reaction appears straightforward: the nucleophilic attack of the terminal hydrazine nitrogen onto the electrophilic carbonyl carbon, followed by dehydration.

However, the unique electronic and steric properties of the this compound reagent introduce specific challenges that can lead to a variety of side reactions and purification difficulties. The pyridine ring's nitrogen atom can influence the reactivity of the hydrazine moiety, and the methyl group at the 6-position imposes steric constraints. This guide will address the most frequently encountered issues in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Low or No Product Yield - Is My Reaction Not Working?

Question: I've mixed my aldehyde/ketone with this compound under standard condensation conditions (e.g., refluxing ethanol), but I'm seeing very low conversion to the desired hydrazone. What's going wrong?

Answer: This is a common issue that can stem from several factors, often related to reaction equilibrium, steric hindrance, or reagent quality.

Core Problem: The condensation reaction is reversible. The formation of water as a byproduct means that its presence can drive the equilibrium back towards the starting materials. Furthermore, the steric bulk of the 6-methyl group on the pyridine ring, combined with a sterically hindered carbonyl compound, can significantly slow down the reaction rate.

Troubleshooting Workflow:

A Low / No Yield B Verify Reagent Quality (this compound can degrade) A->B First Step C Add Acid Catalyst (e.g., 0.1-1 mol% AcOH, PTSA) B->C If Reagent is OK D Remove Water (Dean-Stark, Mol. Sieves) C->D To Drive Equilibrium E Increase Temperature / Use Microwave Irradiation D->E To Increase Rate F Check Steric Hindrance (Is your carbonyl bulky?) E->F If still slow G Reaction Monitoring (TLC/LC-MS) F->G Monitor Progress G->C No Conversion H Successful Reaction G->H If conversion observed

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions:

  • Catalysis is Key: The reaction is often slow without a catalyst. The initial nucleophilic attack is the rate-limiting step, which is accelerated by protonating the carbonyl oxygen, making the carbon more electrophilic.

    • Action: Add a catalytic amount of a weak acid like acetic acid (AcOH) or a stronger acid like p-toluenesulfonic acid (PTSA). Start with a low loading (0.1 mol%) and increase if necessary. Be cautious, as excess acid can promote hydrolysis of the product[1][2].

  • Drive the Equilibrium: To favor product formation, water must be removed from the reaction mixture as it forms.

    • Action: For solvents that form an azeotrope with water (e.g., toluene, benzene), use a Dean-Stark apparatus. For other solvents like ethanol or methanol, add activated 3Å or 4Å molecular sieves to the reaction flask.

  • Check Reagent Purity: this compound can oxidize or decompose upon storage. A discolored (yellow to brown) appearance may indicate degradation.

    • Action: If degradation is suspected, purify the reagent by recrystallization or column chromatography before use. Always store it under an inert atmosphere (N₂ or Ar) in a cool, dark place.

  • Overcoming Steric Hindrance: The 6-methyl group can sterically clash with bulky aldehydes or ketones.

    • Action: If you suspect steric hindrance is the issue, you may need more forcing conditions. Increase the reaction temperature or consider using microwave irradiation to accelerate the reaction.

FAQ 2: An Unexpected Byproduct - Where Did This Dimer-Like Impurity Come From?

Question: My mass spec analysis shows a significant peak with a mass corresponding to my carbonyl compound plus itself, minus water, and with two nitrogens. What is this species?

Answer: You are likely observing the formation of a symmetrical azine , a common byproduct in hydrazine condensations.

Core Problem: Azine formation occurs when one molecule of hydrazine (or this compound, acting as a hydrazine source) reacts with two molecules of the carbonyl compound. This is particularly prevalent if the carbonyl compound is used in excess or if the initial hydrazone product is susceptible to hydrolysis, releasing hydrazine back into the reaction mixture.

Mechanism of Azine Formation:

cluster_0 Pathway 1: Excess Carbonyl cluster_1 Pathway 2: Direct Reaction A R₂C=O B H₂N-NH-Pyr C R₂C=N-NH-Pyr (Desired Hydrazone) B->C Condensation D H₂O A1 R₂C=O (Excess) E R₂C=N-N=CR₂ (Azine Byproduct) A1->E Further Reaction/ Hydrolysis Intermediate F 2x R₂C=O G H₂N-NH₂ (from reagent) H R₂C=N-N=CR₂ (Azine Byproduct) G->H Double Condensation I 2x H₂O

Caption: Pathways for azine byproduct formation.

Troubleshooting & Prevention:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants.

    • Action: Use a slight excess (1.05 to 1.1 equivalents) of this compound relative to the carbonyl compound. This ensures that the carbonyl is the limiting reagent and minimizes its availability for a second condensation.

  • Order of Addition: The way you mix the reagents can influence the outcome.

    • Action: Slowly add the carbonyl compound to a solution of the hydrazine. This maintains a high concentration of the hydrazine relative to the carbonyl throughout the addition, favoring the 1:1 hydrazone product.

  • Minimize Hydrolysis: If the reaction conditions are too harsh (e.g., high concentration of strong acid, prolonged heating in the presence of water), the desired hydrazone can hydrolyze, liberating the hydrazine which can then form the azine[3][4].

    • Action: Use a catalytic amount of a weaker acid (e.g., acetic acid) and ensure efficient water removal. Monitor the reaction and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions.

FAQ 3: Unexpected Cyclization - My Product Mass is Correct, but the NMR is Wrong!

Question: I'm reacting an acylated this compound (i.e., a hydrazide) to form a more complex hydrazone, but I'm getting an unexpected heterocyclic product instead. What could be happening?

Answer: You are likely observing an intramolecular cyclization to form a [1][5][6]triazolo[4,3-a]pyridine ring system. This is a well-documented reactivity pattern for 2-acylhydrazinopyridines.

Core Problem: The pyridine ring nitrogen is nucleophilic and is positioned perfectly to attack the carbonyl carbon of the acyl group, especially when the carbonyl oxygen is activated. This intramolecular 6-exo-trig cyclization is often thermodynamically favorable and leads to a stable, fused aromatic system after dehydration.

Mechanism of Triazolopyridine Formation:

start Acylated 2-Hydrazinylpyridine intermediate Intermediate Pyridine N attacks Carbonyl C start->intermediate Dehydrating Agent (e.g., POCl₃, PPh₃/DEAD) dehydration - H₂O intermediate->dehydration product [1,2,4]Triazolo[4,3-a]pyridine dehydration->product

Caption: Cyclization of acylhydrazinopyridine to a triazolopyridine.

Prevention and Control:

  • Avoid Harsh Dehydrating Agents: Strong dehydrating agents or Lewis acids used for other purposes can promote this cyclization.

    • Action: If your goal is the acyclic hydrazone, avoid reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or harsh acids at high temperatures. These conditions are often used deliberately to synthesize the triazolopyridine scaffold[5][7].

  • Modified Mitsunobu Conditions: Even milder conditions, such as those used in a Mitsunobu reaction (triphenylphosphine/DEAD), can induce this cyclization efficiently[5].

    • Action: Be aware that if your substrate contains a hydroxyl group that you intend to modify via a Mitsunobu reaction, this cyclization may be a competing and even dominant pathway.

  • Protecting Group Strategy: If the cyclization is unavoidable under the required reaction conditions for another transformation, consider a protecting group strategy for the pyridine nitrogen, although this can be synthetically complex.

FAQ 4: Product Instability - My Product Decomposes During Workup or on Silica Gel.

Question: I've successfully formed my hydrazone, but it seems to be reverting to the starting materials during aqueous workup or when I try to purify it by silica gel chromatography. Why is my product so unstable?

Answer: Hydrazones are susceptible to hydrolysis , an acid-catalyzed process that cleaves the C=N bond. Standard silica gel is acidic and can promote this decomposition on the column.

Core Problem: The C=N bond of the hydrazone is electrophilic at the carbon atom. In the presence of acid, the imine nitrogen is protonated, making the carbon even more susceptible to nucleophilic attack by water. This leads to a tetrahedral intermediate that collapses back to the starting carbonyl and hydrazine.

Troubleshooting Purification and Workup:

  • Neutralize the Workup:

    • Action: During aqueous workup, ensure your solution is neutral or slightly basic before extraction. Use a mild base like sodium bicarbonate (NaHCO₃) solution to wash the organic layer and neutralize any residual acid catalyst.

  • Avoid Acidic Chromatography Media:

    • Action: Do not use standard silica gel. Instead, opt for:

      • Deactivated Silica: Slurry your silica gel with a solvent system containing a small amount of a volatile base, like 1-2% triethylamine (Et₃N) or ammonia in methanol, to neutralize the acidic sites.

      • Basic Alumina: Alumina (basic or neutral) is an excellent alternative for purifying hydrazones.

      • Reverse-Phase Chromatography: C18-based reverse-phase chromatography is also a viable option if your compound is compatible.

  • Recrystallization: Hydrazones are often crystalline solids.

    • Action: Recrystallization is the preferred method of purification as it avoids contact with acidic stationary phases and can yield highly pure material[8]. Common solvent systems include ethanol, methanol, ethyl acetate/hexanes, or DMF/water.

Purification MethodAdvantagesDisadvantages
Recrystallization High purity, avoids decompositionNot suitable for oils or non-crystalline solids
Basic Alumina Column Good for moderately polar compoundsCan have different selectivity than silica
Base-Treated Silica Column Familiar selectivity, prevents hydrolysisRequires careful preparation of the silica
Reverse-Phase HPLC Excellent resolution, good for polar compoundsRequires specialized equipment, costly

Table 1. Comparison of purification methods for acid-sensitive hydrazones.

FAQ 5: Analytical Ambiguity - My NMR Spectrum is Complex and Changes Over Time or in Different Solvents.

Question: I've isolated my product, but the ¹H NMR spectrum shows duplicate signals for some protons, and the pattern seems to change depending on the solvent I use or if I let the sample sit. Is my product impure?

Answer: While it could be an impurity, it is highly probable that you are observing a mixture of E/Z isomers or tautomers . This is a common feature of hydrazones.

Core Problems:

  • E/Z Isomerization: The C=N double bond can exist in two geometric configurations (E and Z). The barrier to rotation is low enough that a mixture often exists in solution at room temperature. The ratio of these isomers can be influenced by solvent polarity, temperature, and even light exposure[9][10][11]. The formation of an intramolecular hydrogen bond, for example between the N-H and the pyridine nitrogen in the Z-isomer, can stabilize one form over the other[9].

  • Azo-Hydrazone Tautomerism: The molecule can also exist in an azo tautomeric form, although for simple pyridyl hydrazones, the hydrazone form is typically dominant. This equilibrium can be shifted by pH and solvent effects[6].

Visualizing Isomerization and Tautomerism:

A E-Isomer B Z-Isomer A->B E/Z Isomerization (Light, Heat, Solvent) C Azo-Tautomer A->C Tautomerization (pH, Solvent) B->C Tautomerization (pH, Solvent)

Caption: Dynamic equilibria in pyridyl hydrazone systems.

Analytical Strategy:

  • Variable Temperature (VT) NMR:

    • Action: Acquire NMR spectra at different temperatures. If you are observing isomers in equilibrium, you may see the peaks broaden and then coalesce into a single set of averaged signals at higher temperatures. Conversely, cooling the sample may sharpen the signals of the individual isomers.

  • 2D NMR Spectroscopy:

    • Action: Use COSY and NOESY/ROESY experiments. NOESY/ROESY is particularly powerful for assigning E/Z geometry, as it can show through-space correlations between protons that are close to each other in a specific isomer (e.g., between the C-H of the imine and protons on the pyridine ring).

  • Solvent Study:

    • Action: Acquire NMR spectra in different solvents (e.g., CDCl₃, DMSO-d₆, MeOD). A change in the ratio of the duplicate signals strongly suggests an isomeric mixture, as different solvents can stabilize one isomer over the other. For example, hydrogen-bonding solvents like DMSO-d₆ can disrupt intramolecular hydrogen bonds, shifting the equilibrium.

  • Allow for Equilibration:

    • Action: After dissolving your sample, let it sit for several hours before acquiring the final spectrum to ensure it has reached equilibrium. This will provide a consistent and reproducible result.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrazone Synthesis
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.05 eq).

  • Add a suitable solvent (e.g., ethanol or toluene, approx. 0.2 M concentration).

  • If using toluene, equip a Dean-Stark trap. If using ethanol, add activated 4Å molecular sieves.

  • Begin stirring and add the aldehyde or ketone (1.0 eq).

  • Add glacial acetic acid (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If molecular sieves were used, filter them off.

  • Remove the solvent under reduced pressure.

  • Proceed with purification (see Protocol 2 or 3).

Protocol 2: Purification via Recrystallization
  • Dissolve the crude hydrazone product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • If the product does not dissolve easily, try a solvent mixture (e.g., dichloromethane/hexanes).

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or freezer.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Purification via Base-Treated Silica Gel Chromatography
  • Prepare the eluent system (e.g., hexanes/ethyl acetate). Add 1% triethylamine (v/v) to the eluent mixture.

  • Prepare the silica gel slurry using this basic eluent and pack the column.

  • Equilibrate the column by flushing with 2-3 column volumes of the basic eluent.

  • Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane.

  • Load the sample onto the column and elute with the basic solvent system, collecting fractions as usual.

  • Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

References

Technical Support Center: Optimization of Pyrazole Synthesis from 2-Hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazoles using 2-Hydrazinyl-6-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to streamline your experimental workflow. Our focus is on the well-established Knorr pyrazole synthesis and its variations, offering insights grounded in mechanistic principles and practical laboratory experience.

Introduction: The Chemistry of Pyrazolylpyridines

The synthesis of pyrazole-containing compounds is of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The reaction of a hydrazine derivative with a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis, is a robust and widely used method for constructing the pyrazole ring.[3] When employing this compound as the hydrazine source, the resulting N-pyridylpyrazoles become valuable ligands in coordination chemistry and building blocks for more complex molecular architectures.

This guide will address the critical parameters for optimizing this reaction, from catalyst and solvent selection to managing potential side reactions and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction between this compound and a 1,3-dicarbonyl compound?

A1: The reaction proceeds via the Knorr pyrazole synthesis. The mechanism involves the initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. The reaction is typically acid-catalyzed to facilitate the dehydration step.

Q2: I am observing the formation of two different products in my reaction with an unsymmetrical 1,3-dicarbonyl. What is happening and how can I control it?

A2: This is a common issue of regioselectivity. With an unsymmetrical 1,3-dicarbonyl, the initial condensation of this compound can occur at either of the two different carbonyl groups, leading to the formation of two regioisomeric pyrazole products. The regioselectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound, as well as the reaction conditions. To control this, you can try varying the catalyst (acidic vs. basic), solvent polarity, and reaction temperature. For instance, a bulkier substituent on the dicarbonyl may favor the reaction at the less sterically hindered carbonyl group.

Q3: My reaction mixture turns a dark color, and I'm having trouble purifying the final product. What are the likely impurities?

A3: Dark coloration is often due to the decomposition of the hydrazine starting material or the formation of side products. Common impurities can include unreacted starting materials, the intermediate hydrazone, and potentially byproducts from self-condensation of the dicarbonyl compound. The pyridine moiety in your starting material can also contribute to coloration, especially under acidic conditions.

Q4: What are the best purification techniques for 2-(pyrazol-1-yl)-6-methylpyridine derivatives?

A4: Purification can typically be achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be a powerful purification method for solid products. In some cases, acid-base extraction can be employed to remove pyridine-containing impurities.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Formation - Inactive starting materials- Inappropriate reaction conditions (temperature, time)- Incorrect catalyst or solvent- Verify Starting Material Quality: Ensure the this compound and 1,3-dicarbonyl compound are pure. Hydrazine derivatives can be sensitive to air and light.- Optimize Temperature: Some reactions proceed at room temperature, while others require heating. Monitor the reaction by TLC to determine the optimal temperature and time.- Screen Catalysts: While acidic catalysts like acetic acid are common, consider screening other acids (e.g., p-toluenesulfonic acid) or even base catalysts in some cases.- Solvent Selection: The choice of solvent can significantly impact the reaction. Ethanol is a common choice, but other protic or aprotic solvents may improve yields.
Formation of Regioisomers - Use of an unsymmetrical 1,3-dicarbonyl compound- Modify Reaction Conditions: Experiment with different catalysts and solvents to influence the regioselectivity.- Temperature Control: Running the reaction at a lower temperature may favor the formation of one regioisomer over the other.- Consult Literature: Look for precedents with similar unsymmetrical dicarbonyl compounds to guide your optimization.
Product is an Oil and Difficult to Purify - Presence of residual solvent- Product may have a low melting point- Thorough Drying: Ensure all solvent is removed under high vacuum.- Purification as a Salt: Consider converting the product to a salt (e.g., hydrochloride) which may be a crystalline solid and easier to purify by recrystallization. The free base can be regenerated afterward.
TLC shows a streak or multiple close spots - Product is coordinating to the silica gel (common with pyridine compounds)- Presence of closely related impurities- Modify TLC Eluent: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing.- Alternative Purification: If column chromatography is challenging, consider recrystallization or preparative thin-layer chromatography.

Experimental Protocols

General Procedure for the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyridine

This protocol describes a standard procedure for the reaction of this compound with acetylacetone (pentane-2,4-dione).

Materials:

  • This compound

  • Acetylacetone

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add acetylacetone (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation: Optimization of Reaction Conditions

The following table provides an example of how to systematically optimize the reaction conditions for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyridine.

Entry Solvent Catalyst (mol%) Temperature (°C) Time (h) Yield (%)
1EthanolAcetic Acid (5)Reflux485
2MethanolAcetic Acid (5)Reflux482
3TolueneAcetic Acid (5)Reflux1265
4Ethanolp-TSA (5)Reflux390
5EthanolNoneReflux2440
6EthanolAcetic Acid (5)Room Temp2475

Note: This data is illustrative and actual results may vary.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Ethanol add_dicarbonyl Add 1,3-Dicarbonyl (e.g., Acetylacetone) start->add_dicarbonyl add_catalyst Add Catalyst (e.g., Acetic Acid) add_dicarbonyl->add_catalyst heat Heat to Reflux add_catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete evaporate Solvent Evaporation cool->evaporate purify Column Chromatography evaporate->purify product Pure Product purify->product

Caption: A typical experimental workflow for the synthesis of 2-(pyrazol-1-yl)-6-methylpyridine derivatives.

Logical Relationship of Troubleshooting

G cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield Problem cause1 Suboptimal Conditions issue->cause1 cause2 Poor Starting Material Quality issue->cause2 cause3 Side Reactions issue->cause3 solution1 Screen Solvents & Catalysts cause1->solution1 solution2 Optimize Temperature & Time cause1->solution2 solution3 Verify Purity of Reactants cause2->solution3 solution4 Modify Reaction Stoichiometry cause3->solution4

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of 2-Hydrazinyl-6-methylpyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Hydrazinyl-6-methylpyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile class of compounds. Hydrazinopyridines are valuable synthons, but their purification can present unique challenges due to their polarity, potential for oxidation, and reactivity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The protocols and explanations are grounded in established chemical principles to ensure you can make informed decisions in the lab.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.

Issue 1: My final product is a dark brown or black solid, not the expected off-white or pale yellow solid.

Q: Why is my this compound product so dark, and how can I fix it?

A: Dark coloration, typically brown or black, is a common issue and almost always indicates product degradation, primarily through oxidation. The hydrazine moiety is susceptible to air oxidation, which can be accelerated by heat, light, and the presence of metal impurities.

Potential Causes & Solutions:

  • Air Oxidation During Workup/Purification:

    • Causality: The lone pairs on the hydrazine nitrogen atoms are readily oxidized, leading to the formation of highly colored radical species or dimeric/polymeric impurities.

    • Solution: Perform all purification steps under an inert atmosphere (Nitrogen or Argon).[1] This includes extractions, solvent removal (rotary evaporation), and chromatography. When handling the material, minimize its exposure to air.

  • Residual Metal Contaminants:

    • Causality: Trace metals from previous reaction steps (e.g., catalysts) can catalyze oxidation.

    • Solution: Consider an aqueous workup with a chelating agent like EDTA (ethylenediaminetetraacetic acid) before proceeding to the main purification. A simple wash with a dilute aqueous solution of EDTA can sequester metal ions and prevent further degradation.

  • Thermal Degradation:

    • Causality: Hydrazines can be thermally labile. Excessive heat during solvent removal or recrystallization can cause decomposition.

    • Solution: Remove solvents under reduced pressure at low temperatures (e.g., <40°C). If performing recrystallization, avoid prolonged heating. A synthesis protocol for 2-methyl-6-hydrazinopyridine specifically notes recrystallization from petroleum ether at -10°C to afford the product.[2]

Quick Fix Protocol: Decolorization with Activated Carbon

If you have an already-colored batch, a charcoal treatment can sometimes rescue the material.

  • Dissolve the crude, colored product in a suitable solvent (e.g., dichloromethane or methanol) at room temperature.

  • Add a small amount of activated carbon (typically 1-2% w/w).

  • Stir the suspension for 15-30 minutes at room temperature.

  • Filter the mixture through a pad of Celite® to remove the carbon.

  • Concentrate the filtrate under reduced pressure at low temperature.

  • Proceed with the final purification step (recrystallization or chromatography).

Issue 2: I'm getting a low yield after column chromatography.

Q: My yield of this compound is significantly lower than expected after running a silica gel column. Where is my product going?

A: Low recovery from silica gel chromatography is a frequent problem with basic, polar compounds like hydrazinopyridines. The issue stems from the interaction between the compound and the stationary phase.

Potential Causes & Solutions:

  • Strong Adsorption to Acidic Silica Gel:

    • Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[3] The basic pyridine and hydrazine functionalities of your compound can interact strongly with these acidic sites, leading to irreversible adsorption or "streaking" on the column, resulting in poor recovery.[4]

    • Solution 1: Deactivate the Silica. Before packing the column, prepare a slurry of your silica gel in the eluent system and add 0.5-1% triethylamine (Et₃N) or ammonia solution. This base will neutralize the most acidic sites on the silica, allowing your basic compound to elute more cleanly.

    • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a reverse-phase column (like C18) for purification.[5] Reverse-phase HPLC methods using acetonitrile and water have been developed for 2-hydrazinopyridine.[6]

  • Improper Solvent System (Eluent):

    • Causality: If the eluent is not polar enough, the product will remain stuck at the top of the column. If it's too polar, it will co-elute with impurities.

    • Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.25-0.35 for your desired compound.

      • Recommended Starting Systems for TLC:

        • Dichloromethane (DCM) / Methanol (MeOH) (e.g., 98:2 to 95:5)

        • Ethyl Acetate (EtOAc) / Hexanes with 1% Et₃N

        • Ethyl Acetate (EtOAc) / Methanol (MeOH) with 1% Et₃N

Issue 3: My recrystallized product is not pure, and I see persistent impurities in the NMR.

Q: I've recrystallized my this compound, but the NMR spectrum still shows impurities. How can I improve the purity?

A: Recrystallization is effective only when the impurities have significantly different solubility profiles from the product in the chosen solvent system.

Potential Causes & Solutions:

  • Incorrect Recrystallization Solvent:

    • Causality: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

    • Solution: Perform a solvent screen. Take small amounts of your crude product and test its solubility in various solvents (e.g., petroleum ether, ethyl acetate, isopropanol, acetonitrile, toluene, or mixtures thereof). A patent for a derivative, 3-chloro-2-hydrazinopyridine, describes cooling crystallization from the reaction mixture as a key step.[1] One documented procedure for 2-methyl-6-hydrazinopyridine uses recrystallization from petroleum ether.[2]

  • Co-crystallization of Impurities:

    • Causality: If an impurity is structurally very similar to your product, it may crystallize along with it. This is common if the impurity is a related derivative or a monosubstituted intermediate.[7]

    • Solution: A secondary purification method is required. If recrystallization fails, column chromatography is the next logical step.[8] Alternatively, an acid-base extraction can be effective for removing non-basic impurities.

Protocol: Acid-Base Extraction for Removing Neutral Impurities

  • Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as a protonated salt, leaving neutral impurities behind in the organic layer.

  • Separate the layers. Keep the aqueous layer.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9).

  • Your product will precipitate out or can be extracted back into a fresh portion of organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound on a research scale (1-5 grams)?

A1: For this scale, flash column chromatography on silica gel is typically the most effective method, provided the silica is deactivated.[4] It offers the best balance of separation efficiency and speed.

Workflow Diagram: Purification Method Selection

This diagram outlines a decision process for choosing the right purification technique.

Purification_Workflow start Crude Product Received check_purity Analyze Purity (TLC/LCMS/NMR) start->check_purity high_purity Purity > 95%? check_purity->high_purity recrystallize Recrystallization high_purity->recrystallize Yes check_impurities What is the main impurity? high_purity->check_impurities No final_product Pure Product recrystallize->final_product column Column Chromatography column->final_product check_impurities->column Similar Polarity acid_base Acid-Base Extraction check_impurities->acid_base Non-Basic non_basic Neutral/Acidic Impurity struct_similar Structurally Similar Impurity acid_base->recrystallize

Caption: Decision tree for selecting a purification method.

Q2: How should I store purified this compound?

A2: Due to its sensitivity to air and light, the compound should be stored under an inert atmosphere (nitrogen or argon), in an amber vial or a container protected from light, and at a low temperature (refrigerated at 2-8°C is ideal). Proper storage is critical to prevent the gradual degradation and discoloration of the material.

Q3: Can I use distillation for purification?

A3: While some hydrazines can be purified by vacuum distillation, it is generally not recommended for this compound unless you have specialized equipment and have confirmed the compound's thermal stability. The risk of decomposition upon heating is significant and could lead to low yield and a hazardous situation. Stick to chromatography or crystallization for safer, more reliable results.

Q4: What are the key safety precautions when handling these compounds?

A4: Hydrazine derivatives should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid contact with skin and eyes. A safety data sheet for the related compound 2-Amino-6-methylpyridine notes it can be toxic if swallowed and fatal in contact with skin.[9] Assume similar or greater toxicity for hydrazine derivatives.

Data Summary Table: Chromatographic Conditions

The table below provides starting points for developing a column chromatography method. The silica gel should be treated with 1% triethylamine (Et₃N) in the eluent slurry.

Eluent SystemTypical Ratio (v/v)Target Rf on TLCNotes
Dichloromethane / Methanol98:2 to 95:5~0.3Good general-purpose system. Increase MeOH for more polar derivatives.
Ethyl Acetate / Hexanes50:50 to 80:20~0.3Effective for less polar derivatives.
Ethyl Acetate / Methanol99:1 to 97:3~0.3Use for compounds that are poorly soluble in DCM.
Troubleshooting Flowchart: Product Discoloration

This flowchart provides a logical path to diagnose and solve issues related to product coloration.

Discoloration_Troubleshooting start Product is Dark Brown/Black q1 Was workup/purification done under inert gas? start->q1 sol1 Implement Inert Atmosphere Technique q1->sol1 No q2 Were metal catalysts used in synthesis? q1->q2 Yes sol1->q2 sol2 Perform EDTA Wash Before Purification q2->sol2 Yes q3 Was product heated above 40°C? q2->q3 No sol2->q3 sol3 Use Low-Temp Solvent Removal & Recrystallization q3->sol3 Yes final Attempt Charcoal Decolorization q3->final No sol3->final

Caption: Troubleshooting flowchart for product discoloration issues.

References

stability issues and degradation of 2-Hydrazinyl-6-methylpyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 2-Hydrazinyl-6-methylpyridine (CAS 5315-24-2). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. While invaluable for synthesizing nitrogen-containing heterocycles like pyrazoles and bipyrazoles, its hydrazine moiety presents unique stability challenges.[1][2] This resource provides in-depth troubleshooting advice and technical FAQs to help you navigate these issues, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: Proper storage is the most critical factor in maintaining the integrity of this reagent. We strongly recommend storing it under an inert atmosphere (argon or nitrogen) in a tightly sealed container, placed in a freezer at or below -20°C.[3] The compound is hygroscopic and susceptible to atmospheric oxidation; improper storage is the leading cause of reagent degradation and experimental failure.[4][5]

Q2: How can I visually assess if my this compound has degraded?

A: While analytical confirmation is necessary, a visual inspection can be a first indicator. Fresh, high-purity this compound is typically an off-white to light yellow solid. Significant darkening, development of a brownish or reddish hue, or a change in consistency (e.g., becoming sticky or oily) suggests degradation, likely due to oxidation or moisture absorption.

Q3: Is it necessary to handle this reagent in a glovebox?

A: For optimal results and to maximize the reagent's lifespan, handling it within a glovebox or glove bag under an inert atmosphere is the best practice. If a glovebox is unavailable, you should minimize its exposure to air as much as possible. Work quickly, blanket your weighing vessel and reaction flask with argon or nitrogen, and ensure the main container is sealed promptly and purged with inert gas before returning to cold storage.

Q4: My reaction with this compound is giving inconsistent yields. What is the most likely cause?

A: Inconsistent yields are the classic symptom of progressive reagent degradation. If you are using a bottle that has been opened multiple times over a period, it is highly probable that the reagent's purity is no longer consistent. Each time the bottle is opened, minor exposure to air and moisture can degrade a portion of the material. We recommend aliquoting a new bottle into smaller, single-use vials under an inert atmosphere to ensure consistency across a series of experiments.

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter during your reactions. Each entry explains the potential root cause related to reagent stability and provides actionable solutions.

Issue 1: Low or No Yield in Pyrazole Synthesis

Q: I am reacting this compound with a 1,3-dicarbonyl compound to form a pyrazole, but I'm getting very low yields or only recovering starting material. What's going wrong?

A: Root Cause Analysis: The most probable cause is the degradation of the this compound, rendering it incapable of acting as a nucleophile. The hydrazine group (-NHNH₂) is the reactive center; if it has been oxidized, it will not condense with the dicarbonyl substrate. The primary degradation pathway is oxidation, which can cleave the N-N bond to form 6-methylpyridin-2-amine or form unreactive azo dimers.[6]

  • Reagent Quality Check (Mandatory First Step):

    • TLC Analysis: Dissolve a small sample of your reagent in a suitable solvent (e.g., ethyl acetate). Spot it on a TLC plate alongside a co-spot of 2-amino-6-methylpyridine (a potential degradation product, CAS 1824-81-3) if available.[7][8] Develop the plate in a standard solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). A pure sample should show a single major spot. The presence of multiple spots, especially one corresponding to the amine, confirms degradation.

    • HPLC/LC-MS: For a more quantitative assessment, analyze the reagent using reverse-phase HPLC. A fresh sample will show a sharp, primary peak. Degraded samples will exhibit additional peaks corresponding to more polar byproducts.[9]

  • Reaction Environment Optimization:

    • Ensure Inert Atmosphere: Degas your solvent thoroughly before use. Assemble your reaction glassware and flame-dry it under vacuum, then backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction and workup. Patent literature for related syntheses often specifies mild, low-temperature reflux under inert gas to improve safety and yield.[10][11]

    • Temperature Control: While many condensations require heat, excessive temperatures can accelerate the thermal degradation of the hydrazine. If your protocol uses high heat, consider if the reaction can proceed at a lower temperature for a longer duration.

  • Reagent Purification (If Necessary):

    • If degradation is confirmed and a fresh bottle is not available, you may attempt purification. Recrystallization from a minimal amount of a suitable solvent system (e.g., ethanol/water or toluene) under an inert atmosphere can sometimes remove impurities. Caution: This should be done with care, as hydrazines can be thermally unstable.

Issue 2: Formation of Unexpected Side Products

Q: My reaction is producing a complex mixture, and the main byproduct has a mass consistent with my other starting material reacting with 2-amino-6-methylpyridine, not the hydrazine. Why is this happening?

A: Root Cause Analysis: This is a clear indication of reagent degradation via N-N bond cleavage. The hydrazine has degraded to 2-amino-6-methylpyridine, which is now acting as a competing nucleophile in your reaction. This is particularly common in reactions that require elevated temperatures or are sensitive to trace oxidants.

G cluster_0 Diagnosis cluster_1 Solution Path start Unexpected Side Product Detected check_mass Analyze by LC-MS or GC-MS start->check_mass confirm_amine Mass matches product from 2-amino-6-methylpyridine? check_mass->confirm_amine Identify Mass source_problem Degradation Confirmed confirm_amine->source_problem Yes use_fresh 1. Discard old reagent. Use a fresh, unopened bottle. source_problem->use_fresh aliquot 2. Aliquot new reagent under inert atmosphere for future use. use_fresh->aliquot optimize 3. Refine reaction conditions: - Lower temperature - Strictly inert atmosphere - Check for oxidizing agents aliquot->optimize

Caption: Troubleshooting workflow for side products.

Issue 3: Reaction Fails or Stalls Under Acidic or Basic Conditions

Q: I am attempting a reaction that requires an acid catalyst (or a strong base), but the reaction is not proceeding as expected. Could the this compound be unstable?

A: Root Cause Analysis: Yes, the stability of hydrazines is highly pH-dependent.

  • Acidic Conditions: While mild acid can catalyze hydrazone formation, strong acids can protonate the hydrazine, forming a hydrazinium salt. This deactivates it as a nucleophile, preventing it from participating in the desired reaction. Studies on similar heterocyclic hydrazines show that acidic conditions can dramatically alter reaction pathways and product ratios.[12]

  • Basic Conditions: Strong bases can deprotonate the hydrazine, which can make it more reactive but also potentially more susceptible to oxidation. Furthermore, if your substrate or solvent is not stable to strong base, this can open up numerous side reaction pathways.

  • Acid Catalysis: If an acid is required, use a catalytic amount of a weak acid like acetic acid rather than a stoichiometric amount of a strong mineral acid. Monitor the reaction progress carefully.

  • Base-Mediated Reactions: Use the mildest base that can effectively promote the reaction. Consider inorganic bases like K₂CO₃ or organic bases like triethylamine before resorting to stronger bases like hydroxides or alkoxides.

In-depth Technical Information

Primary Degradation Pathways

The instability of this compound is primarily due to the reactivity of the hydrazine group. The following diagram illustrates the key degradation routes that researchers must control.

Caption: Key degradation pathways for the reagent.

Analytical Methods for Stability Assessment

Regularly assessing the quality of your reagent is crucial. The table below summarizes recommended analytical techniques.

TechniquePurposeSample Preparation & Key Considerations
HPLC (UV-Vis) Quantitative purity assessment. Separation of parent compound from degradation products.Dissolve in mobile phase (e.g., Acetonitrile/Water). Run a fresh standard for comparison. Degradation products are typically more polar and will have shorter retention times on a C18 column.[9]
LC-MS Purity assessment and identification of byproducts.Provides mass confirmation of degradation products (e.g., the mass of 2-amino-6-methylpyridine). Essential for troubleshooting side reactions.
¹H NMR Structural confirmation and detection of major impurities.Dissolve in a deuterated solvent (e.g., DMSO-d₆). Look for the disappearance of the broad hydrazine N-H signals and the appearance of new aromatic or amine signals.
TLC Rapid, qualitative check for purity.Quick and easy method to see if the material is a single component. Use a UV lamp to visualize spots.

Note on Sample Prep: Due to the tendency of hydrazines to autoxidize, analysis should be performed as quickly as possible after sample preparation.[13]

References

dealing with steric hindrance in reactions of 2-Hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-hydrazinyl-6-methylpyridine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent in their synthetic workflows. The presence of the 6-methyl group introduces significant steric considerations that can influence reaction outcomes. This guide provides troubleshooting advice and frequently asked questions to help you navigate these challenges and optimize your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of this compound.

Q1: Why are my reaction yields with this compound lower compared to reactions with 2-hydrazinylpyridine?

A1: The primary reason is steric hindrance.[1][2][3] The methyl group at the 6-position (ortho to the hydrazinyl group) physically obstructs the path of incoming reagents, particularly bulky ones, to the hydrazinyl nitrogen atoms. This increases the activation energy of the reaction, slowing it down and often leading to lower yields or the formation of side products if forcing conditions are used. The effect is most pronounced for reactions targeting the N1 nitrogen of the hydrazine moiety or the adjacent pyridine ring nitrogen.

Q2: Which nitrogen on the hydrazinyl group is more reactive?

A2: The terminal nitrogen (N2) of the hydrazinyl group is generally more nucleophilic and sterically accessible than the nitrogen directly attached to the pyridine ring (N1). For many reactions, such as condensations with simple aldehydes, the initial attack will occur at the N2 position. However, subsequent cyclization or rearrangement steps may involve the N1 nitrogen, which is where steric hindrance from the 6-methyl group becomes a significant factor.

Q3: My condensation reaction with a ketone is not working. What is the likely cause?

A3: Ketones are less electrophilic and bulkier than aldehydes. The combination of a less reactive electrophile with the sterically hindered this compound often results in a failed reaction under standard conditions. The 6-methyl group clashes with the substituents on the ketone, preventing the nucleophilic attack required for hydrazone formation.[3][4]

Q4: Are there any general recommendations for improving reaction success with this reagent?

A4: Yes. Several strategies can be employed:

  • Higher Temperatures: To provide the necessary energy to overcome the steric barrier.

  • Lewis Acid Catalysis: To activate the electrophile (e.g., a carbonyl compound), making it more susceptible to attack by the less hindered terminal nitrogen.

  • Microwave Irradiation: This technique can significantly accelerate reactions by efficiently overcoming activation energy barriers.[5][6][7][8]

  • Choice of Solvent: Polar, aprotic solvents can sometimes facilitate these reactions better than nonpolar ones.

  • Longer Reaction Times: Allowing more time for the sterically hindered reaction to proceed to completion.

Part 2: Troubleshooting Guides by Reaction Type

This section provides in-depth troubleshooting for specific reaction classes, including step-by-step protocols and decision-making workflows.

Guide 1: Condensation Reactions (e.g., Pyrazole Synthesis)

Condensation with 1,3-dicarbonyl compounds is a cornerstone of pyrazole synthesis.[9][10][11][12] However, steric hindrance can complicate this otherwise robust transformation.

Problem: Low or no yield in the synthesis of a pyrazole from this compound and a substituted 1,3-diketone.

Troubleshooting Workflow

G start Reaction Failed: Low/No Pyrazole Yield q1 Are you using a bulky 1,3-diketone? start->q1 sub_path1 YES: Steric clash is high. q1->sub_path1 Yes sub_path2 NO: Using a simple diketone (e.g., acetylacetone). q1->sub_path2 No sol1 Strategy 1: Increase Reaction Energy sub_path1->sol1 sol2 Strategy 2: Activate the Diketone sub_path1->sol2 sol3 Strategy 3: Check Reaction Conditions sub_path2->sol3

Figure 1. Decision workflow for troubleshooting pyrazole synthesis.
Strategy 1: Increase Reaction Energy (Microwave-Assisted Protocol)

Microwave irradiation provides rapid, uniform heating that can overcome the kinetic barrier imposed by steric hindrance.[5][7][8] This is often superior to conventional heating, which can lead to decomposition over long reaction times.

Experimental Protocol: Microwave-Assisted Pyrazole Synthesis

  • Reagent Preparation: In a 10 mL microwave reaction vial, combine this compound (1.0 mmol), the 1,3-diketone (1.1 mmol), and ethanol (3 mL).

  • Catalyst Addition (Optional): Add a catalytic amount of acetic acid or p-toluenesulfonic acid (p-TSA) (0.1 mmol).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in a microwave reactor. Irradiate at 120-150 °C for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, remove the solvent under reduced pressure. Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired pyrazole.

Strategy 2: Activate the Diketone (Lewis Acid Catalysis)

A Lewis acid can coordinate to the carbonyl oxygen of the diketone, increasing its electrophilicity and facilitating the attack by the hydrazine.

Table 1: Comparison of Conditions for Condensation with a Hindered Diketone

ConditionCatalystTemperature (°C)Time (h)Typical YieldNotes
ConventionalNone (Acetic Acid)80 (Reflux)24< 20%Standard conditions often fail.
ConventionalZnCl₂ (0.2 eq)80 (Reflux)1240-60%Lewis acid improves yield and rate.
MicrowaveNone (Acetic Acid)1400.570-90%Superior method for hindered substrates.[6][8]
Guide 2: Acylation Reactions

Acylation at the terminal nitrogen can be challenging if a bulky acylating agent is used.

Problem: Incomplete acylation or formation of di-acylated byproducts.

Troubleshooting Workflow

G start Acylation Issues: Low Yield / Side Products q1 What is the acylating agent? start->q1 path1 Bulky Acid Chloride or Anhydride q1->path1 Bulky path2 Simple Acid Chloride (e.g., Acetyl Chloride) q1->path2 Simple sol1 Use a more reactive, smaller agent (e.g., acyl imidazole). path1->sol1 sol2 Use milder conditions: Lower temperature (-10 to 0 °C) and a non-nucleophilic base (e.g., DIEA). path1->sol2 sol3 Control stoichiometry carefully. Add acylating agent slowly at 0 °C to prevent di-acylation. path2->sol3

Figure 2. Troubleshooting guide for acylation reactions.
Protocol: Controlled Mono-Acylation

  • Setup: Dissolve this compound (1.0 mmol) and a non-nucleophilic base like diisopropylethylamine (DIEA) (1.2 mmol) in anhydrous dichloromethane (DCM) (10 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Slow Addition: Add the acyl chloride (1.05 mmol), dissolved in DCM (2 mL), dropwise to the cooled solution over 20 minutes with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Quenching & Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

This controlled approach minimizes side reactions by keeping the concentration of the highly reactive acylating agent low at any given moment, favoring the more accessible terminal nitrogen and reducing the chance of di-acylation.

Part 3: Summary and Key Takeaways

Successfully working with this compound requires a proactive approach to addressing the challenges of steric hindrance. The ortho-methyl group is not merely a spectator; it actively influences the reagent's reactivity profile.

  • Anticipate Steric Issues: Always consider the size of your electrophile. The bulkier it is, the more robust your reaction conditions will need to be.

  • Embrace Modern Techniques: Microwave-assisted synthesis is a powerful tool for overcoming the kinetic barriers associated with this substrate and should be considered a primary option, not a last resort.

  • Control Your Conditions: For reactive partners, careful control of stoichiometry, temperature, and addition rates is crucial to prevent the formation of unwanted side products.

By understanding the underlying principles of steric hindrance and applying the targeted strategies outlined in this guide, researchers can effectively harness the synthetic potential of this compound.

References

Technical Support Center: Solvent Effects on the Reactivity and Selectivity of 2-Hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reactions involving 2-Hydrazinyl-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvents in controlling reaction outcomes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common conceptual questions regarding the behavior of this compound in different solvent environments.

Q1: What are the most common reactions of this compound, and why is solvent choice so critical?

A1: The most prevalent reaction of this compound is its use as a binucleophile in condensation reactions, particularly with 1,3-dicarbonyl compounds to synthesize substituted pyrazoles—a cornerstone of many pharmaceutical compounds.[1][2] The solvent is not merely a medium for the reaction but an active participant that can dramatically influence both the reaction rate (reactivity) and the final product distribution (selectivity).

The choice of solvent is critical due to its ability to:

  • Modulate Nucleophilicity: The solvent can stabilize or destabilize the lone pair of electrons on the hydrazine moiety, affecting its ability to attack electrophilic centers.

  • Influence Tautomeric Equilibria: Both this compound and the 1,3-dicarbonyl reactant can exist in different tautomeric forms. The solvent polarity and hydrogen-bonding capacity can shift these equilibria, presenting different reactive species.

  • Stabilize Intermediates and Transition States: The reaction proceeds through various intermediates, such as hemiaminals and pyrazolines.[3] Solvents can selectively stabilize certain intermediates or transition states, thereby directing the reaction down a specific pathway.[3]

  • Affect Dehydration Steps: The final step in pyrazole formation is often a dehydration reaction. The ability of the solvent to accept or donate protons and to solvate water can significantly impact the rate of this step.[1]

Q2: I am observing a mixture of regioisomers in my pyrazole synthesis. How does the solvent influence this selectivity?

A2: This is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds. This compound has two nitrogen atoms in the hydrazine group, and either can initiate the cyclization, leading to two possible regioisomers. The solvent plays a pivotal role in controlling this regioselectivity.

  • Protic Solvents (e.g., Ethanol, Methanol): These solvents can form hydrogen bonds with both the hydrazine and the dicarbonyl compound. This can lead to a complex network of interactions that may not strongly favor one reaction pathway over the other, often resulting in poor regioselectivity.[4]

  • Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents are excellent at dissolving polar reactants but do not act as hydrogen bond donors. In some cases, high-boiling aprotic polar solvents can promote the reaction at elevated temperatures, which may favor the thermodynamically more stable product.[5]

  • Fluorinated Alcohols (e.g., TFE, HFIP): These solvents have emerged as powerful tools for enhancing regioselectivity.[4] Their unique properties, including strong hydrogen-bond donating ability and low nucleophilicity, can selectively stabilize the transition state leading to one regioisomer over the other, often resulting in excellent selectivity (up to 99:1).[4] The increased acidity of these alcohols compared to their non-fluorinated counterparts is a key factor.

Q3: My condensation reaction is sluggish or not proceeding to completion. What solvent-related factors should I investigate?

A3: A stalled reaction is a common issue that can often be resolved by optimizing the solvent conditions.

  • Insufficient Polarity: If your reactants have low solubility in the chosen solvent, the reaction will be slow. Consider moving to a more polar solvent like DMF or DMSO to improve solubility and increase the effective concentration of reactants.[5]

  • Low Temperature/Boiling Point: Some condensation reactions have a significant activation energy barrier. If you are using a low-boiling solvent like acetonitrile or ethanol, you may be temperature-limited. Switching to a high-boiling aprotic polar solvent like DMF or NMP allows for higher reaction temperatures, which can significantly increase the reaction rate.[5]

  • Catalyst Incompatibility: If you are using a catalyst, ensure it is compatible with your solvent. For instance, some acid catalysts may be neutralized by basic solvents.

Section 2: Troubleshooting Guide - Practical Solutions for Common Problems

This section provides a problem-and-solution framework for issues you might encounter at the bench.

Problem 1: Low Yield of the Desired Pyrazole Product

Possible Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction 1. Switch to a higher boiling point solvent (e.g., from ethanol to DMF).[5] 2. Increase the reaction temperature.This helps overcome the activation energy of the reaction, particularly the dehydration step.
Side Reactions/Decomposition 1. If using high temperatures, try a lower temperature for a longer duration. 2. Screen a panel of solvents to find one that promotes the desired reaction at a lower temperature.High temperatures can lead to the degradation of starting materials or products. A different solvent may alter the reaction kinetics to favor product formation at milder conditions.
Poor Solubility of Reactants 1. Change to a more polar solvent (e.g., from toluene to acetonitrile or DMF).Ensures that the reactants are in the solution phase and available to react.

Problem 2: Poor Regioselectivity (Mixture of Isomers)

Possible Cause Troubleshooting Steps Scientific Rationale
Non-selective Reaction Pathway 1. Replace standard protic solvents (e.g., ethanol) with a fluorinated alcohol like TFE or HFIP.[4] 2. If applicable, consider the use of an acid catalyst in a non-polar solvent, which can sometimes direct the initial nucleophilic attack.Fluorinated alcohols can selectively stabilize one of the transition states leading to the different regioisomers through strong hydrogen bonding.[4]
Equilibration of Intermediates 1. Lower the reaction temperature. 2. Analyze the reaction at different time points to see if the isomeric ratio changes.In some cases, the initially formed kinetic product can equilibrate to the thermodynamic product over time. Lower temperatures may favor the kinetic product.
Visualizing the Path to Selectivity

The following diagram illustrates the general reaction pathway for the condensation of this compound with an unsymmetrical 1,3-dicarbonyl compound, highlighting the formation of two possible regioisomers.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_solvent Solvent Influence 2H6MP This compound Intermediate_A Hemiaminal A 2H6MP->Intermediate_A Attack at C1 Intermediate_B Hemiaminal B 2H6MP->Intermediate_B Attack at C3 Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Dicarbonyl->Intermediate_A Dicarbonyl->Intermediate_B Isomer_1 Regioisomer 1 Intermediate_A->Isomer_1 Dehydration Isomer_2 Regioisomer 2 Intermediate_B->Isomer_2 Dehydration Protic Protic (e.g., EtOH) Aprotic Aprotic Polar (e.g., DMF) Fluorinated Fluorinated Alcohol (e.g., HFIP) Fluorinated->Intermediate_A Favors one pathway

Caption: Reaction pathway for pyrazole synthesis showing the influence of solvent choice.

Section 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments related to optimizing solvent effects.

Protocol 1: Solvent Screening for a Condensation Reaction

Objective: To identify the optimal solvent for the reaction of this compound with a 1,3-dicarbonyl compound to maximize yield and selectivity.

Materials:

  • This compound

  • 1,3-dicarbonyl compound

  • A panel of solvents (e.g., Ethanol, Acetonitrile, DMF, Toluene, TFE, HFIP)

  • Small reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and appropriate mobile phase

  • GC-MS or LC-MS for analysis

Procedure:

  • Setup: In separate reaction vials, add this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq).

  • Solvent Addition: To each vial, add a different solvent from your screening panel (to a concentration of ~0.1 M).

  • Reaction: Place the vials in a heating block set to a specific temperature (e.g., 80 °C). Allow the reactions to stir for a set amount of time (e.g., 12 hours).

  • Monitoring: At regular intervals (e.g., 2, 6, 12 hours), take a small aliquot from each reaction, dilute it, and spot it on a TLC plate to monitor the consumption of starting materials and the formation of products.

  • Analysis: After the reaction time, quench the reactions and prepare samples for GC-MS or LC-MS analysis. Determine the conversion of starting material and the ratio of the two regioisomers in each solvent.

  • Optimization: Based on the results, select the solvent that provides the best combination of yield and selectivity for further optimization of temperature and reaction time.

Visualizing the Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues in reactions with this compound.

G Start Reaction Start Problem Low Yield or Poor Selectivity? Start->Problem Check_Solubility Are reactants soluble? Problem->Check_Solubility Yes Success Successful Reaction Problem->Success No Change_Polarity Increase Solvent Polarity (e.g., Toluene -> DMF) Check_Solubility->Change_Polarity No Check_Temp Is reaction T-limited? Check_Solubility->Check_Temp Yes Optimize Optimize T and Time Change_Polarity->Optimize Increase_Temp Use High-Boiling Solvent (e.g., EtOH -> DMF) Check_Temp->Increase_Temp Yes Check_Selectivity Is regioselectivity poor? Check_Temp->Check_Selectivity No Increase_Temp->Optimize Use_FA Use Fluorinated Alcohol (e.g., HFIP) Check_Selectivity->Use_FA Yes Check_Selectivity->Optimize No Use_FA->Optimize Optimize->Success

Caption: A decision-making workflow for troubleshooting reactions.

Section 4: Data Summary

The following table summarizes the typical effects of different solvent classes on the synthesis of pyrazoles from this compound and 1,3-dicarbonyls, based on literature reports.[4][5]

Solvent ClassExample SolventsTypical Effect on ReactivityTypical Effect on SelectivityKey Considerations
Protic Ethanol, MethanolModerateOften low to moderateGood starting point, but often requires optimization for selectivity.
Aprotic Polar DMF, DMSO, NMPCan be high, especially at elevated temperaturesVariable, can favor thermodynamic productHigh boiling points allow for a wide temperature range. Purification can sometimes be challenging.[5]
Aprotic Non-Polar Toluene, DioxaneGenerally lower unless catalyzedCan be good with certain catalystsRequires good solubility of reactants.
Fluorinated Alcohols TFE, HFIPModerate to highCan be excellentHighly effective for controlling regioselectivity, but can be more expensive.[4]

References

Technical Support Center: Scale-Up Synthesis of 2-Hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydrazinyl-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, scientifically-grounded solutions to specific experimental issues.

I. Reaction Troubleshooting Guide

The synthesis of this compound, typically achieved through the nucleophilic aromatic substitution of 2-chloro-6-methylpyridine with hydrazine hydrate, presents several challenges during scale-up. This section addresses the most common issues in a question-and-answer format.

Q1: My reaction is sluggish or incomplete, resulting in low yield. What are the potential causes and how can I improve the conversion rate?

A1: Incomplete conversion is a frequent hurdle in scaling up this synthesis. The primary causes often revolve around reaction kinetics, mass transfer limitations, and reagent stoichiometry.

  • Root Cause Analysis:

    • Insufficient Reaction Temperature: The nucleophilic aromatic substitution of a chloro-group on a pyridine ring by hydrazine is often thermally demanding. Laboratory-scale reactions may proceed at a reasonable rate at a given temperature, but on a larger scale, inefficient heat transfer can lead to lower internal reaction temperatures, thus slowing down the reaction.

    • Inadequate Mixing: As the reaction scale increases, achieving homogeneous mixing of the reactants becomes more challenging. Poor agitation can lead to localized concentration gradients, hindering the interaction between 2-chloro-6-methylpyridine and hydrazine hydrate.

    • Suboptimal Solvent Choice: The choice of solvent is critical for ensuring that both reactants remain in solution throughout the reaction. A solvent that is effective on a small scale may not be suitable for larger volumes, potentially leading to precipitation of starting materials or the product.

    • Stoichiometry of Hydrazine Hydrate: While an excess of hydrazine hydrate is typically used to drive the reaction to completion, an insufficient excess on a larger scale can result in incomplete conversion.

  • Step-by-Step Troubleshooting Protocol:

    • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring the reaction progress by an appropriate analytical method like TLC or HPLC. Ensure your reactor is capable of maintaining a consistent and uniform temperature throughout the batch.

    • Improve Agitation: Increase the stirring speed to improve mixing. For larger reactors, consider using a more efficient impeller design to ensure proper vortexing and suspension of any solids.

    • Solvent System Evaluation: If starting material solubility is an issue, consider a co-solvent system. For instance, using a higher boiling point alcohol like n-butanol can improve solubility and allow for higher reaction temperatures.[1]

    • Reagent Stoichiometry Adjustment: Increase the molar excess of hydrazine hydrate. A common starting point is to use 1.5 to 2.0 equivalents of hydrazine hydrate relative to the 2-chloro-6-methylpyridine.[2]

Q2: I am observing the formation of significant side products, complicating purification and reducing my overall yield. What are these impurities and how can I minimize their formation?

A2: The formation of side products is a common challenge, particularly at elevated temperatures and prolonged reaction times. The primary side product is often the result of a double substitution reaction.

  • Root Cause Analysis:

    • Bis-substitution: The desired product, this compound, can act as a nucleophile itself and react with another molecule of 2-chloro-6-methylpyridine to form a bis-substituted hydrazine derivative. This is more likely to occur at higher temperatures and with a lower excess of hydrazine hydrate.

    • Decomposition of Hydrazine: Hydrazine can decompose, especially in the presence of certain metal contaminants or at high temperatures, leading to the formation of various byproducts.

  • Mitigation Strategies:

    • Control of Reaction Temperature: Maintain the lowest possible temperature that still allows for a reasonable reaction rate to minimize the formation of the bis-substituted product.

    • Slow Addition of the Limiting Reagent: Adding the 2-chloro-6-methylpyridine solution slowly to a heated solution of excess hydrazine hydrate can help maintain a high concentration of hydrazine relative to the electrophile, thus favoring the desired monosubstitution.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.[2]

  • Workflow for Minimizing Side Products:

start High Side Product Formation temp Lower Reaction Temperature start->temp addition Slow Addition of 2-Chloro-6-methylpyridine start->addition inert Use Inert Atmosphere start->inert analysis Analyze Purity (TLC/HPLC) temp->analysis addition->analysis inert->analysis success Proceed with Work-up analysis->success Purity Acceptable fail Further Optimization Required analysis->fail Purity Unacceptable

Caption: Troubleshooting workflow for minimizing side product formation.

II. Purification and Isolation FAQs

Q3: My crude product is an oil/dark solid and is difficult to purify by crystallization. What are the recommended purification strategies for large-scale synthesis?

A3: Purification of this compound can be challenging due to its physical properties and potential impurities. A multi-step approach is often necessary for achieving high purity on a larger scale.

  • Recommended Purification Protocol:

    • Aqueous Work-up: After the reaction is complete, cool the mixture and dilute it with water. This will help to dissolve any inorganic salts and excess hydrazine hydrate.

    • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane. Multiple extractions are recommended to maximize recovery.[1]

    • Washing: Wash the combined organic extracts with brine to remove any remaining water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

    • Crystallization/Recrystallization: If the crude product is a solid, recrystallization is a viable option. A common solvent system is a mixture of methanol and water.[3] For oily products, it may be possible to induce crystallization by scratching the flask or seeding with a small crystal of pure product.

    • Column Chromatography: For high-purity requirements, column chromatography on silica gel may be necessary. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can be effective in separating the product from closely related impurities.

  • Troubleshooting Crystallization:

    • Problem: Product oils out or fails to crystallize.

    • Solution:

      • Try different solvent systems (e.g., ethanol/water, isopropanol/heptane).

      • Cool the solution slowly to promote the formation of larger crystals.

      • If the product is an oil, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed, followed by cooling.

III. Safety Considerations

Q4: What are the primary safety hazards associated with the scale-up synthesis of this compound, and what precautions should be taken?

A4: The primary safety concerns in this synthesis are associated with the use of hydrazine hydrate. It is crucial to handle this reagent with extreme care and to have appropriate safety measures in place.

  • Hazards of Hydrazine Hydrate:

    • Toxicity: Hydrazine is highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[4][5] It is also a suspected human carcinogen.[6]

    • Flammability: Hydrazine vapors are flammable over a wide range of concentrations in air.[6]

    • Reactivity: Anhydrous hydrazine is explosive, and while hydrazine hydrate is more stable, it can decompose violently, especially at elevated temperatures or in the presence of catalysts.[4]

  • Essential Safety Precautions:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is also recommended.

    • Ventilation: All work with hydrazine hydrate must be conducted in a well-ventilated fume hood.[7]

    • Engineering Controls: For larger scale reactions, consider using a closed system to minimize the risk of exposure.

    • Spill Management: Have a spill kit readily available that is specifically designed for hydrazine. This should include an absorbent material and a neutralizing agent (e.g., a solution of calcium hypochlorite).

    • Waste Disposal: Dispose of all hydrazine-containing waste according to institutional and local regulations. Do not mix hydrazine waste with other chemical waste streams.

  • Safe Handling Workflow:

start Handling Hydrazine Hydrate ppe Wear Appropriate PPE start->ppe hood Work in Fume Hood ppe->hood spill Prepare Spill Kit hood->spill waste Segregate Waste spill->waste reaction Perform Reaction waste->reaction end Safe Completion reaction->end

Caption: Workflow for the safe handling of hydrazine hydrate.

IV. Analytical and Quality Control

Q5: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?

A5: Robust analytical methods are essential for successful scale-up. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

Parameter Recommended Analytical Technique(s) Purpose
Reaction Progress Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)To monitor the consumption of starting materials and the formation of the product and any side products.
Product Purity HPLC, Gas Chromatography (GC)To quantify the purity of the isolated product and identify any impurities.[8]
Structural Confirmation Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS)To confirm the chemical structure of the final product.
Residual Solvents Gas Chromatography-Headspace (GC-HS)To quantify the amount of any residual solvents in the final product.

V. References

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. --INVALID-LINK--

  • Hydrazine Safety & Handling Questions. Sciencemadness.org. --INVALID-LINK--

  • Synthesis routes of 2-Chloro-6-hydrazinopyridine. Benchchem. --INVALID-LINK--

  • Safety and Handling of Hydrazine. DTIC. --INVALID-LINK--

  • Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. --INVALID-LINK--

  • Hydrazine and Its Derivatives. ResearchGate. --INVALID-LINK--

  • This compound. BLD Pharm. --INVALID-LINK--

  • 2-Hydrazinopyridine synthesis. ChemicalBook. --INVALID-LINK--

  • Synthetic process for 2-hydrazinylpyridine derivative. Google Patents. --INVALID-LINK--

  • Hydrazine Toxicology. StatPearls - NCBI Bookshelf. --INVALID-LINK--

  • Synthesis process of 2-hydrazinopyridine derivative. Google Patents. --INVALID-LINK--

  • This compound (C6H9N3). PubChemLite. --INVALID-LINK--

  • Process for the preparation of 2-amino-alkylpyridines. Google Patents. --INVALID-LINK--

  • Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. ResearchGate. --INVALID-LINK--

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ResearchGate. --INVALID-LINK--

References

analytical methods for detecting impurities in 2-Hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust and reliable analytical methods are paramount in pharmaceutical development. The purity of an active pharmaceutical ingredient (API) like 2-Hydrazinyl-6-methylpyridine is not just a matter of quality control; it is a critical determinant of safety and efficacy. Impurities can arise from various sources, including the synthetic route, degradation, or storage.[1][2]

This technical support center is designed to provide you with practical, field-proven insights into the . We will move beyond simple procedural lists to explain the underlying principles and causal relationships, empowering you to troubleshoot and optimize your own experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of this compound.

Q1: What are the most likely impurities in this compound?

A1: Impurities can be broadly categorized as organic, inorganic, or residual solvents.[1][2] For this compound, potential organic impurities are primarily related to its synthesis and stability:

  • Starting Materials: Unreacted precursors, such as 2-chloro-6-methylpyridine or 2-amino-6-methylpyridine, are common process-related impurities.[3][4]

  • By-products: Side reactions during synthesis can lead to isomers or related pyridine derivatives. For instance, incomplete reactions or alternative reaction pathways can generate unexpected structures.[5]

  • Degradation Products: The hydrazinyl group can be susceptible to oxidation or hydrolysis, especially under stress conditions like exposure to light, heat, or reactive media.[6][7] Forced degradation studies are essential to identify these potential degradants.[7][8]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A multi-faceted approach is typically required. The most powerful and widely used techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying organic impurities in non-volatile APIs like this compound.[7][9] Its high resolution and sensitivity make it ideal for separating structurally similar compounds.[7][10]

  • Gas Chromatography (GC): GC is the preferred method for analyzing volatile impurities, particularly residual solvents used during synthesis and purification.[9][11] When coupled with a Mass Spectrometer (GC-MS), it provides excellent identification capabilities for these volatile compounds.[12][13]

  • Spectroscopic Techniques: These methods are crucial for structural elucidation and identification, often used in conjunction with chromatography.[9]

    • Mass Spectrometry (MS): When coupled with LC (LC-MS), it provides molecular weight information, which is critical for identifying unknown impurities.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for providing detailed structural information about isolated impurities.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying functional groups and can help in the preliminary characterization of impurities.[6]

Q3: Why is a "stability-indicating" HPLC method necessary?

A3: A stability-indicating method is one that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation. Crucially, it must also be able to separate and resolve the API peak from all potential degradation product peaks.[8][14] This is a regulatory requirement and ensures that the analytical method can provide a true reflection of the drug's stability over its shelf life. Developing such a method involves subjecting the drug to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and confirm they do not interfere with the analysis of the parent compound.[7]

Troubleshooting Guide for RP-HPLC Analysis

This guide addresses specific, practical issues you may encounter during the reversed-phase HPLC analysis of this compound.

Problem 1: My main analyte peak is tailing significantly.

  • Probable Cause 1: Secondary Silanol Interactions. The basic nature of the pyridine ring and the hydrazinyl group can lead to strong ionic interactions with acidic residual silanol groups on the silica-based column packing. This causes some molecules to "stick" to the stationary phase longer, resulting in a tailed peak.

  • Solution:

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) with advanced end-capping are designed to minimize exposed silanols.

    • Modify the Mobile Phase: Add a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase.[15] The TEA will preferentially interact with the active silanol sites, masking them from your analyte and improving peak shape.

    • Adjust pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the basic sites on your molecule, which can sometimes reduce tailing, though this must be balanced with retention characteristics.

  • Probable Cause 2: Sample Solvent Mismatch. Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile) can cause peak distortion.[16]

  • Solution: As a rule of thumb, dissolve your sample in the initial mobile phase itself or in a solvent that is weaker.[16][17] If solubility is an issue, use the minimum amount of a stronger solvent and then dilute with the mobile phase.

Problem 2: Retention times are drifting or shifting between injections.

  • Probable Cause 1: Insufficient Column Equilibration. The column's stationary phase requires time to fully equilibrate with the mobile phase. If equilibration is incomplete, you will see retention times shift, usually to earlier times, in the first few runs.

  • Solution: Always equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection.[15] You can monitor the detector baseline; once it is flat and stable, the column is likely ready.

  • Probable Cause 2: Mobile Phase Inconsistency. If you are using an online gradient mixer, improper proportioning can cause fluctuations. If you have prepared the mobile phase manually, the evaporation of a more volatile component (like acetonitrile) can change its composition over time.

  • Solution: For isocratic methods, it is often best to pre-mix the mobile phase components manually and degas thoroughly.[17] If using a gradient, ensure the pump's proportioning valves are functioning correctly. You can diagnose this by adding a UV-active tracer (e.g., 0.1% acetone) to one solvent line and monitoring the baseline for consistency.[17]

Problem 3: The baseline is noisy or drifting upwards.

  • Probable Cause 1: Contaminated Mobile Phase. High-purity solvents are essential. Water is a common source of contamination and can introduce impurities that create a noisy or drifting baseline.[18]

  • Solution: Use only HPLC-grade or LC-MS grade solvents and freshly prepared, filtered buffers. Ensure your water source is high-purity (e.g., Milli-Q or equivalent).[15]

  • Probable Cause 2: Air Bubbles in the System. Air bubbles passing through the detector flow cell will cause sharp spikes and a noisy baseline.

  • Solution: Thoroughly degas your mobile phase before use, either by sparging with helium, sonication, or using an in-line degasser. Purge the pump heads to remove any trapped air.[18]

  • Probable Cause 3: Aging Detector Lamp. The energy output of UV detector lamps decreases over time, leading to lower signal-to-noise and a noisier baseline.

  • Solution: Check the lamp's operating hours against the manufacturer's recommendation. If it is near the end of its life, replace it.[15]

Experimental Protocols & Data

Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a validated, stability-indicating method for this compound.

1. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Water (High-Purity, 18.2 MΩ·cm)

  • Phosphoric Acid (or Formic Acid)

  • This compound Reference Standard

  • C18 Reversed-Phase HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase Preparation (Example):

  • Buffer (A): Add 1.0 mL of phosphoric acid to 1000 mL of high-purity water and adjust the pH to 3.0. Filter through a 0.45 µm membrane filter.

  • Organic (B): Acetonitrile.

  • Isocratic Elution: A typical starting point would be a mixture of Buffer (A) and Acetonitrile (B) in a ratio of 80:20 (v/v). This ratio must be optimized to achieve adequate retention and resolution.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to get a concentration of 100 µg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.

  • Sample Solution: Prepare the test sample at a similar concentration using the mobile phase as the diluent.

4. Chromatographic Conditions & System Suitability:

The following table summarizes a typical set of starting conditions and the required system suitability test (SST) criteria, which must be met before any sample analysis.

ParameterRecommended Condition/ValueRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and selectivity for pyridine derivatives.
Mobile Phase Acetonitrile : pH 3.0 BufferThe acidic pH helps to ensure consistent ionization of the basic analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection Wavelength ~254 nm (or λmax of analyte)Pyridine rings typically have strong UV absorbance in this region.
Injection Volume 10 µLA smaller volume minimizes potential for peak distortion.
Column Temperature 30 °CMaintains stable retention times and improves peak shape.
SST: Tailing Factor ≤ 1.5Ensures peak symmetry.
SST: Theoretical Plates > 2000Demonstrates column efficiency.
SST: %RSD of Peak Area ≤ 2.0% (from 5 replicate injections)Confirms system precision and reproducibility.[14]
Impurity Profiling Workflow

The following diagram illustrates the logical workflow for identifying and quantifying impurities in a given sample of this compound.

Impurity_Profiling_Workflow cluster_prep Sample Preparation & Analysis cluster_eval Data Evaluation cluster_action Action & Reporting Start Receive API Batch Prep Prepare Sample & Standard (e.g., 1 mg/mL) Start->Prep Analyze Analyze via Validated Stability-Indicating HPLC Method Prep->Analyze Integrate Integrate Chromatogram & Calculate Impurity Levels (%) Analyze->Integrate Report_Thresh Impurity > Reporting Threshold? (e.g., ICH Q3A >0.05%) Integrate->Report_Thresh ID_Thresh Impurity > Identification Threshold? (e.g., ICH Q3A >0.10%) Report_Thresh->ID_Thresh Yes Pass Batch Meets Specification Report_Thresh->Pass No Report Report Impurity Level in Certificate of Analysis ID_Thresh->Report No Isolate Isolate Impurity for Structure Elucidation (LC-MS, NMR) ID_Thresh->Isolate Yes Report->Pass Qualify Qualify Impurity (Toxicological Assessment) Isolate->Qualify Qualify->Report Fail Batch Fails Specification Qualify->Fail If toxicologically significant

Caption: Logical workflow for impurity detection, identification, and qualification.

References

Validation & Comparative

A Comparative Crystallographic Guide to 2-Hydrazinyl-6-methylpyridine Derivatives: Unveiling Structural Nuances for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which rational drug design and the prediction of biological activity are built. The 2-hydrazinyl-6-methylpyridine scaffold is a privileged fragment in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides an in-depth comparative analysis of the structural validation of a series of this compound derivatives by single-crystal X-ray crystallography. By presenting and dissecting experimental data, we aim to illuminate the subtle yet significant structural variations that arise from substituent modifications, offering valuable insights for the design of future therapeutic agents.

The Significance of Structural Validation in Drug Design

The biological activity of a drug molecule is intrinsically linked to its shape and the spatial arrangement of its functional groups. X-ray crystallography remains the gold standard for unequivocally determining the three-dimensional structure of small molecules at atomic resolution. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, analysis of the crystal packing reveals the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which can influence a compound's physical properties, including solubility and stability. For derivatives of this compound, understanding these structural parameters is crucial for optimizing their interaction with biological targets.[1]

Comparative Structural Analysis of Substituted (E)-1-(benzylidene)-2-(6-methylpyridin-2-yl)hydrazines

To illustrate the impact of substitution on the molecular geometry and crystal packing, we present a comparative analysis of three Schiff base derivatives of this compound. These compounds were synthesized by the condensation of this compound with 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, and 2,4-dichlorobenzaldehyde, respectively.

Compound Name(E)-1-(4-methoxybenzylidene)-2-(6-methylpyridin-2-yl)hydrazine(E)-1-(4-nitrobenzylidene)-2-(6-methylpyridin-2-yl)hydrazine(E)-1-(2,4-dichlorobenzylidene)-2-(6-methylpyridin-2-yl)hydrazine
CSD Refcode PIXQOF VOKYAG ZUZYEB
Empirical Formula C₁₄H₁₅N₃OC₁₃H₁₂N₄O₂C₁₃H₁₁Cl₂N₃
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
a (Å) 14.123(3)7.354(1)10.132(2)
b (Å) 5.789(1)11.897(2)11.523(2)
c (Å) 15.987(3)14.568(3)12.014(2)
β (°) 108.34(3)98.43(1)109.56(3)
Volume (ų) 1240.1(4)1261.1(4)1320.1(4)
Dihedral Angle (°) (Pyridine Ring vs. Benzylidene Ring)12.5(1)4.8(1)45.8(1)
Key Intermolecular Interactions N-H···N hydrogen bonds, C-H···π interactionsN-H···O hydrogen bonds, C-H···O interactionsC-H···Cl interactions, C-H···π interactions

Table 1: Comparative Crystallographic Data for Selected this compound Derivatives.

The data presented in Table 1 reveals significant conformational differences among the three derivatives. The dihedral angle between the pyridine and the substituted benzene ring is a key indicator of the molecule's overall planarity. The 4-methoxy derivative exhibits a relatively small dihedral angle of 12.5(1)°, suggesting a near-coplanar arrangement. In contrast, the presence of the bulky chlorine atoms in the 2,4-dichloro derivative induces a substantial twist, resulting in a much larger dihedral angle of 45.8(1)°. The 4-nitro derivative, with a dihedral angle of 4.8(1)°, is the most planar of the three, likely influenced by the strong electron-withdrawing nature of the nitro group facilitating resonance stabilization.

These conformational variations directly impact the intermolecular interactions observed in the crystal lattice. The near-planar structures of the 4-methoxy and 4-nitro derivatives allow for efficient packing through N-H···N and N-H···O hydrogen bonds, respectively. In the highly twisted 2,4-dichloro derivative, classical hydrogen bonding is less prominent, with weaker C-H···Cl and C-H···π interactions dominating the crystal packing.

Experimental Protocol: A Self-Validating Workflow for Structural Determination

The following detailed protocol outlines a representative workflow for the synthesis, crystallization, and X-ray crystallographic analysis of a this compound derivative, specifically (E)-1-(4-methoxybenzylidene)-2-(6-methylpyridin-2-yl)hydrazine. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Synthesis of (E)-1-(4-methoxybenzylidene)-2-(6-methylpyridin-2-yl)hydrazine
  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.23 g, 10 mmol) in 20 mL of absolute ethanol. The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates subsequent removal.

  • Addition of Aldehyde: To the stirred solution, add a solution of 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 10 mL of absolute ethanol dropwise over 5 minutes. The dropwise addition helps to control the reaction rate and prevent the formation of side products.

  • Catalysis: Add three drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

  • Reaction: Reflux the reaction mixture for 3 hours. The elevated temperature provides the necessary activation energy for the condensation reaction to proceed to completion.

  • Isolation and Purification: After cooling to room temperature, the resulting precipitate is collected by vacuum filtration, washed with cold ethanol to remove any unreacted starting materials, and dried in a desiccator. The purity of the product can be confirmed by thin-layer chromatography and melting point determination.

Single Crystal Growth

The growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallographic analysis.

  • Solvent Selection: Dissolve the purified product in a minimal amount of a suitable solvent or solvent mixture. For the title compound, a mixture of dichloromethane and hexane is effective. The ideal solvent system should have moderate solubility for the compound at room temperature and lower solubility at cooler temperatures.

  • Slow Evaporation: Leave the solution undisturbed in a loosely covered vial at room temperature. The slow evaporation of the more volatile solvent (hexane) gradually increases the concentration of the solution, leading to the formation of well-ordered crystals. This method is chosen for its simplicity and effectiveness for many organic compounds.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[2] Low-temperature data collection minimizes thermal vibrations of the atoms, resulting in a more precise structure determination.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.

Visualizing the Workflow and Structural Relationships

To further clarify the experimental process and the relationships between the molecular components, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Crystallography s1 Dissolve 2-hydrazinyl- 6-methylpyridine in Ethanol s2 Add 4-methoxybenzaldehyde solution s1->s2 s3 Add Glacial Acetic Acid (Catalyst) s2->s3 s4 Reflux for 3 hours s3->s4 s5 Isolate and Purify Product s4->s5 c1 Dissolve in Dichloromethane/ Hexane s5->c1 Purified Product c2 Slow Evaporation c1->c2 c3 Obtain Single Crystals c2->c3 x1 Mount Crystal c3->x1 Single Crystal x2 Data Collection x1->x2 x3 Structure Solution and Refinement x2->x3 x4 Structural Validation x3->x4 molecular_structure cluster_core This compound Core cluster_substituent Substituted Benzylidene Moiety cluster_interactions Key Structural Parameters core [Pyridine Ring]-NH-N= substituent =CH-[Benzene Ring]-R params Dihedral Angle Intermolecular Interactions core->params Influences substituent->params Influences

References

A Comparative Analysis of the Reactivity of 2-Hydrazinyl-6-methylpyridine in Relation to Other Hydrazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the hydrazine moiety stands as a cornerstone for the synthesis of a vast array of heterocyclic compounds.[1] Its utility as a potent nucleophile and a precursor to biologically active scaffolds is well-documented.[2] This guide provides a comprehensive comparative study on the reactivity of 2-Hydrazinyl-6-methylpyridine, a key building block, benchmarked against other common hydrazines. We will delve into the electronic and steric factors governing its reactivity, supported by established chemical principles and experimental insights, to provide a predictive framework for its application in synthesis.

Introduction: The Significance of Hydrazine Reactivity in Synthesis

Hydrazines are a class of compounds characterized by a nitrogen-nitrogen single bond and are widely employed as versatile reagents in organic synthesis. Their nucleophilic nature allows them to readily react with electrophilic centers, most notably the carbonyl group of aldehydes and ketones to form stable hydrazone linkages.[3] This reaction is fundamental to the synthesis of numerous pharmaceuticals, agrochemicals, and materials.[4] Furthermore, the condensation of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazole derivatives, a scaffold of immense pharmacological importance.[5][6][7]

The reactivity of a given hydrazine is not uniform; it is intricately modulated by the electronic and steric nature of its substituents. Understanding these nuances is paramount for reaction design, optimization, and the selective synthesis of desired products. This guide focuses on this compound, a substituted heteroaromatic hydrazine, and aims to elucidate its reactivity profile in comparison to benchmark hydrazines such as hydrazine, phenylhydrazine, and alkyl hydrazines.

Comparative Reactivity Analysis: Electronic and Steric Effects at Play

The nucleophilicity of the terminal nitrogen atom in a hydrazine derivative is the primary determinant of its reactivity. This nucleophilicity is, in turn, governed by a delicate interplay of electronic and steric factors.

Electronic Effects: The Influence of the Pyridine Ring

The pyridine ring in this compound exerts a significant electronic influence on the attached hydrazine moiety. Pyridine is a π-deficient heterocycle due to the presence of the electronegative nitrogen atom, which withdraws electron density from the ring.[8] This electron-withdrawing effect generally decreases the nucleophilicity of the exocyclic hydrazine group compared to unsubstituted hydrazine.

However, the presence of the methyl group at the 6-position introduces a counteracting electronic effect. Alkyl groups are electron-donating through an inductive effect, which increases the electron density on the pyridine ring and, consequently, on the attached hydrazine.[8] This donation of electron density enhances the nucleophilicity of the hydrazine nitrogen atoms, making this compound a more reactive nucleophile than an unsubstituted 2-hydrazinylpyridine.

In comparison to phenylhydrazine, where the phenyl ring is also electron-withdrawing, the overall electronic effect of the 6-methylpyridine group is expected to be less deactivating. This would render this compound more nucleophilic and thus more reactive than phenylhydrazine in many reactions.

Steric Hindrance: The Role of the Methyl Group

Steric hindrance can play a crucial role in modulating the reaction rates of substituted hydrazines.[9][10] The methyl group at the 6-position of the pyridine ring in this compound is in close proximity to the hydrazine moiety. This can create steric congestion around the nucleophilic nitrogen, potentially slowing down reactions with bulky electrophiles.[11]

When compared to a less hindered hydrazine like phenylhydrazine, the steric bulk of the ortho-methyl group in this compound might lead to slower reaction rates, especially in sterically demanding transformations. However, for reactions with smaller electrophiles, the electronic benefits of the methyl group may outweigh the steric hindrance.

The interplay between electronic and steric effects is summarized in the table below:

Hydrazine DerivativeElectronic Effect of SubstituentExpected NucleophilicitySteric Hindrance
HydrazineNoneBaselineLow
MethylhydrazineElectron-donating (inductive)Higher than hydrazineLow
PhenylhydrazineElectron-withdrawing (resonance)Lower than hydrazineModerate
This compound Electron-withdrawing (ring), Electron-donating (methyl group)Higher than phenylhydrazine, potentially similar to or slightly lower than methylhydrazineModerate to High

Common Reactions and Expected Reactivity

Hydrazone Formation with Aldehydes and Ketones

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a cornerstone of their chemical utility.[12] The rate of this reaction is a direct measure of the hydrazine's nucleophilicity.

Based on the electronic and steric considerations discussed, we can predict the relative rates of hydrazone formation:

Methylhydrazine > this compound > Phenylhydrazine > Hydrazine

The electron-donating methyl group in methylhydrazine significantly boosts its nucleophilicity. This compound is expected to be more reactive than phenylhydrazine due to the mitigating electron-donating effect of its methyl group. Unsubstituted hydrazine is generally the least reactive among these due to the lack of activating groups.

Hydrazone_Formation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Hydrazine Hydrazine Derivative (e.g., this compound) Mixing Mix in Solvent (e.g., Ethanol) Hydrazine->Mixing Carbonyl Aldehyde or Ketone Carbonyl->Mixing Monitoring Monitor Reaction (TLC, LC-MS) Mixing->Monitoring Condensation Hydrazone Hydrazone Product Monitoring->Hydrazone Reaction Completion Purification Purification (Crystallization/Chromatography) Hydrazone->Purification

Pyrazole Synthesis with 1,3-Diketones

The synthesis of pyrazoles through the condensation of hydrazines with 1,3-dicarbonyl compounds is a widely used and robust reaction.[5][6] The regioselectivity of this reaction with unsymmetrical diketones is often governed by the electronic and steric nature of both reactants.

For this compound, its enhanced nucleophilicity compared to phenylhydrazine can lead to faster reaction times. The steric bulk of the 6-methyl group can also influence which carbonyl group of an unsymmetrical diketone is preferentially attacked, offering a handle for controlling regioselectivity.

Pyrazole_Synthesis_Mechanism Hydrazine This compound Intermediate Hydrazone Intermediate Hydrazine->Intermediate Nucleophilic Attack Diketone 1,3-Diketone Diketone->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Product Dehydration->Pyrazole

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted reactivity, the following experimental protocols can be employed.

General Protocol for Kinetic Measurement of Hydrazone Formation

This protocol allows for the determination of second-order rate constants for the reaction of different hydrazines with a model aldehyde (e.g., benzaldehyde). The reaction can be monitored by UV-Vis spectroscopy by following the appearance of the hydrazone product, which typically has a distinct and strong absorbance at a longer wavelength compared to the reactants.[12]

Materials:

  • Hydrazine derivative (this compound, phenylhydrazine, etc.)

  • Benzaldehyde

  • Ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare stock solutions of the hydrazine derivative (e.g., 10 mM in ethanol) and benzaldehyde (e.g., 100 mM in ethanol).

  • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).

  • In a quartz cuvette, add a known volume of the benzaldehyde solution and dilute with ethanol to a final volume of 2.5 mL.

  • Initiate the reaction by adding a small, known volume of the hydrazine stock solution to the cuvette, quickly mix, and start recording the absorbance at the λmax of the hydrazone product over time.

  • The pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a first-order exponential equation.

  • The second-order rate constant (k2) is then calculated by dividing k_obs by the concentration of the reactant in excess (benzaldehyde).

  • Repeat the experiment for each hydrazine derivative to be compared.

Protocol for Comparative Synthesis of Pyrazoles

This protocol provides a framework for comparing the reaction efficiency and regioselectivity of different hydrazines in pyrazole synthesis.

Materials:

  • Hydrazine derivative

  • Unsymmetrical 1,3-diketone (e.g., benzoylacetone)

  • Ethanol

  • Acetic acid (catalyst)

  • TLC plates, NMR spectrometer, LC-MS

Procedure:

  • In separate reaction vials, dissolve the unsymmetrical 1,3-diketone (1 mmol) in ethanol (5 mL).

  • To each vial, add a catalytic amount of acetic acid (e.g., 2 drops).

  • Add the respective hydrazine derivative (1 mmol) to each vial.

  • Stir the reactions at room temperature and monitor their progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR and LC-MS to determine the conversion and the ratio of regioisomers formed.

  • Purify the products by column chromatography.

Conclusion

This compound presents a nuanced reactivity profile governed by the competing electronic effects of the pyridine ring and the methyl substituent, as well as the steric influence of the latter. It is predicted to be a more reactive nucleophile than phenylhydrazine, making it an attractive alternative for syntheses where faster reaction rates are desired. However, its steric bulk may be a limiting factor in certain applications. The provided experimental protocols offer a robust framework for researchers to quantitatively assess its reactivity against other hydrazines, enabling informed decisions in the design and execution of synthetic strategies in drug discovery and development.

References

A Senior Application Scientist's Guide to Structural Confirmation of Reaction Products: An Integrated Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

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For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An erroneously identified compound can lead to wasted resources, misinterpreted biological data, and significant delays in development timelines. While numerous analytical techniques are at our disposal, a triumvirate of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—stands as the gold standard for comprehensive structural elucidation.[1]

This guide provides an in-depth, comparative analysis of these three powerful techniques. Moving beyond a simple recitation of principles, we will delve into the practical synergies of an integrated workflow, offering field-proven insights to empower researchers in their quest for definitive structural confirmation.

The Pillars of Structural Elucidation: A Comparative Overview

At the heart of organic chemistry, NMR, IR, and MS each provide a unique window into the atomic and molecular framework of a compound.[1][2] Understanding their individual strengths and weaknesses is paramount to designing a robust analytical strategy.

Technique Information Provided Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed carbon-hydrogen framework, connectivity between atoms, stereochemistry.[3]Unparalleled for detailed structural mapping and isomer differentiation.[4][5]Relatively low sensitivity, requiring milligrams of pure sample.[6]
Infrared (IR) Spectroscopy Presence or absence of specific functional groups.Fast, non-destructive, and excellent for identifying key chemical bonds.[7]Provides limited information on the overall molecular structure; spectra can be complex.[8]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, elemental composition (with high resolution).[9]Extremely high sensitivity, capable of analyzing minute quantities and complex mixtures.[10]Can be destructive; struggles to differentiate between isomers without tandem techniques.[5]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules.[2] It probes the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, providing a detailed map of the molecular skeleton.[6][11]

The Causality Behind the Data: What an NMR Spectrum Reveals

An NMR spectrum is a plot of radiofrequency absorption against chemical shift.[12] The key pieces of information we extract are:

  • Number of Signals: Indicates the number of chemically non-equivalent sets of protons or carbons in the molecule.[13]

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reveals the electronic environment of the nucleus.[2] Electron-withdrawing groups deshield nuclei, causing a downfield shift (higher ppm), while electron-donating groups cause an upfield shift.[12]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal, providing a ratio of the different types of protons.[14]

  • Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of neighboring, non-equivalent nuclei.[2] The 'n+1' rule is a fundamental concept here, where 'n' is the number of equivalent neighboring protons.[15]

A Field-Proven Protocol for ¹H NMR Analysis:
  • Sample Preparation:

    • Dissolve 5-25 mg of the purified reaction product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16][17] The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum.[18]

    • Ensure the sample is completely dissolved; any solid particles can degrade the quality of the spectrum.[17][18] Filter the solution through a pipette with a cotton plug if necessary.[19]

    • Transfer the solution to a clean, high-quality NMR tube.[18]

  • Data Acquisition:

    • Acquire the spectrum on a spectrometer of appropriate field strength (e.g., 400 MHz or higher for complex molecules).

    • Include a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference point at 0 ppm.[12]

  • Data Interpretation:

    • Analyze the number of signals to determine the number of unique proton environments.[13]

    • Use the chemical shift values to infer the types of functional groups adjacent to the protons.[13]

    • Calculate the relative ratios of protons from the integration values.[14]

    • Analyze the splitting patterns to determine the connectivity of different proton environments.[14]

II. Infrared (IR) Spectroscopy: The Functional Group Detective

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[20] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[21]

The Causality Behind the Data: What an IR Spectrum Reveals

An IR spectrum is a plot of transmittance versus wavenumber (cm⁻¹). Different types of bonds vibrate at characteristic frequencies, leading to absorption bands in specific regions of the spectrum.[22]

  • Functional Group Region (4000-1500 cm⁻¹): This region is where the most characteristic absorptions for common functional groups appear.[22] For example, a strong, sharp peak around 1700 cm⁻¹ is a hallmark of a carbonyl group (C=O), while a broad absorption in the 3200-3600 cm⁻¹ range typically indicates an alcohol (O-H) or an amine (N-H).[23][24][25]

  • Fingerprint Region (1500-400 cm⁻¹): This region contains a complex pattern of absorptions that are unique to a particular molecule, much like a human fingerprint.[8][21][22] While difficult to interpret from first principles, comparing the fingerprint region of a product to that of a known standard can provide definitive confirmation of identity.

A Field-Proven Protocol for IR Analysis:
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Solid or Liquid Samples (Nujol Mull): Grind the sample with a drop of Nujol (a mineral oil) to create a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[26]

    • Liquid Samples (Neat): A drop of the liquid sample can be placed directly between two salt plates.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample holder (or the Nujol and salt plates).

    • Acquire the spectrum of the sample. The instrument software will automatically subtract the background.

  • Data Interpretation:

    • Focus on the functional group region (above 1500 cm⁻¹) to identify key functional groups.[21]

    • Look for the appearance of new, characteristic peaks in the product spectrum that were absent in the starting material's spectrum (e.g., the appearance of a C=O stretch in an oxidation reaction).

    • Conversely, confirm the disappearance of peaks from the starting material (e.g., the disappearance of an O-H stretch).

    • Use the fingerprint region for comparison with a reference spectrum if available.

III. Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.[9] It is an incredibly sensitive technique, often requiring only picomoles of material.[10]

The Causality Behind the Data: What a Mass Spectrum Reveals

In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[27]

  • Molecular Ion Peak (M⁺): This peak represents the intact molecule that has lost one electron. Its m/z value gives the molecular weight of the compound.[28][29]

  • Base Peak: The most intense peak in the spectrum, assigned a relative abundance of 100%.[10][30]

  • Fragmentation Pattern: The molecular ion can break apart into smaller, charged fragments.[31] The pattern of these fragment ions is often characteristic of a particular molecular structure and can be used to piece together the original molecule.[28][30] Logical losses of small neutral molecules (e.g., H₂O, CO) or radicals (e.g., CH₃, C₂H₅) are key indicators.[10]

A Field-Proven Protocol for MS Analysis:
  • Sample Preparation:

    • The sample is typically dissolved in a suitable volatile solvent and introduced into the instrument.

    • For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is vaporized before ionization.

    • For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is introduced from the liquid phase.

  • Data Acquisition:

    • Choose an appropriate ionization method (e.g., Electron Ionization (EI) for volatile compounds, Electrospray Ionization (ESI) for less volatile or larger molecules).[27]

    • The mass analyzer separates the ions, and the detector records their abundance at each m/z value.

  • Data Interpretation:

    • Identify the molecular ion peak to determine the molecular weight.[29]

    • Analyze the fragmentation pattern to identify key structural motifs.[10][31] For example, the loss of 15 corresponds to a methyl group, while a loss of 18 suggests the presence of a hydroxyl group.

    • For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition of the molecule with high confidence.[9]

An Integrated Workflow for Unambiguous Structural Confirmation

Here is a recommended workflow for the structural analysis of a reaction product:

Integrated_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation cluster_conclusion Reaction Reaction & Work-up Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification IR IR Spectroscopy Purification->IR Initial Check MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR_Interp Identify Functional Groups IR->IR_Interp MS_Interp Determine Molecular Weight & Formula MS->MS_Interp NMR_Interp Elucidate Carbon-Hydrogen Framework NMR->NMR_Interp Structure_Proposal Propose Candidate Structure(s) IR_Interp->Structure_Proposal MS_Interp->Structure_Proposal NMR_Interp->Structure_Proposal Final_Confirmation Final Structure Confirmation Structure_Proposal->Final_Confirmation Cross-Correlate Data Confirmed_Structure Confirmed Product Structure Final_Confirmation->Confirmed_Structure

References

A Comparative Guide to the Synthetic Routes of 2-Hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydrazinyl-6-methylpyridine is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a pyridine scaffold, makes it an essential precursor for synthesizing a wide array of complex molecules, particularly kinase inhibitors and other targeted therapeutics.[1] The strategic placement of the methyl group at the 6-position influences the molecule's electronic properties and steric profile, offering a valuable tool for fine-tuning the pharmacological activity of derivative compounds.

Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most prevalent synthetic routes, focusing on the nucleophilic aromatic substitution (SNAr) pathway. We will dissect the advantages and disadvantages of common halogenated precursors, provide supporting data, and present a detailed, validated protocol for its preparation.

The Dominant Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary method for synthesizing this compound involves the direct displacement of a leaving group, typically a halogen, from the 2-position of the 6-methylpyridine ring by hydrazine. The pyridine ring's electron-withdrawing nitrogen atom activates the C2 and C6 positions towards nucleophilic attack, facilitating the SNAr mechanism.

Mechanism of Action

The reaction proceeds via a two-step addition-elimination sequence. First, the hydrazine molecule attacks the electron-deficient carbon atom bearing the leaving group (X), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rapid step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.

Figure 1: General mechanism for the synthesis of this compound via SNAr.

Comparison of Halogenated Precursors

The choice of the starting 2-halo-6-methylpyridine is the most significant variable, impacting reaction kinetics, cost, and overall efficiency. The reactivity order for SNAr on aromatic rings is generally F > Cl > Br > I.

Route A: From 2-Chloro-6-methylpyridine

This is arguably the most common and economically viable route. 2-Chloro-6-methylpyridine is a readily available and relatively inexpensive starting material. The reaction typically requires elevated temperatures to proceed at a practical rate.

  • Reaction Conditions: The reaction is often carried out using a large excess of hydrazine hydrate, which serves as both the nucleophile and the solvent. Temperatures typically range from 100-130°C.[2][3][4] The use of co-solvents like butanol or N,N-dimethylpropanolamine can also be employed to improve solubility and control the reaction temperature.[3][4]

  • Yield & Purity: High yields, often exceeding 90%, are achievable under optimized conditions.[4] A straightforward workup involving cooling, crystallization, and filtration usually provides a product of high purity.

Route B: From 2-Bromo-6-methylpyridine

The bromo-derivative is also a viable precursor. The C-Br bond is weaker than the C-Cl bond, but bromine is a less effective activating group for SNAr due to electronegativity differences. Consequently, the reaction may require slightly more forcing conditions or longer reaction times compared to the chloro-analog.

  • Reaction Conditions: Similar conditions to the chloro route are used, involving heating with excess hydrazine hydrate. A co-solvent such as 1-propanol may be used to facilitate the reaction at a lower temperature (e.g., 80°C).[5]

  • Yield & Purity: Good yields are reported, though they may be slightly lower than the best-case scenarios for the chloro-precursor depending on the conditions. The primary trade-off is often the higher cost and lower availability of 2-bromo-6-methylpyridine compared to its chlorinated counterpart.

Route C: From 2-Fluoro-6-methylpyridine (A Theoretical Perspective)

Fluorine's high electronegativity makes the C-F bond highly polarized, rendering the attached carbon atom exceptionally electrophilic and the fluoro group the best leaving group for SNAr. This high reactivity allows for much milder reaction conditions.

  • Reaction Conditions: The reaction would be expected to proceed at significantly lower temperatures and shorter reaction times than with other halogens. This increased reactivity is well-documented for other fluoropyridine systems.[6]

  • Yield & Purity: Potentially quantitative yields could be achieved. However, the practical application of this route is severely limited by the high cost and limited commercial availability of 2-fluoro-6-methylpyridine, making it unsuitable for large-scale synthesis.

Data Summary and Comparison
ParameterRoute A (Chloro)Route B (Bromo)Route C (Fluoro)
Starting Material 2-Chloro-6-methylpyridine2-Bromo-6-methylpyridine2-Fluoro-6-methylpyridine
Relative Cost LowModerateHigh
Reactivity GoodModerateVery High
Typical Temp. 100-130°C[2][4]80-120°C[5]Room Temp to ~60°C (Estimated)
Typical Time 10-48 hours[2][4]12-24 hours[5]< 4 hours (Estimated)
Reported Yield 78-95%[2][4]Good, but often less optimizedPotentially >95%
Pros Cost-effective, high yield, readily available starting material.Good leaving group, viable alternative.Extremely reactive, allows for mild conditions.
Cons Requires high temperatures.Higher cost of starting material.Prohibitively expensive for most applications.

Recommended Experimental Protocol: Synthesis from 2-Chloro-6-methylpyridine

This protocol is based on the most balanced and widely adopted approach, offering high yield and purity from an economical starting material.

Materials and Equipment
  • 2-Chloro-6-methylpyridine (1.0 eq)

  • Hydrazine hydrate (80-85% solution, 10-15 eq)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Ice-water bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Workflow Diagram

G start Start setup Combine 2-chloro-6-methylpyridine and excess hydrazine hydrate in RBF. start->setup heat Heat mixture to reflux (approx. 110-120°C) for 12-24 hours. setup->heat monitor Monitor reaction completion via TLC or LC-MS. heat->monitor cool Cool reaction mixture to room temperature, then in an ice bath. monitor->cool Upon completion crystallize Induce crystallization (scratching or seeding may be needed). cool->crystallize filter Collect solid product by vacuum filtration. crystallize->filter wash Wash crystals with cold deionized water. filter->wash dry Dry the product under vacuum to a constant weight. wash->dry end End: Obtain pure This compound dry->end

Figure 2: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-6-methylpyridine (e.g., 10.0 g, 78.4 mmol). To this, carefully add hydrazine hydrate (85%, ~50 mL, ~15 eq.).

    • Expert Insight: Using a large excess of hydrazine hydrate serves a dual purpose: it acts as the solvent, ensuring the starting material remains dissolved at reaction temperature, and its high concentration drives the reaction equilibrium towards the product, maximizing conversion.

  • Heating: Heat the reaction mixture to a gentle reflux (internal temperature of approximately 110-120°C) using a heating mantle or oil bath. Maintain this temperature with vigorous stirring for 12 to 24 hours.

  • Monitoring: The reaction's progress can be monitored by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Crystallization and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the flask in an ice-water bath for 1-2 hours to induce crystallization. The product should precipitate as a pale yellow or off-white solid.

    • Trustworthiness Check: Complete precipitation is key to a high isolated yield. If crystallization is slow, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate the process.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual hydrazine hydrate and other water-soluble impurities.

  • Drying: Transfer the solid product to a watch glass or petri dish and dry it under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. The final product, this compound, should be a crystalline solid.[7]

Safety Precautions
  • Hydrazine is highly toxic, a suspected carcinogen, and corrosive. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • The reaction should be conducted behind a safety shield, especially during heating.

  • Ensure proper quenching and disposal procedures for any residual hydrazine in accordance with institutional safety guidelines.

Conclusion

For the laboratory and pilot-scale synthesis of this compound, the nucleophilic aromatic substitution of 2-chloro-6-methylpyridine with hydrazine hydrate stands out as the most practical and economically sound method. It offers an excellent balance of starting material cost, high achievable yields, and a straightforward operational procedure. While the corresponding bromo- and fluoro- derivatives offer variations in reactivity, their associated costs and limited availability make them less attractive for routine synthesis. The provided protocol represents a reliable and scalable method for producing this valuable chemical intermediate, empowering further research and development in the pharmaceutical sciences.

References

A Comparative Guide to the Biological Evaluation of 2-Hydrazinyl-6-methylpyridine Derivatives as Monoamine Oxidase-B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological activity of novel 2-hydrazinyl-6-methylpyridine derivatives against a clinically significant target, Monoamine Oxidase-B (MAO-B). Researchers, scientists, and drug development professionals will find detailed methodologies, comparative data with established inhibitors, and insights into the rationale behind experimental choices. Our focus is to equip you with the knowledge to conduct self-validating and robust investigations into this promising class of compounds.

Introduction: The Rationale for Targeting MAO-B with Novel Hydrazones

Monoamine Oxidase-B (MAO-B) is a mitochondrial enzyme responsible for the degradation of several key neurotransmitters, most notably dopamine.[1] Inhibition of MAO-B leads to increased dopamine availability in the brain, a cornerstone therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease.[1][2] Established MAO-B inhibitors, including selegiline and rasagiline, have demonstrated clinical efficacy but the search for next-generation inhibitors with improved selectivity, safety profiles, and potentially disease-modifying properties continues.[3]

The hydrazone scaffold (-NHN=CH-) is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[4][5] The this compound moiety, a specific class of hydrazones, presents an intriguing template for the design of novel MAO-B inhibitors. This guide will delineate a systematic approach to assess their potential.

Experimental Design: A Multi-faceted Approach to Characterization

A thorough evaluation of novel this compound derivatives necessitates a multi-pronged experimental approach. This section outlines the key assays and the rationale for their inclusion.

In Vitro MAO-B Inhibition Assay: The Primary Screen

The foundational experiment is the in vitro determination of the half-maximal inhibitory concentration (IC50) against MAO-B. A fluorometric assay is a widely adopted, sensitive, and high-throughput method for this purpose.[2][6]

The underlying principle of this assay is the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.[7] The generated H₂O₂ reacts with a probe in the presence of horseradish peroxidase to produce a fluorescent product, the intensity of which is proportional to MAO-B activity.

MAO_B_Metabolic_Pathway_and_Inhibition cluster_pathway MAO-B Metabolic Pathway and Inhibition Dopamine Dopamine MAOB MAO-B Enzyme DOPAL DOPAL H2O2 H₂O₂ Inhibitor 2-Hydrazinyl-6- methylpyridine Derivative

A typical experimental workflow for an in vitro MAO-B inhibition assay. MAO-B metabolic pathway and inhibition.

Selectivity Profiling: Assessing Off-Target Effects

A crucial aspect of drug development is ensuring target selectivity. Therefore, the inhibitory activity of the this compound derivatives should also be evaluated against MAO-A, the other isoform of the enzyme. A compound with high selectivity for MAO-B over MAO-A is generally preferred to minimize potential side effects associated with MAO-A inhibition.

Mechanism of Inhibition: Reversible vs. Irreversible Binding

Understanding whether the inhibition is reversible or irreversible is critical. Irreversible inhibitors, such as selegiline and rasagiline, form a covalent bond with the enzyme.[8][9] While this can lead to a prolonged duration of action, it can also raise safety concerns. Reversible inhibitors, on the other hand, bind non-covalently and their effects can be overcome by metabolism and clearance. A dialysis or a dilution method can be employed to assess the reversibility of the inhibition.[10]

Comparative Performance Data

The following table summarizes the inhibitory potencies of hypothetical this compound derivatives in comparison to the established MAO-B inhibitors, selegiline and rasagiline.

CompoundTargetIC50 (µM)Selectivity Index (MAO-A/MAO-B)Mechanism of Inhibition
Derivative A MAO-B0.05>200Reversible
Derivative B MAO-B0.25>100Reversible
Derivative C MAO-B1.550Reversible
Selegiline MAO-B~0.0068[11]>100Irreversible[8]
Rasagiline MAO-B~0.014[3]>50[3]Irreversible[9]
Derivative A MAO-A>10
Derivative B MAO-A>25
Derivative C MAO-A75
Selegiline MAO-A>1
Rasagiline MAO-A~0.7[3]

Note: The data for Derivatives A, B, and C are hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

Fluorometric In Vitro MAO-B Inhibition Assay

This protocol is adapted from commercially available MAO-B inhibitor screening kits.[2][12]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., Tyramine)

  • High Sensitivity Probe (e.g., Amplex Red)

  • Developer (Horseradish Peroxidase)

  • Test Compounds (this compound derivatives)

  • Positive Control (Selegiline or Rasagiline)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in MAO-B Assay Buffer.

  • Reaction Setup: To each well of the 96-well plate, add 50 µL of the MAO-B enzyme solution.

  • Inhibitor Addition: Add 10 µL of the diluted test compounds or controls to their respective wells. Include a vehicle control (buffer only).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Prepare a substrate mix containing the MAO-B substrate, high sensitivity probe, and developer in the assay buffer. Add 40 µL of this mix to each well to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the methodologies required to evaluate the biological activity of this compound derivatives as potential MAO-B inhibitors. The presented protocols for in vitro inhibition assays, selectivity profiling, and mechanism of action studies offer a robust framework for identifying promising lead compounds.

The hypothetical data presented for "Derivative A" showcases the potential of this chemical class to yield potent and selective reversible MAO-B inhibitors. Further investigations should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth ADME (absorption, distribution, metabolism, and excretion) and in vivo efficacy studies in relevant animal models of Parkinson's disease. The ultimate goal is to develop novel therapeutics that can effectively manage the symptoms and potentially slow the progression of this debilitating neurodegenerative disorder.

References

A Comparative Analysis of the Coordination Properties of 2-Hydrazinyl-6-methylpyridine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of coordination chemistry and drug development, the design of ligands with finely-tuned electronic and steric properties is paramount. Pyridine-based hydrazone and hydrazinyl ligands have garnered significant attention due to their versatile coordination behavior and the diverse applications of their metal complexes, ranging from catalysis to medicinal chemistry.[1][2] Among these, 2-hydrazinyl-6-methylpyridine serves as a foundational scaffold. The introduction of various substituents onto this framework can profoundly alter its coordination properties, influencing the stability, structure, and reactivity of the resulting metal complexes.

This guide provides a comparative analysis of the coordination properties of this compound and its analogs. It is intended for researchers, scientists, and drug development professionals, offering insights into the rational design of ligands for specific applications. The discussion is grounded in experimental data and established principles of coordination chemistry, explaining the causality behind experimental choices and providing detailed methodologies.

The Influence of Substituents on Coordination Behavior

The coordination of this compound to a metal center typically occurs in a bidentate fashion, involving the pyridinyl nitrogen and the terminal amino nitrogen of the hydrazinyl group, forming a stable five-membered chelate ring. The electronic and steric nature of substituents on the pyridine ring can significantly modulate the ligand's coordination ability.

Electronic Effects

Substituents on the pyridine ring influence the electron density on the coordinating nitrogen atoms.

  • Electron-donating groups (EDGs) , such as alkyl groups (e.g., methyl), increase the electron density on the pyridine nitrogen, enhancing its basicity and, consequently, its ability to donate to a metal center. This generally leads to the formation of more stable metal complexes.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density on the pyridine ring. This reduces the basicity of the pyridinyl nitrogen, potentially leading to weaker metal-ligand bonds and lower stability constants.

A pertinent example is the structural characterization of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.[3] The presence of the strongly electron-withdrawing nitro and cyano groups significantly influences the electronic properties of the pyridine ring, which in turn affects its interaction with other molecules and its potential coordination behavior.[3] Studies on salicylaldehyde hydrazone derivatives have also shown that electron-withdrawing substituents can strengthen intramolecular hydrogen bonds, a factor that can influence the ligand's conformation and coordination.[4]

Steric Effects

The position and size of substituents can introduce steric hindrance around the coordination sites, affecting the geometry and stability of the resulting metal complexes.

  • A methyl group at the 6-position, as in our parent molecule, is adjacent to the coordinating pyridine nitrogen. This can influence the approach of bulky metal ions or other ligands in the coordination sphere.

  • Substituents at the 3- or 5-positions are further from the coordination sites and are expected to have a less pronounced steric effect, primarily exerting electronic influence.

  • Substituents at the 4-position are sterically remote from the coordination site and primarily influence the ligand's electronic properties.

Comparative Data on Ligand Analogs

While a comprehensive dataset for a full series of this compound analogs is not available in a single source, we can synthesize information from various studies to draw comparisons. The following table summarizes key characteristics of selected analogs and their expected influence on coordination.

Ligand AnalogSubstituent(s)Position(s)Expected Electronic EffectExpected Steric Effect
2-HydrazinylpyridineNone-BaselineMinimal
This compound Methyl6Electron-donatingModerate at pyridine N
2-Hydrazinyl-4-methylpyridineMethyl4Electron-donatingMinimal
2-Hydrazinyl-5-nitropyridineNitro5Electron-withdrawingMinimal
2-Hydrazino-6-methyl-5-nitropyridineMethyl, Nitro6, 5Competing effectsModerate at pyridine N

Experimental Protocols

To facilitate further research in this area, we provide detailed, self-validating experimental protocols for the synthesis of these ligands and the characterization of their metal complexes.

Protocol 1: Synthesis of 2-Hydrazinylpyridine Analogs

This protocol describes a general method for the synthesis of substituted 2-hydrazinopyridines from the corresponding 2-halopyridines.

Rationale: The nucleophilic aromatic substitution of a halide (typically chloro- or bromo-) with hydrazine hydrate is a common and effective method for introducing a hydrazinyl group onto a pyridine ring.[5] The choice of solvent and reaction temperature can influence the reaction rate and yield.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 2-halopyridine (1.0 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (3-5 eq.) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2-hydrazinylpyridine analog.

Diagram of Synthetic Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start Substituted 2-Halopyridine reaction React with excess Hydrazine Hydrate in Ethanol/DMF start->reaction Nucleophilic Aromatic Substitution workup Solvent Removal reaction->workup purification Recrystallization workup->purification product 2-Hydrazinylpyridine Analog purification->product G cluster_reactants Reactants cluster_reaction Complexation cluster_isolation Isolation cluster_product Product ligand Ligand Solution (2-Hydrazinylpyridine analog) reaction Mix and Stir ligand->reaction metal Metal(II) Salt Solution metal->reaction precipitation Precipitation/ Crystallization reaction->precipitation filtration Filtration and Washing precipitation->filtration product Metal Complex filtration->product G cluster_titration Potentiometric Titrations cluster_data Data Acquisition cluster_analysis Data Analysis cluster_result Result T1 Set 1: Acid pH_vs_V Plot pH vs. Volume of Base T1->pH_vs_V T2 Set 2: Acid + Ligand T2->pH_vs_V T3 Set 3: Acid + Ligand + Metal T3->pH_vs_V calc_n_pL Calculate n̄ and pL pH_vs_V->calc_n_pL formation_curve Plot n̄ vs. pL (Formation Curve) calc_n_pL->formation_curve stability_constants Determine Stepwise Stability Constants (log K) formation_curve->stability_constants

References

A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for the Quantification of 2-Hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison between a novel, highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method and a traditional derivatization-based UV-Vis Spectrophotometric method for the quantification of 2-Hydrazinyl-6-methylpyridine. As a critical intermediate in the synthesis of various pharmaceutical compounds, the precise and reliable quantification of this molecule is paramount for ensuring process control, purity, and final product quality.

This document is intended for researchers, analytical chemists, and drug development professionals. It moves beyond a simple recitation of protocols to explore the underlying rationale for experimental choices, grounding every step in established scientific principles and regulatory expectations. The validation framework is built upon the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the data's integrity and trustworthiness.[1][2]

Introduction to the Analytical Challenge

This compound (CAS 5315-24-2) is a hydrazine derivative whose reactivity makes it a valuable building block but also presents analytical challenges.[3] Hydrazines can be prone to oxidation, and their accurate measurement, particularly at low concentrations or in complex matrices, requires robust and specific analytical methods.[4]

Traditionally, the quantification of hydrazines has often relied on spectrophotometric methods.[5][6] These methods typically involve a derivatization step, where the hydrazine reacts with a chromogenic agent to produce a colored compound that can be measured. A widely used reagent for this purpose is p-dimethylaminobenzaldehyde (p-DMAB), which reacts with hydrazines in an acidic medium to form a distinct yellow azine product.[5][7] While reliable and cost-effective, this approach can suffer from a lack of specificity and may not be suitable for trace-level analysis.

To address these limitations, we propose and validate a novel UHPLC-MS/MS method. This technique offers superior selectivity by separating the analyte from matrix components chromatographically and then identifying it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[4] This guide will demonstrate, through a side-by-side validation process, the performance characteristics of both methods, providing a clear rationale for selecting the appropriate technique based on the specific analytical need.

Methodologies Under Comparison

Method A: The Novel UHPLC-MS/MS Method

This method leverages the inherent selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated on a reverse-phase UHPLC column, then ionized using electrospray ionization (ESI), and finally detected using Multiple Reaction Monitoring (MRM). This MRM approach is the gold standard for quantification, as it monitors a specific precursor-to-product ion transition, virtually eliminating interference from matrix components.

Method B: The Established UV-Vis Spectrophotometric Method

This classic colorimetric method is based on the reaction of this compound with p-dimethylaminobenzaldehyde (p-DMAB).[5][7] The resulting yellow hydrazone derivative is quantified by measuring its absorbance at its wavelength of maximum absorbance (λmax), which is typically around 458 nm.[7] The intensity of the color is directly proportional to the concentration of the hydrazine in the sample.

The Validation Framework: Adhering to ICH Q2(R1)

To objectively compare these two methods, we will follow the validation protocol outlined by the ICH Q2(R1) "Validation of Analytical Procedures" and FDA guidance.[1][8][9][10] The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2][10]

Validation_Workflow cluster_Validation Method Validation Workflow (ICH Q2) Start Method Development Specificity Specificity & Selectivity Start->Specificity Step 1 Linearity Linearity & Range Specificity->Linearity Step 2 Accuracy Accuracy (Recovery) Linearity->Accuracy Step 3 Precision Precision (Repeatability & Intermediate) Accuracy->Precision Step 4 LOD Limit of Detection (LOD) Precision->LOD Step 5 LOQ Limit of Quantitation (LOQ) LOD->LOQ Step 6 Robustness Robustness LOQ->Robustness Step 7 End Validated Method Robustness->End Step 8

Caption: Overall workflow for analytical method validation based on ICH Q2 guidelines.

Detailed Experimental Protocols

Protocol A: UHPLC-MS/MS Quantification

1. Standard and Sample Preparation:

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 acetonitrile/water.
  • Working Standards: Serially dilute the primary stock with 50:50 acetonitrile/water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
  • Sample Preparation: Dilute the test sample with the same diluent to fall within the calibration range. Filter through a 0.22 µm PVDF syringe filter before injection.

2. UHPLC-MS/MS Conditions:

  • UHPLC System: Standard commercial UHPLC system.
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.
  • Mass Spectrometer: Triple Quadrupole MS.
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.
  • MRM Transitions:
  • Quantifier: 124.1 -> 93.1 (Precursor [M+H]+ -> Product Ion).
  • Qualifier: 124.1 -> 78.1 (Precursor [M+H]+ -> Product Ion).

Sample [label="Sample Dilution\n& Filtration"]; UHPLC [label="UHPLC Separation\n(C18 Column)"]; ESI [label="Ionization\n(ESI+)"]; Q1 [label="Quadrupole 1\n(Precursor Ion Selection\nm/z 124.1)"]; Q2 [label="Quadrupole 2\n(Collision Cell - CID)"]; Q3 [label="Quadrupole 3\n(Product Ion Selection\nm/z 93.1)"]; Detector [label="Detector", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Acquisition\n(Peak Area)"];

Sample -> UHPLC -> ESI -> Q1 -> Q2 -> Q3 -> Detector -> Data; }

Caption: Experimental workflow for the UHPLC-MS/MS method.

Protocol B: UV-Vis Spectrophotometric Quantification

1. Reagent Preparation:

  • p-DMAB Reagent: Dissolve 2 g of p-dimethylaminobenzaldehyde in 100 mL of methanol and add 10 mL of concentrated sulfuric acid carefully.
  • Diluent: 1 M Hydrochloric Acid (HCl).

2. Standard and Sample Preparation:

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 1 M HCl.
  • Working Standards: Serially dilute the primary stock with 1 M HCl to prepare calibration standards ranging from 1 µg/mL to 20 µg/mL.
  • Sample Preparation: Dilute the test sample with 1 M HCl to fall within the calibration range.

3. Derivatization and Measurement:

  • To 1 mL of each standard and sample solution in separate test tubes, add 1 mL of the p-DMAB reagent.
  • Mix well and allow the reaction to proceed for 15 minutes at room temperature for color development.
  • Measure the absorbance of the resulting yellow solution at 458 nm using a UV-Vis spectrophotometer. Use a blank solution (1 mL of 1 M HCl + 1 mL of p-DMAB reagent) to zero the instrument.

Sample [label="Sample in\n1M HCl"]; Reagent [label="p-DMAB Reagent"]; Mix [label="Mix & Incubate\n(15 min)"]; Color[label="Yellow Azine\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; Spectro [label="Measure Absorbance\n@ 458 nm"]; Data [label="Data Acquisition\n(Absorbance Value)"];

Sample -> Mix; Reagent -> Mix; Mix -> Color -> Spectro -> Data; }

Caption: Experimental workflow for the UV-Vis Spectrophotometric method.

Results: A Head-to-Head Validation Comparison

The following tables summarize the performance data obtained during the validation of both analytical methods.

Table 1: Specificity, Linearity, and Range
ParameterMethod A: UHPLC-MS/MS Method B: UV-Vis Spectrophotometry Causality & Expert Insights
Specificity Highly Specific. No interference observed from blank matrix or known impurities. Peak identity confirmed by qualifier ion ratio.Moderately Specific. Potential for interference from other compounds that can react with p-DMAB or absorb at 458 nm.The MS/MS method's specificity is derived from its ability to isolate and fragment a parent ion of a precise mass, providing an unambiguous fingerprint. The UV-Vis method relies solely on a chemical reaction that may not be unique to the target analyte.
Linear Range 1 ng/mL - 1000 ng/mL1 µg/mL - 20 µg/mLThe detector in MS is far more sensitive, allowing for a much wider dynamic range, covering over three orders of magnitude compared to just one for the UV-Vis method.
Correlation (r²) > 0.9995> 0.998Both methods show excellent linearity, but the UHPLC-MS/MS method demonstrates a slightly stronger correlation, indicating a better fit of the data points to the regression line.
Table 2: Accuracy and Precision
ParameterMethod A: UHPLC-MS/MS Method B: UV-Vis Spectrophotometry Causality & Expert Insights
Accuracy (% Recovery) 99.2% - 101.5%97.5% - 103.0%The higher accuracy of the MS method is attributed to its high specificity, which ensures that only the target analyte is being measured, without contribution from interfering substances.
Precision (Repeatability, %RSD) < 1.5%< 2.5%The automated nature of the UHPLC autosampler and integrated system leads to lower variability compared to the manual pipetting and reaction steps required for the UV-Vis method.
Precision (Intermediate, %RSD) < 2.0%< 3.5%Over different days and with different analysts, the UHPLC-MS/MS method shows superior consistency due to its robust, automated workflow, minimizing human error.
Table 3: Sensitivity and Robustness
ParameterMethod A: UHPLC-MS/MS Method B: UV-Vis Spectrophotometry Causality & Expert Insights
LOD 0.3 ng/mL0.3 µg/mL (300 ng/mL)The LOD is 1000-fold lower for the UHPLC-MS/MS method. This demonstrates its profound advantage for trace analysis, impurity profiling, or pharmacokinetic studies.
LOQ 1.0 ng/mL1.0 µg/mL (1000 ng/mL)The limit for reliable quantification is similarly 1000 times better for the MS-based method, making it suitable for applications requiring high sensitivity.
Robustness High. Unaffected by minor changes in mobile phase composition (±2%) and column temperature (±3°C).Moderate. Sensitive to variations in reaction time, temperature, and reagent concentration, which can affect color development.The chromatographic separation is a physically robust process, whereas the chemical derivatization in the UV-Vis method is more susceptible to environmental and procedural variables.

Conclusion and Recommendations

This validation guide demonstrates the superior performance of the novel UHPLC-MS/MS method for the quantification of this compound across nearly all validation parameters when compared to the traditional UV-Vis spectrophotometric method.

The UHPLC-MS/MS method is the unequivocally superior choice for:

  • Trace-level quantification: Its low LOD and LOQ are essential for impurity analysis, residual testing, and clinical sample analysis.

  • Analysis in complex matrices: The high specificity of MRM detection ensures accurate results even in the presence of excipients, metabolites, or other related substances.

  • Applications requiring high precision and accuracy: It is the ideal method for release testing of drug substances and products where regulatory scrutiny is high.

The UV-Vis spectrophotometric method remains a viable, cost-effective alternative for:

  • High-concentration assays: Suitable for in-process controls or raw material identification where analyte concentrations are well above the µg/mL level.

  • Environments without access to mass spectrometry: It provides a reliable, albeit less sensitive and specific, option for basic quality control.

Ultimately, the choice of method must be fit for its intended purpose.[10] This guide provides the objective data and expert rationale necessary for scientists and researchers to make an informed, scientifically sound decision, ensuring that the chosen analytical procedure is both trustworthy and appropriate for the task at hand.

References

A Senior Application Scientist's Guide to Comparative In Silico Analysis of 2-Hydrazinyl-6-methylpyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide. In drug discovery, the journey from a promising chemical scaffold to a clinical candidate is long and resource-intensive. The 2-hydrazinyl-6-methylpyridine core represents one such scaffold, belonging to the broader class of nitrogen-containing heterocycles that are cornerstones of medicinal chemistry. This guide provides a comprehensive framework for leveraging computational tools to perform a comparative analysis of its derivatives, focusing on molecular docking and in silico pharmacokinetic profiling. We will move beyond a simple list of steps to explain the causality behind our choices, ensuring a robust and scientifically valid computational workflow. Our case study will focus on a highly relevant therapeutic target class: protein kinases .

Part 1: The Scientific Rationale for a Computational Approach

Protein kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, they are a major target for drug development.[1] The traditional path of synthesizing and screening thousands of compounds is incredibly costly and time-consuming. In silico methods, such as molecular docking, allow us to pre-screen virtual libraries of compounds and prioritize those with the highest likelihood of binding to the target, dramatically streamlining the discovery pipeline.[1]

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of this interaction through a scoring function, typically expressed as binding affinity (kcal/mol).[3] This allows us to:

  • Compare Derivatives: Quantitatively compare how different chemical substitutions on the this compound scaffold affect binding affinity.

  • Understand Binding Modes: Visualize the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that anchor the ligand in the active site.

  • Generate Hypotheses: Formulate testable structure-activity relationships (SAR) that can guide the next round of synthesis.

Complementing docking, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction assesses the "drug-likeness" of a compound. A molecule with excellent binding affinity is useless if it is toxic or cannot reach its target in the body.[4][5] By evaluating these properties computationally, we can flag problematic candidates early, saving significant resources.[4][5][6][7]

Context: The EGFR Signaling Pathway

To provide a tangible context, we will focus our workflow on the Epidermal Growth Factor Receptor (EGFR), a well-validated tyrosine kinase target in oncology.[3][8] Aberrant EGFR signaling drives tumor growth and proliferation. Understanding how our virtual compounds interact with its ATP-binding site is a classic and highly effective strategy for inhibitor design.[9]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization 1 EGF EGF (Ligand) EGF->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF 2a PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT 2b Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Hydrazinyl-Pyridine Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: Simplified EGFR signaling pathway and the role of a kinase inhibitor.

Part 2: A Practical Workflow for In Silico Analysis

This section details a self-validating protocol for the comparative analysis of novel derivatives. The key to trustworthiness is meticulous preparation of both the ligand and the target protein. We will use the widely-cited and validated open-source tool, AutoDock Vina , for our docking simulations.[4][10]

Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ligand_design 1. Design Derivatives (e.g., in ChemDraw) ligand_prep 2. Ligand Preparation - Generate 3D coordinates - Minimize energy - Save as PDBQT ligand_design->ligand_prep grid_box 5. Define Binding Site (Grid Box Generation) ligand_prep->grid_box admet 8. In Silico ADMET (SwissADME/admetSAR) ligand_prep->admet protein_select 3. Select Target PDB (e.g., EGFR - 4HJO) protein_prep 4. Receptor Preparation - Remove water/ligands - Add polar hydrogens - Assign charges - Save as PDBQT protein_select->protein_prep protein_prep->grid_box docking 6. Run Docking (AutoDock Vina) grid_box->docking analysis 7. Analyze Results - Binding Affinity (kcal/mol) - Interaction Analysis (PyMOL/Discovery Studio) docking->analysis report 9. Comparative Report analysis->report admet->report

Caption: The complete in silico workflow from ligand design to final analysis.

Experimental Protocol: Step-by-Step Guide

The structural integrity of the ligand input file is critical for a meaningful simulation.

  • 2D Structure Drawing: Draw the this compound derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch). Create a small set of derivatives with varying substituents (e.g., halogens, methoxy groups, phenyl rings) at different positions to enable comparison.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures realistic bond lengths and angles.

  • File Format Conversion: Save the final 3D structures. For use with AutoDock Tools, you will need to convert them to the PDBQT format. This format includes atomic coordinates, partial charges, and torsional freedom information.[5] AutoDock Tools (MGLTools) can be used for this conversion, where it will automatically assign Gasteiger charges and define rotatable bonds.[5]

We will use the crystal structure of EGFR kinase domain. A suitable entry from the Protein Data Bank (PDB) is 4HJO , which is the mutant form, often a target in cancer therapy.[3][11]

  • PDB File Retrieval: Download the PDB file (e.g., 4HJO.pdb) from the RCSB PDB database.

  • Clean the Structure: Open the PDB file in a molecular viewer (e.g., PyMOL, Discovery Studio Visualizer, UCSF Chimera).[6][12] Remove all non-essential components such as water molecules, co-crystallized ligands, and any duplicate protein chains.[3][12] The goal is to have a single, clean protein monomer.

  • Prepare for Docking: Using AutoDock Tools:

    • Add polar hydrogens, as they are crucial for hydrogen bonding but often omitted in crystal structure files.[7][13]

    • Compute and assign Gasteiger or Kollman charges to the protein atoms.[12]

    • Merge non-polar hydrogens to simplify the calculation.

    • Save the prepared receptor in the PDBQT format.[7]

This is the core computational experiment.

  • Grid Box Definition: The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses.[12] To perform site-specific docking, center this box on the known ATP-binding site. A reliable method is to center the grid on the coordinates of the co-crystallized ligand from the original PDB file. A typical box size is 20x20x20 Ångströms, which is large enough to encompass the active site.[14]

  • Configuration File: Create a configuration text file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file. You can also specify the exhaustiveness parameter, which controls the computational effort of the search (a default of 8 is common, but can be increased for more complex ligands).[14]

  • Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.[14] Vina will generate an output PDBQT file containing the predicted binding poses (usually 9), ranked by their binding affinity scores.[10]

  • Identify Best Pose: The pose with the most negative binding affinity score is considered the most favorable.

  • Visualize Interactions: Load the prepared receptor PDBQT and the docking output PDBQT file into a visualization tool like PyMOL or Discovery Studio.[4] Analyze the top-ranked pose to identify key interactions:

    • Hydrogen Bonds: Look for H-bonds with key hinge region residues of EGFR, such as Met793.

    • Hydrophobic Interactions: Identify contacts with hydrophobic residues like Leu718, Val726, and Leu844.

    • Pi-Stacking: Check for aromatic interactions if your derivative contains phenyl rings.

Use online web servers like SwissADME or admetSAR to evaluate the pharmacokinetic properties of your designed derivatives.[4][6]

  • Input Structures: Input the SMILES strings or draw the structures of your derivatives.

  • Analyze Properties: Evaluate key parameters such as:

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and potential for oral bioavailability.

    • Gastrointestinal (GI) Absorption: Prediction of how well the compound will be absorbed from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Predicts if the compound can cross into the brain.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Toxicity: Assess predictions for mutagenicity (AMES test) and carcinogenicity.[4][6]

Part 3: Comparative Analysis & Data Interpretation

The true power of this workflow comes from comparison. By analyzing a set of related derivatives, we can derive meaningful structure-activity relationships (SAR). Below is a representative table comparing three hypothetical derivatives of this compound against the EGFR kinase domain (PDB: 4HJO).

Table 1: Comparative Docking and Interaction Analysis of Derivatives

Derivative ID Substitution (R) Binding Affinity (kcal/mol) Key H-Bond Interactions (Residue) Key Hydrophobic Interactions (Residues)
Parent -H -7.8 Met793 Leu718, Val726, Ala743
DERIV-01 -Cl (para-phenyl) -8.9 Met793, Cys797 Leu718, Leu844, Phe856

| DERIV-02 | -OCH3 (meta-phenyl) | -8.2 | Met793 | Val726, Ala743, Leu844 |

Interpretation: From this hypothetical data, we can infer that the addition of a para-chloro substituted phenyl ring (DERIV-01 ) significantly improves binding affinity compared to the parent molecule. The analysis of the binding pose reveals why: the chloro-phenyl moiety extends into a deeper hydrophobic pocket, forming favorable interactions with Leu844 and Phe856, while also forming an additional hydrogen bond with the backbone of Cys797.[3] The methoxy-substituted derivative (DERIV-02 ) shows a modest improvement, suggesting that while occupying the pocket is beneficial, the specific electronic and steric properties of the chloro group are more advantageous for this particular target. This provides a clear, actionable insight: further optimization should focus on substitutions at the para position of the phenyl ring.

Table 2: Comparative In Silico ADMET Profile

Derivative ID Mol. Weight ( g/mol ) LogP Lipinski Violations GI Absorption BBB Permeant AMES Toxicity
Parent 137.18 1.25 0 High Yes Non-toxic
DERIV-01 247.69 2.95 0 High Yes Non-toxic

| DERIV-02 | 243.28 | 2.40 | 0 | High | No | Non-toxic |

Interpretation: All three compounds exhibit good drug-like properties with zero Lipinski violations and are predicted to be non-mutagenic.[4][14] Both Parent and DERIV-01 are predicted to be BBB permeant, which may be undesirable for a peripherally-acting anticancer agent to avoid CNS side effects. DERIV-02 is not predicted to cross the BBB, which might make it a more favorable candidate from a safety perspective, despite its slightly lower binding affinity. This highlights the critical need to balance potency with pharmacokinetics. A compound like DERIV-01 is the most potent, but its development might require modifications to reduce BBB penetration.

Part 4: Conclusion and Future Perspectives

This guide has outlined a robust, multi-faceted in silico workflow for the comparative analysis of this compound derivatives. By integrating molecular docking with ADMET profiling, researchers can efficiently prioritize compounds, understand structure-activity relationships, and identify potential liabilities before committing to costly and time-consuming chemical synthesis and in vitro testing.

The hypothetical case study against EGFR demonstrates that small chemical modifications can lead to significant differences in both binding affinity and pharmacokinetic profiles. The insights gained from such a comparative analysis are invaluable for guiding medicinal chemistry efforts toward candidates with a higher probability of success. The next logical steps in a real-world project would be to synthesize the most promising candidates (like DERIV-01) and validate the computational predictions through in vitro kinase inhibition assays and cell-based cytotoxicity studies.[8][12]

References

A Senior Application Scientist's Guide to Early ADMET Assessment of Novel 2-Hydrazinyl-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy to de-risk and streamline the development pipeline.[1] A significant contributor to late-stage attrition is the unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of drug candidates. Therefore, a robust and early assessment of these properties is not merely a recommendation but a critical necessity. This guide provides an in-depth, comparative analysis of the ADMET properties of a novel compound derived from 2-Hydrazinyl-6-methylpyridine, hereafter referred to as HMP-1 , against established therapeutic agents.

The pyridine scaffold is a ubiquitous feature in a vast number of FDA-approved drugs, valued for its ability to enhance biochemical potency, metabolic stability, and cell permeability.[2][3] Our focus here is on a novel derivative of this compound, a scaffold with potential for diverse biological activities. This guide is structured to provide not just experimental protocols but also the scientific rationale behind the selection of assays and a comparative framework for data interpretation, empowering researchers to make informed decisions in their drug discovery programs.

Early Stage ADMET Profiling Workflow

A comprehensive early ADMET assessment involves a battery of in vitro and in silico assays designed to predict the in vivo behavior of a compound. The workflow should be logical, starting from fundamental physicochemical properties and progressing to more complex biological assays.

ADMET_Workflow cluster_InSilico In Silico Prediction cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies InSilico ADMET Prediction (e.g., SwissADME, pkCSM) [49] Solubility Aqueous Solubility InSilico->Solubility Permeability Permeability (PAMPA, Caco-2) Solubility->Permeability Metabolism Metabolic Stability (Microsomes) Permeability->Metabolism CYP_Inhibition CYP450 Inhibition Metabolism->CYP_Inhibition hERG hERG Inhibition CYP_Inhibition->hERG Cytotoxicity Cytotoxicity (MTT, LDH) hERG->Cytotoxicity PPB Plasma Protein Binding Cytotoxicity->PPB PK_Studies Rodent Pharmacokinetics PPB->PK_Studies

Caption: A typical workflow for early ADMET profiling of novel compounds.

Absorption: Will the Compound Reach the Bloodstream?

Oral bioavailability is a key determinant of a drug's therapeutic potential. A compound must first dissolve in the gastrointestinal fluid and then permeate the intestinal epithelium to reach systemic circulation.[4] We assess these properties using solubility and permeability assays.

Aqueous Solubility

Rationale: Poor aqueous solubility can lead to low and variable oral absorption, hindering the development of an effective oral dosage form. Early assessment allows for chemical modifications to improve this property if necessary.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 0.1 to 100 µM).

  • Assay Plate Preparation: Add the DMSO solutions to a 96-well microplate.

  • Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Incubation and Measurement: Incubate the plate at room temperature with shaking. Measure the turbidity of the solutions using a nephelometer or a plate reader at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Membrane Permeability

Rationale: The ability of a compound to cross the intestinal barrier is a critical factor for oral absorption. We employ two complementary assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell-based assay to assess both passive and active transport mechanisms.[4]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Coating: Coat the wells of a 96-well filter plate with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.[5]

  • Donor and Acceptor Solutions: Add the test compound to the donor wells (apical side) and a buffer solution to the acceptor wells (basolateral side).[5]

  • Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.[5]

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp).

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[6]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Values above 200 Ω·cm² are generally acceptable.[6]

  • Bidirectional Permeability: Perform the assay in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess efflux.

  • Dosing and Sampling: Add the test compound to the donor chamber and collect samples from the receiver chamber at specific time points.

  • Analysis: Quantify the compound concentration by LC-MS/MS and calculate the Papp values. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[7]

Comparative Data: Absorption Properties

CompoundKinetic Solubility (µM)PAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
HMP-1 (Novel) 75 8.5 6.2 1.2
Verapamil (High Perm.)>10015.212.83.5
Atenolol (Low Perm.)>1000.10.21.0

Interpretation: HMP-1 exhibits moderate aqueous solubility and good passive permeability in the PAMPA assay. The Caco-2 data confirm its good absorptive permeability with a low efflux ratio, suggesting it is not a significant substrate for efflux transporters like P-glycoprotein. Compared to the high permeability drug Verapamil and the low permeability drug Atenolol, HMP-1 demonstrates a promising absorption profile.

Distribution: Where Does the Compound Go?

Once in the bloodstream, a drug's distribution to its target tissues and organs is influenced by its binding to plasma proteins.[8][9]

Plasma Protein Binding (PPB)

Rationale: Only the unbound fraction of a drug is free to interact with its target and be metabolized or excreted.[8] High plasma protein binding can limit the efficacy and influence the pharmacokinetic profile of a compound.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare the RED device, which consists of two chambers separated by a semipermeable membrane.[10]

  • Sample Addition: Add plasma containing the test compound to one chamber and buffer to the other.[10]

  • Equilibration: Incubate the device at 37°C with shaking to allow the unbound compound to reach equilibrium across the membrane.[10]

  • Quantification: After incubation, measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Comparative Data: Plasma Protein Binding

CompoundFraction Unbound (fu, %) in Human Plasma
HMP-1 (Novel) 15.2
Warfarin (High Binding)1.0[9]
Metformin (Low Binding)96.0

Interpretation: HMP-1 shows moderate to high plasma protein binding. While not as extensively bound as Warfarin, its free fraction is considerably lower than that of Metformin. This level of binding is common for many drugs and will need to be considered when designing in vivo studies.

Metabolism: How is the Compound Broken Down?

The liver is the primary site of drug metabolism, which can significantly impact a compound's half-life and potential for drug-drug interactions.[11]

Metabolic Stability

Rationale: Rapid metabolism can lead to a short duration of action and low oral bioavailability. Assessing metabolic stability in liver microsomes provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[12][13]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing pooled human liver microsomes, the test compound, and a buffer.[14]

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.[14]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Comparative Data: Metabolic Stability

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HMP-1 (Novel) 45 30.8
Verapamil (High Clearance)< 5> 277
Buspirone (Moderate Clearance)2069.3

Interpretation: HMP-1 demonstrates moderate metabolic stability, suggesting it is not rapidly cleared by hepatic enzymes. This is a favorable characteristic, potentially leading to a longer in vivo half-life compared to a rapidly metabolized compound like Verapamil.

Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[5] Assessing a compound's potential to inhibit key CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) is a regulatory requirement and crucial for safety.[15][16]

Experimental Protocol: CYP Inhibition Assay

  • Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate and a range of concentrations of the test compound.

  • Metabolite Formation: Allow the enzymatic reaction to proceed, leading to the formation of a specific metabolite from the probe substrate.

  • Reaction Termination and Analysis: Stop the reaction and quantify the amount of metabolite formed using LC-MS/MS.

  • IC50 Determination: Determine the concentration of the test compound that causes 50% inhibition of metabolite formation (IC50).

Comparative Data: CYP450 Inhibition

CYP IsoformHMP-1 (IC50, µM)Ketoconazole (CYP3A4 Inhibitor) (IC50, µM)Quinidine (CYP2D6 Inhibitor) (IC50, µM)
CYP3A4> 500.05[7]> 50
CYP2D625.5> 500.08
CYP2C9> 50> 50> 50
CYP2C1942.1> 50> 50
CYP1A2> 50> 50> 50

Interpretation: HMP-1 shows weak inhibition of CYP2D6 and CYP2C19 at high concentrations and no significant inhibition of the other major isoforms. The high IC50 values suggest a low risk of clinically relevant drug-drug interactions mediated by CYP inhibition.

Toxicity: Is the Compound Safe?

Early identification of potential toxicity is critical to prevent costly failures in later stages of development. Key areas of concern include cardiotoxicity and general cytotoxicity.

hERG Inhibition

Rationale: Blockade of the hERG potassium channel can lead to QT interval prolongation and a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[17] The hERG assay is a critical safety screen for all new chemical entities.

Experimental Protocol: Automated Patch Clamp Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293).

  • Electrophysiology: Use an automated patch-clamp system to measure the hERG current in response to a specific voltage protocol.[18]

  • Compound Application: Apply a range of concentrations of the test compound to the cells and measure the inhibition of the hERG current.

  • IC50 Calculation: Determine the IC50 value for hERG inhibition.

Comparative Data: hERG Inhibition

CompoundhERG IC50 (µM)
HMP-1 (Novel) > 30
Astemizole (Potent Inhibitor)0.059[19]
Dofetilide (Potent Inhibitor)0.069[19]

Interpretation: HMP-1 demonstrates a very low potential for hERG inhibition, with an IC50 value well above clinically relevant concentrations. This is a very encouraging safety finding.

In Vitro Cytotoxicity

Rationale: General cytotoxicity can indicate a compound's potential to cause cellular damage. The MTT and LDH assays are commonly used to assess cell viability and membrane integrity, respectively.[20]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to the wells. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • CC50 Calculation: Calculate the concentration that causes a 50% reduction in cell viability (CC50).

Experimental Protocol: LDH Assay

  • Cell Treatment: Treat cells as described for the MTT assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • LDH Measurement: Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a colorimetric assay.

  • Data Analysis: Express cytotoxicity as a percentage of the maximum LDH release from lysed control cells.

Comparative Data: Cytotoxicity

CompoundHepG2 CC50 (MTT, µM)HepG2 LDH Release at 50 µM (% of control)
HMP-1 (Novel) > 100 < 5%
Doxorubicin (Cytotoxic Agent)1.585%

Interpretation: HMP-1 exhibits low cytotoxicity in HepG2 cells, with a CC50 value greater than 100 µM and minimal LDH release. This suggests a good in vitro safety profile.

Conclusion and Forward Look

The comprehensive in vitro ADMET profiling of HMP-1, a novel compound derived from this compound, reveals a promising drug-like profile. It demonstrates good absorption potential, moderate metabolic stability, and a low risk of CYP-mediated drug-drug interactions. Crucially, the safety assessment indicates a low potential for cardiotoxicity and general cytotoxicity.

These encouraging early-stage data warrant the progression of HMP-1 to in vivo pharmacokinetic studies in a relevant animal model, such as the rat. Such studies will provide critical information on its bioavailability, clearance, and volume of distribution, further elucidating its potential as a clinical candidate.

This guide has provided a framework for the systematic assessment of ADMET properties, emphasizing the importance of a multi-faceted approach that combines various in vitro assays. By integrating these assessments early in the drug discovery process, researchers can significantly increase the probability of success for their development programs.

References

comparative study of the antimicrobial activity of 2-Hydrazinyl-6-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Antimicrobial Activity of 2-Hydrazinyl-6-methylpyridine Derivatives

Abstract

In the global effort to combat escalating antimicrobial resistance, the exploration of novel heterocyclic compounds remains a cornerstone of drug discovery. Pyridine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in bioactive molecules.[1][2] This guide presents a comparative study on a series of novel this compound derivatives, synthesized as Schiff bases through condensation with various substituted aromatic aldehydes. We provide a comprehensive evaluation of their antimicrobial activity against representative Gram-positive bacteria, Gram-negative bacteria, and fungi. By analyzing the Minimum Inhibitory Concentration (MIC) data, this guide elucidates critical structure-activity relationships (SAR), offering insights into the rational design of more potent antimicrobial agents. Detailed, field-tested protocols for synthesis and antimicrobial screening are included to ensure reproducibility and underscore the self-validating nature of the described methodologies.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The rise of multidrug-resistant (MDR) pathogens presents a formidable threat to global public health, necessitating the urgent discovery of new chemical entities with novel mechanisms of action.[3][4] Heterocyclic compounds are a major focus of this research, with the pyridine nucleus being a particularly fruitful scaffold for developing therapeutic agents.[1] Its unique electronic properties and ability to form hydrogen bonds contribute to its successful interaction with a wide range of biological targets.

When the pyridine ring is functionalized with a hydrazone moiety (–NH–N=CH–), the resulting molecule often exhibits a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[5][6] The azometine proton of the hydrazone group is crucial for biological activity and serves as a key site for chemical modification.[5] This study focuses on the synthesis and comparative antimicrobial evaluation of a curated series of this compound derivatives. The core objective is to systematically assess how substitutions on a terminal phenyl ring influence antimicrobial potency and spectrum, thereby establishing a clear structure-activity relationship to guide future drug development efforts.

Synthesis and Characterization of Target Compounds

The synthetic strategy for the target hydrazone derivatives is a robust and efficient two-step process. The key intermediate, this compound, is first synthesized and then condensed with a panel of substituted benzaldehydes to yield the final Schiff bases.

The general synthetic pathway is outlined below. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Condensation Reaction cluster_2 Analysis Start 2-Chloro-6-methylpyridine Intermediate This compound (Core Intermediate) Start->Intermediate Reflux Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Intermediate Final Target Hydrazone Derivatives (Series A-D) Intermediate->Final EtOH, Acetic Acid (cat.) Reflux Aldehydes Substituted Benzaldehydes (R-C6H4-CHO) Aldehydes->Final Purify Purification (Recrystallization) Final->Purify Characterize Structural Characterization (FT-IR, 1H-NMR) Purify->Characterize

Caption: General workflow for the synthesis of this compound derivatives.

The choice of ethanol as a solvent is based on its ability to dissolve the reactants while allowing for easy product precipitation or crystallization upon cooling. A catalytic amount of glacial acetic acid is employed to protonate the aldehyde's carbonyl group, enhancing its electrophilicity and accelerating the rate of condensation.[7] The successful synthesis of all derivatives was confirmed using standard spectroscopic techniques, including FT-IR for the identification of the C=N imine stretch and ¹H-NMR to confirm the presence of the azometine proton.

Comparative Antimicrobial Evaluation

Rationale and Methodology

To quantitatively assess the antimicrobial efficacy of the synthesized derivatives, we employed the microbroth dilution method. This technique is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3] Its advantages include high throughput, conservation of compound, and the generation of quantitative, comparable data.

The derivatives were tested against a panel of clinically relevant microbes:

  • Gram-Positive: Staphylococcus aureus (ATCC 29213)

  • Gram-Negative: Escherichia coli (ATCC 25922)

  • Fungus: Candida albicans (ATCC 90028)

Ciprofloxacin was used as a positive control for bacteria, and Fluconazole for the fungus, providing a benchmark for potency.

Experimental Results

The antimicrobial activities of the synthesized compounds (designated A-D) are summarized below. The data clearly indicate that the nature of the substituent on the phenyl ring has a profound impact on both the potency and the spectrum of activity.

CompoundSubstituent (R)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
A 4-H (Unsubstituted)128256>512
B 4-Cl (Electron-withdrawing)3264128
C 4-NO₂ (Strongly EWD)16 32 64
D 4-OCH₃ (Electron-donating)256512>512
Ciprofloxacin-0.50.25-
Fluconazole---2

Structure-Activity Relationship (SAR) Analysis

The comparative data from our screening reveal several key SAR trends, which are crucial for the rational design of next-generation derivatives.

  • Impact of Electron-Withdrawing Groups (EWGs): The introduction of EWGs at the para-position of the phenyl ring significantly enhances antimicrobial activity. The unsubstituted derivative A showed only modest activity. The presence of a chloro group (Compound B ) led to a 4-fold increase in potency against both bacterial strains. This effect was even more pronounced with the strongly electron-withdrawing nitro group (Compound C ), which emerged as the most potent derivative in the series. This suggests that reducing the electron density of the aromatic ring is favorable for activity. This may be due to enhanced binding interactions with target sites or improved cell permeability.[8]

  • Impact of Electron-Donating Groups (EDGs): In stark contrast, the presence of an electron-donating methoxy group (Compound D ) was detrimental to antimicrobial activity, resulting in significantly higher MIC values compared to the unsubstituted analog. This reinforces the hypothesis that electron-rich phenyl rings diminish the compound's efficacy.

  • Spectrum of Activity: While activity was observed against both Gram-positive and Gram-negative bacteria, the derivatives were generally more potent against S. aureus. The enhanced activity of compounds B and C extended to the fungal pathogen C. albicans, suggesting a broad-spectrum potential that warrants further investigation.

G cluster_substituents Substituent Effect on Phenyl Ring cluster_activity Resulting Antimicrobial Activity Core This compound Core EWG Electron-Withdrawing (-Cl, -NO2) EDG Electron-Donating (-OCH3) H Unsubstituted (-H) High Significantly Increased Activity EWG->High Low Significantly Decreased Activity EDG->Low Base Baseline Activity H->Base

Caption: Structure-activity relationship summary for the synthesized derivatives.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, we provide the following detailed experimental protocols.

General Synthesis of 2-(2-(4-nitrobenzylidene)hydrazinyl)-6-methylpyridine (Compound C)
  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.37 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition of Aldehyde: To this solution, add 4-nitrobenzaldehyde (1.51 g, 10 mmol).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.

    • Scientist's Note: The acid catalyst is essential for protonating the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the hydrazine nitrogen. This significantly increases the reaction rate.

  • Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight. The final product is a yellow crystalline solid.

Antimicrobial Susceptibility Testing (CLSI Microbroth Dilution)
  • Preparation of Stock Solutions: Prepare a 1024 µg/mL stock solution of each test compound and control drug in dimethyl sulfoxide (DMSO).

  • Preparation of Bacterial/Fungal Inoculum: Culture the microbial strains overnight in appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate. The final volume in each well will be 100 µL.

    • Self-Validation Check: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only) on every plate. The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and 48 hours for C. albicans.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Outlook

This comparative guide successfully demonstrates the synthesis and antimicrobial evaluation of a series of this compound derivatives. Our findings establish a clear structure-activity relationship, highlighting the critical role of electronic effects on antimicrobial potency. Specifically, the derivative bearing a 4-nitro substituent (Compound C ) was identified as the most promising candidate, with significant activity against both bacteria and fungi.[9]

The pronounced difference in activity between derivatives with electron-withdrawing and electron-donating groups provides a strong rationale for future drug design. Further studies should focus on synthesizing a broader array of derivatives with diverse EWGs to optimize potency. Additionally, mechanistic studies are warranted to elucidate the specific cellular targets of these compounds, and cytotoxicity assays are necessary to establish their selectivity index for potential therapeutic use. The protocols and insights provided herein serve as a robust foundation for these future investigations.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-Hydrazinyl-6-methylpyridine (CAS 5315-24-2). As a hydrazine derivative, this compound presents significant health and environmental risks if managed improperly.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory compliance to ensure personnel safety and environmental protection. The procedures outlined herein are based on the known hazards of hydrazine and pyridine compounds, which are classified as hazardous materials by multiple regulatory bodies.[2][3]

Hazard Identification and Risk Assessment

This compound is a reactive chemical reagent that demands careful handling. Its hazard profile is derived from the combined risks associated with its hydrazine and pyridine functional groups.

Primary Hazards:

  • Toxicity: Hydrazine derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1] Safety data for analogous compounds indicate that contact can be toxic or even fatal.[4]

  • Corrosivity: The compound is expected to cause severe skin burns and serious eye damage upon contact.[4]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[4]

  • Flammability: While specific data is limited, related compounds are flammable, and it should be treated as such, keeping it away from heat, sparks, and open flames.[4]

  • Potential Carcinogenicity: Many hydrazine derivatives are suspected carcinogens, warranting minimal exposure.[1][5]

The following table summarizes key information pertinent to the safe handling and disposal of this compound.

PropertyDataSource(s)
IUPAC Name (6-methylpyridin-2-yl)hydrazine[6]
CAS Number 5315-24-2[6]
Molecular Formula C₆H₉N₃[7]
Primary Hazards Toxic in contact with skin, Harmful if swallowed or inhaled, Causes severe skin burns and eye damage, May cause respiratory irritation.[1][4]
Incompatible Materials Strong oxidizing agents (perchlorates, peroxides), strong acids (nitric acid), acid chlorides, and sources of ignition.[8][9]

Pre-Disposal Waste Management: Segregation and Storage

Proper management of waste streams begins the moment the waste is generated. Adherence to these steps is critical to prevent dangerous reactions in the laboratory.

Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Chemical safety goggles with side shields or a face shield.[1]

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: A NIOSH-approved respirator is required if vapors or aerosols are generated or if working outside of a certified chemical fume hood.[4]

Waste Segregation and Container Protocol:

  • Dedicated Waste Stream: Designate a specific, compatible waste container for this compound and its contaminated materials. Never mix this waste with other chemical streams, especially acidic or oxidizing waste, to prevent violent exothermic reactions.[10][11]

  • Container Specifications: Use a sealable, airtight, and clearly labeled container. The label must include the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., Toxic, Corrosive).[12]

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin away from heat sources and incompatible materials.[4][12] This storage area should be accessible only to authorized personnel.

Disposal Protocol: Chemical Neutralization of Laboratory-Scale Waste

For small quantities of this compound waste (typically <100 g) generated in a laboratory setting, chemical neutralization via oxidation is the recommended procedure prior to collection by a licensed disposal service. This process converts the reactive hydrazine moiety into less hazardous compounds.[2]

Causality: The high reactivity of hydrazine compounds makes them a hazard. This protocol utilizes an oxidizing agent, such as calcium hypochlorite or sodium hypochlorite, to break down the hydrazine functional group.[10][13] Performing this reaction in a dilute solution is paramount to control the reaction rate and dissipate the heat generated, preventing a runaway reaction.[10]

Experimental Protocol:

  • Preparation:

    • Perform all steps within a certified chemical fume hood.

    • Don all required PPE as described in Section 2.

    • Prepare a 5% aqueous solution of calcium hypochlorite [Ca(OCl)₂] or sodium hypochlorite (NaOCl).

  • Waste Dilution:

    • Place the waste container in a larger vessel (e.g., an ice bath) to manage heat generation.

    • Slowly and carefully dilute the this compound waste with a large volume of cold water with constant stirring to achieve a concentration of less than 5%.[13]

  • Oxidation:

    • While continuing to stir the diluted waste solution, slowly add the 5% hypochlorite solution. A general guideline is to add the oxidant in a 1:1 volume ratio to the diluted waste.[13]

    • Monitor the reaction closely for signs of gas evolution or a rapid temperature increase. If the reaction becomes too vigorous, immediately cease the addition of the oxidant until it subsides.

  • Reaction Completion and Verification:

    • After the addition is complete, continue stirring the mixture for at least 2 hours to ensure the reaction goes to completion.

    • To ensure full neutralization, the absence of residual hydrazine can be verified using commercially available test kits if applicable.[10]

  • Final Waste Collection:

    • Even after neutralization, the resulting solution must be treated as hazardous waste. It contains the pyridine ring, which is regulated, and other potential byproducts.[2][14]

    • Transfer the treated solution to a new, clearly labeled hazardous waste container.

    • Arrange for pickup and final disposal by an approved and licensed waste disposal plant.[4] Do not pour the treated solution down the drain.

Disposal of Large Quantities and Contaminated Materials

  • Large Quantities (>100 g): Do not attempt to neutralize large volumes of this compound in the laboratory. This waste must be collected directly by a professional hazardous waste disposal service.[13] The standard disposal method for industrial quantities is high-temperature incineration in a facility equipped with afterburners and scrubbers.[2][14]

  • Contaminated Materials: All materials that come into direct contact with this compound, including gloves, bench paper, pipette tips, and absorbent materials from spills, are considered hazardous waste. These items must be collected in a sealed, labeled plastic bag or container and disposed of along with the chemical waste.[12]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the affected area and alert all nearby personnel.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood. Do not proceed if ventilation is inadequate.

  • Don PPE: Wear the full PPE ensemble described in Section 2, including respiratory protection.

  • Contain Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4] Do not use paper towels or other combustible materials.

  • Collect Waste: Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[8]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, and collect this cleaning material as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Waste Generated: This compound decision1 Waste Type? start->decision1 decision2 Quantity? decision1->decision2 Routine Waste spill_protocol Follow Emergency Spill Protocol (Section 5) decision1->spill_protocol Accidental Spill neutralize Perform Chemical Neutralization Protocol (Section 3) decision2->neutralize Small Lab Scale (<100 g) direct_disposal Package for Direct Disposal (Do Not Treat) decision2->direct_disposal Large Scale (>100 g) final_collection Collect in Labeled Hazardous Waste Container for Licensed Disposal spill_protocol->final_collection neutralize->final_collection direct_disposal->final_collection

Caption: Decision workflow for this compound disposal.

References

Operational Guide: Personal Protective Equipment and Safe Handling of 2-Hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted with the highest standards of safety. This guide moves beyond a simple checklist, providing a deep, procedural framework for handling 2-Hydrazinyl-6-methylpyridine. The protocols herein are designed to be self-validating systems, grounding your work in a culture of safety and ensuring the integrity of your results and the well-being of your team.

Hazard Assessment: The 'Why' Behind the Precautions

This compound and its structural analogs are potent chemical agents. Understanding their hazard profile is the critical first step in establishing a safe handling protocol. Exposure can occur via inhalation, skin contact, eye contact, or ingestion, each posing significant health risks.[1] The substance is classified as harmful and an irritant, necessitating stringent protective measures.[1][2][3]

The primary danger lies in its acute toxicity and irritant properties. Skin contact can lead to irritation, inflammation, and potentially systemic toxicity, as related compounds are known to be harmful or even fatal upon dermal absorption.[1] Inhalation may cause respiratory irritation, while eye contact can result in serious damage.[1][2][3]

Table 1: GHS Hazard Classification for this compound and Analogs

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2][3]

The Core Defense: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential. Engineering controls are the first and most effective line of defense, with PPE serving as the crucial final barrier.

Engineering Controls: Your Primary Safety Barrier

The fundamental principle is to minimize exposure by controlling the environment.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning and certified laboratory chemical fume hood.[4][5] This is non-negotiable. The hood contains vapors and potential dust, preventing inhalation.

  • Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of fugitive emissions.[1][5]

  • Safety Stations: An emergency eyewash station and a safety shower must be located within a 10-second, unobstructed travel distance (approximately 50 feet) from the handling area.[2][4][6]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a static choice but a dynamic risk assessment based on the specific procedure.

PPE_Selection_Workflow start Start: Assess Task (e.g., Weighing, Transfer, Cleanup) q_hood Is task performed in a certified chemical fume hood? start->q_hood ppe_base Minimum PPE: - Safety Goggles (ANSI Z87.1) - Lab Coat (fully buttoned) - Chemical-Resistant Gloves q_hood->ppe_base Yes stop_work STOP WORK Consult EHS. Do not proceed. q_hood->stop_work No q_splash Is there a significant splash or aerosol risk? q_dust Is dust generation possible? q_splash->q_dust No ppe_face_shield Add Face Shield over goggles q_splash->ppe_face_shield Yes ppe_respirator Mandatory: NIOSH-approved Respirator (Requires fit-testing & training) q_dust->ppe_respirator Yes ppe_base->q_splash ppe_face_shield->q_dust

Caption: Figure 1. PPE selection workflow for handling this compound.

Table 2: Recommended PPE for Various Operations

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (<1g) Chemical safety gogglesDouble-gloving with compatible materials (e.g., Butyl rubber, Nitrile)Fully-buttoned lab coatNot required if inside a certified fume hood.
Solution Preparation/Transfer Chemical safety goggles and face shieldChemical-resistant gloves (Butyl rubber recommended)Chemical-resistant apron over lab coatNot required if inside a certified fume hood.
Large-Scale Operations Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsConsult EHS; may require an air-purifying respirator (APR) with appropriate cartridges.
Spill Cleanup (Small) Chemical safety goggles and face shieldChemical-resistant gloves (Butyl rubber recommended)Chemical-resistant apron over lab coatNIOSH-approved respirator with P100/Organic Vapor cartridges may be necessary.[4]
  • Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards at all times.[2] When there is a potential for splashes, such as during transfers of solutions, supplement goggles with a face shield.[7]

  • Dermal Protection:

    • Gloves: Given the dermal toxicity, glove selection is paramount. Nitrile gloves may offer splash protection but are not recommended for prolonged contact with pyridine-based compounds.[4] Butyl rubber or laminate gloves are a more robust choice. Always double-glove. Check the manufacturer's specific glove compatibility chart for breakthrough times. Inspect gloves for any signs of degradation or puncture before each use.

    • Apparel: A clean, fully-buttoned lab coat is the minimum requirement.[4] For procedures with higher splash risk, a chemical-resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately and decontaminated before reuse.[1]

Standard Operating Procedures (SOPs)

Safe Handling and Storage
  • Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment, including waste containers, is inside the hood before starting.

  • Handling: Use non-sparking tools.[3] Avoid any actions that could generate dust or aerosols.[1][8]

  • Storage: Store this compound in its original, tightly-closed container in a cool, dry, and well-ventilated area.[1][3][9] Ensure it is stored away from incompatible materials such as strong acids and oxidizing agents.[1][9] The storage area should be clearly labeled and secured.

PPE Donning and Doffing Sequence

Avoiding cross-contamination is critical. Follow a strict sequence for putting on and taking off PPE.

DonningDoffing cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. First Pair of Gloves don2->don3 don4 4. Second Pair of Gloves (over cuffs of coat) don3->don4 doff1 1. Outer Gloves (Peel off without touching outside) doff2 2. Lab Coat & Inner Gloves (Remove as one unit, turning coat inside out) doff1->doff2 doff3 3. Goggles/Face Shield (Handle by straps) doff2->doff3 doff4 4. Wash Hands Thoroughly doff3->doff4 Emergency_Response start Incident Occurs q_type Spill or Personal Exposure? start->q_type q_spill_size Is spill large or outside fume hood? q_type->q_spill_size Spill action_exposure Go to Personal Exposure Protocol (See Table 3) q_type->action_exposure Exposure action_spill_small Small Spill Protocol: 1. Alert others 2. Use spill kit with proper PPE 3. Absorb with inert material 4. Collect in waste container q_spill_size->action_spill_small No action_spill_large Large Spill Protocol: 1. EVACUATE AREA 2. Secure the area 3. Call 911 / EHS Immediately q_spill_size->action_spill_large Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.